3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one
Description
Properties
IUPAC Name |
3-hydroxy-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c15-9-6-7-11-10-4-2-1-3-5-12(10)14(16)17-13(11)8-9/h6-8,15H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZHCDCMXBLZFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)C(=O)OC3=C2C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00419951 | |
| Record name | 3-Hydroxy-8,9,10,11-tetrahydrobenzo[b]cyclohepta[d]pyran-6(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00419951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83688-44-2 | |
| Record name | 667-Coumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083688442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-8,9,10,11-tetrahydrobenzo[b]cyclohepta[d]pyran-6(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00419951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 667-COUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X563HX34EA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one
An In-Depth Technical Guide to the
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one, a complex heterocyclic compound featuring a chromenone core fused with a seven-membered cycloheptane ring. The chromenone scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active molecules.[1][2][3] This guide is intended for researchers, chemists, and professionals in drug development. The core of the proposed synthesis is the venerable Pechmann condensation, an acid-catalyzed reaction that provides a direct and reliable method for constructing the chromenone ring system from readily available precursors.[4][5][6] We will delve into the strategic rationale, detailed reaction mechanism, a step-by-step experimental protocol, and methods for characterization, providing a complete framework for the successful synthesis and validation of the target molecule.
Introduction and Strategic Significance
The 4H-chromen-4-one (chromone) moiety is a fundamental heterocyclic scaffold that forms the backbone of a vast array of bioactive compounds, including flavonoids and isoflavonoids.[2][7] Molecules incorporating this core exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2] The specific target molecule, this compound (CAS No. 83688-44-2), is a unique derivative that combines the planar, electron-rich chromenone system with the flexible, sp³-rich seven-membered ring of cycloheptane.[8][9][10] This fusion of distinct structural motifs is of significant interest in drug discovery, as it introduces three-dimensional complexity that can lead to enhanced binding affinity and selectivity for biological targets.
The synthesis of such fused-ring systems requires a reliable and efficient strategy. The Pechmann condensation, discovered by Hans von Pechmann, stands out as the most effective and widely adopted method for synthesizing coumarins and, by extension, hydroxy-substituted chromones.[5][11][12] The reaction's primary advantage lies in its use of simple, commercially available starting materials—a phenol and a β-keto ester—to construct the bicyclic core in a single, acid-catalyzed step.[6][13]
Retrosynthetic Analysis and Core Synthetic Strategy
A retrosynthetic analysis of the target molecule logically dictates the primary bond disconnections and reveals the most suitable starting materials. The core chromenone ring can be disconnected via the Pechmann condensation pathway, breaking the C-O and C-C bonds of the pyrone ring.
This disconnection points to two key precursors:
-
A Phenolic Component: The 3-hydroxy group on the chromenone ring system directly corresponds to the use of Resorcinol (1,3-dihydroxybenzene) as the starting phenol. Resorcinol is a highly activated aromatic system, which facilitates the crucial electrophilic aromatic substitution step under relatively mild conditions.[6][14]
-
A β-Keto Ester Component: The fused cycloheptane ring and the carbonyl group of the pyrone are derived from a cyclic β-keto ester. The logical precursor is ethyl 2-oxocycloheptanecarboxylate . This reagent contains the necessary seven-membered ring and the β-keto ester functionality required for condensation with resorcinol.
The overall synthetic strategy is therefore a one-pot acid-catalyzed condensation of resorcinol and ethyl 2-oxocycloheptanecarboxylate.
Caption: Retrosynthetic analysis of the target molecule.
The Pechmann Condensation: A Mechanistic Deep Dive
The Pechmann condensation is a cornerstone of heterocyclic synthesis. While several mechanistic pathways have been proposed, the most widely accepted sequence for activated phenols like resorcinol under acidic conditions involves transesterification, electrophilic attack, and dehydration.[4][13][15][16]
Step 1: Transesterification The reaction is initiated by the protonation of the ester carbonyl of the β-keto ester by the acid catalyst (e.g., H₂SO₄). This activation facilitates nucleophilic attack by one of the hydroxyl groups of resorcinol, leading to a transesterification reaction. This forms a new resorcinol-ester intermediate and releases ethanol.
Step 2: Intramolecular Electrophilic Aromatic Substitution (Cyclization) The ketone carbonyl of the intermediate is then protonated, activating it for intramolecular electrophilic attack. The electron-rich resorcinol ring, activated by the two hydroxyl groups, attacks the protonated carbonyl. This Friedel-Crafts type acylation forms a new carbon-carbon bond, creating the tricyclic ring system and temporarily disrupting the aromaticity of the phenol ring.
Step 3: Dehydration and Tautomerization A molecule of water is eliminated from the cyclic intermediate, which re-establishes the aromaticity of the benzene ring. The final step involves tautomerization to yield the stable this compound product.
Caption: Mechanism of the Pechmann Condensation.
Detailed Experimental Protocol
This protocol provides a self-validating methodology for the synthesis of the target compound. All operations should be conducted in a well-ventilated fume hood.
Reagents and Materials
| Reagent/Material | CAS No. | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Resorcinol | 108-46-3 | 110.11 | 5.51 g | 50.0 |
| Ethyl 2-oxocycloheptanecarboxylate | 40303-31-5 | 184.23 | 9.21 g | 50.0 |
| Sulfuric Acid (conc., 98%) | 7664-93-9 | 98.08 | 10 mL | - |
| Ethanol | 64-17-5 | 46.07 | As needed | - |
| Saturated Sodium Bicarbonate Sol. | - | - | As needed | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - |
Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add resorcinol (5.51 g, 50.0 mmol) and ethyl 2-oxocycloheptanecarboxylate (9.21 g, 50.0 mmol).
-
Catalyst Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (10 mL) to the stirred mixture. Caution: This addition is highly exothermic.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C using an oil bath. Maintain this temperature with vigorous stirring for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexanes).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Carefully pour the viscous reaction mixture into a beaker containing 200 mL of ice-water. A precipitate should form.
-
Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7) to remove any residual acid.
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Characterization: The final product should be a crystalline solid. Confirm its identity and purity using standard analytical techniques.
Characterization and Data Analysis
The structural confirmation of the synthesized this compound is achieved through spectroscopic analysis.
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons on the chromenone core, a singlet for the phenolic hydroxyl group (which may be broad and exchangeable with D₂O), and multiplets corresponding to the methylene protons of the fused cycloheptane ring.
-
¹³C NMR: The carbon NMR will display signals for the carbonyl carbon (~170-180 ppm), aromatic carbons (including those bonded to oxygen at higher chemical shifts), and aliphatic carbons of the seven-membered ring.
-
FT-IR: The infrared spectrum should exhibit a broad absorption band for the hydroxyl group (-OH) around 3200-3400 cm⁻¹, a strong carbonyl (C=O) stretch for the pyrone ring around 1650-1700 cm⁻¹, and C-O stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the product (C₁₄H₁₄O₃ = 230.26 g/mol ).[8]
Safety Considerations
-
Resorcinol: Harmful if swallowed and causes skin and serious eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Concentrated Sulfuric Acid: Extremely corrosive and causes severe skin burns and eye damage. Always add acid to other substances slowly and with cooling. Work in a fume hood and wear acid-resistant gloves, a lab coat, and a face shield.
-
Organic Solvents: Ethanol is flammable. Keep away from ignition sources.
Conclusion
This guide outlines a reliable and well-established synthetic pathway for this compound. By employing the Pechmann condensation, this valuable heterocyclic compound can be efficiently prepared from resorcinol and ethyl 2-oxocycloheptanecarboxylate. The provided mechanistic insights and detailed experimental protocol offer a solid foundation for researchers to synthesize this molecule for further investigation in medicinal chemistry and materials science. The integrity of the synthesis is ensured through a clear purification strategy and confirmation by standard spectroscopic methods.
References
-
Wikipedia. Pechmann condensation. [Link]
-
Sathyabama Institute of Science and Technology. SYNTHESIS OF CHROMENE-2-ONE BY PECHMANN CONDENSATION REACTION AND ITS ZONE OF INHIBITION ON GRAM NEGATIVE BACTERIA. [Link]
-
Grokipedia. Pechmann condensation. [Link]
-
ResearchGate. Mechanism of the Pechmann Reaction: A Theoretical Study | Request PDF. [Link]
-
ACS Publications. Mechanism of the Pechmann Reaction: A Theoretical Study | The Journal of Organic Chemistry. [Link]
-
ResearchGate. Reaction of formylchromone 2 with cyclopentanone, cyclohexanone, and dimedone. [Link]
-
ResearchGate. Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR | Request PDF. [Link]
-
Wikipedia. Cycloheptanone. [Link]
-
NIH. Divergent Synthesis and Real-Time Biological Annotation of Optically Active Tetrahydrocyclopenta[c]pyranone Derivatives. [Link]
-
NIH. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. [Link]
-
Organic Chemistry Portal. Pechmann Condensation Coumarin Synthesis. [Link]
-
ResearchGate. (PDF) Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Profile of Cycloheptanone: Synthesis and Applications. [Link]
-
Asian Publication Corporation. Synthetic Routes and Biological Activities of Chromone Scaffolds. [Link]
-
PubMed. Reaction of Resorcinol with alpha,beta-Unsaturated Ketones. [Link]
-
PubMed. Chromenone: An emerging scaffold in anti-Alzheimer drug discovery. [Link]
-
IJRPC. SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. [Link]
-
MySkinRecipes. This compound. [Link]
-
NIH. Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. [Link]
- Google Patents. US4788343A - Production of cycloheptanone.
-
MDPI. Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties. [Link]
-
Research Square. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. [Link]
-
NIH. Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS). [Link]
-
Thieme. [AcMIm]Cl-Catalyzed One-Pot Multicomponent Synthesis of Pyran Chromene Derivatives. [Link]
-
Digital Commons@Georgia Southern. The Synthesis and Biocatalytic Reduction of Beta-keto Alkynes. [Link]
-
PubMed. Synthesis of antiviral tetrahydrocarbazole derivatives by photochemical and acid-catalyzed C-H functionalization via intermediate peroxides (CHIPS). [Link]
-
NIH. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. Chromenone: An emerging scaffold in anti-Alzheimer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. jk-sci.com [jk-sci.com]
- 7. ijrpc.com [ijrpc.com]
- 8. chemscene.com [chemscene.com]
- 9. This compound [myskinrecipes.com]
- 10. 3-HYDROXY-8,9,10,11-TETRAHYDRO-7H-CYCLOHEPTA[C]CHROMEN-6-ONE [m.chemicalbook.com]
- 11. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 12. Pechmann Condensation [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Reaction of Resorcinol with alpha,beta-Unsaturated Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Chemical Properties of 3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one
Foreword: Navigating the Known and the Inferred in Chemical Research
Introduction: A Molecule at the Intersection of Natural Products and Medicinal Chemistry
3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one belongs to the chromenone family, a class of heterocyclic compounds with a dibenzo-α-pyrone core. This structural motif is the backbone of numerous naturally occurring and synthetic molecules with significant biological activities. The target molecule's architecture, featuring a fused cycloheptane ring, distinguishes it from the more common cyclohexyl analogs and suggests unique conformational and reactivity characteristics.
Its structural similarity to urolithins, which are metabolites of ellagitannins produced by gut microbiota, places it in a context of high interest for research into diet-derived bioactive compounds. Urolithins have been investigated for their potential anti-inflammatory, antioxidant, and even anti-cancer properties, making their analogs, such as the one discussed herein, compelling targets for synthesis and biological evaluation.
This guide will provide a comprehensive overview of the known properties of this compound and a detailed, experimentally-grounded exploration of its closely related analog, offering a solid foundation for future research endeavors.
Physicochemical Properties of this compound
While detailed experimental data is limited, the fundamental physicochemical properties of the target molecule have been established and are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄O₃ | [1] |
| Molecular Weight | 230.26 g/mol | [1] |
| CAS Number | 83688-44-2 | [1] |
| Topological Polar Surface Area (TPSA) | 50.44 Ų | [1] |
| Predicted logP | 2.7675 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 0 | [1] |
Synthesis: A Proposed Route via Pechmann Condensation
The synthesis of chromenone cores is classically achieved through the Pechmann condensation, a robust and versatile reaction between a phenol and a β-ketoester under acidic conditions. While a specific protocol for this compound has not been published, the synthesis of its close analog, 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, provides a reliable template.
The proposed reaction involves the condensation of resorcinol with ethyl 2-oxocycloheptanecarboxylate. The mechanism, illustrated below, proceeds through a transesterification followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) and subsequent dehydration.
Caption: Proposed Pechmann condensation for the synthesis of the target molecule.
Detailed Experimental Protocol (Adapted from a closely related synthesis)
This protocol is adapted from the synthesis of 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one and is expected to be highly applicable for the synthesis of the target compound with minor modifications.
Materials:
-
Resorcinol (1.0 eq)
-
Ethyl 2-oxocycloheptanecarboxylate (1.1 eq)
-
Zirconium(IV) chloride (ZrCl₄) (0.75 eq)
-
Ice-cold water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine resorcinol (1.0 eq) and ethyl 2-oxocycloheptanecarboxylate (1.1 eq).
-
Carefully add zirconium(IV) chloride (0.75 eq) to the mixture.
-
Heat the reaction mixture at 85 °C under neat conditions for 30 minutes. The mixture will solidify.
-
Allow the reaction to cool to room temperature.
-
Add 20 mL of ice-cold water to the solidified product and stir vigorously.
-
Collect the precipitate by vacuum filtration.
-
Wash the precipitate with cold water.
-
Purify the crude product by recrystallization from ethanol to yield the desired this compound as a solid.
Rationale for Experimental Choices:
-
Neat Conditions: Running the reaction without a solvent simplifies the workup and can accelerate the reaction rate.
-
Zirconium(IV) chloride: This Lewis acid is an effective catalyst for the Pechmann condensation, often providing good yields under mild conditions.
-
Ice-cold water: Quenching the reaction with ice-cold water helps to precipitate the product and remove any water-soluble impurities.
-
Recrystallization: This is a standard purification technique for solid organic compounds, ensuring the removal of any unreacted starting materials or byproducts.
Spectroscopic Properties: An Inferred Profile
The definitive spectroscopic data for this compound is not available in the public domain. However, based on the known spectra of its structural analog and general principles of spectroscopy, we can predict the key features with a high degree of confidence.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, aliphatic, and hydroxyl protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | singlet | 1H | Phenolic -OH |
| ~7.5 | doublet | 1H | Aromatic proton ortho to the carbonyl |
| ~6.8 | doublet | 1H | Aromatic proton meta to the carbonyl |
| ~6.7 | singlet | 1H | Aromatic proton para to the carbonyl |
| ~2.7 | multiplet | 2H | -CH₂- adjacent to the aromatic ring |
| ~2.4 | multiplet | 2H | -CH₂- adjacent to the carbonyl group |
| ~1.8-1.6 | multiplet | 6H | Remaining cycloheptane -CH₂- protons |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will be characterized by signals for the carbonyl, aromatic, and aliphatic carbons.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (lactone) |
| ~160 | Aromatic C-OH |
| ~155 | Aromatic quaternary carbon |
| ~130-110 | Aromatic CH carbons |
| ~40-20 | Aliphatic -CH₂- carbons |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will provide key information about the functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, broad | O-H stretch (phenolic) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1740-1720 | Strong | C=O stretch (lactone) |
| 1620-1580 | Medium | C=C stretch (aromatic) |
| 1300-1000 | Strong | C-O stretch |
Mass Spectrometry (Predicted)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Assignment |
| 230.26 | [M]⁺ (Molecular ion) |
Chemical Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by its key functional groups: the phenolic hydroxyl, the lactone, and the aromatic ring.
Acidity of the Phenolic Hydroxyl
The phenolic hydroxyl group is weakly acidic and can be deprotonated with a suitable base. This allows for derivatization at this position, such as etherification or esterification, which can be a valuable strategy for modulating the molecule's solubility and biological activity.
Electrophilic Aromatic Substitution
The aromatic ring is activated towards electrophilic substitution by the electron-donating hydroxyl group. Reactions such as halogenation, nitration, and sulfonation are expected to occur, primarily at the positions ortho and para to the hydroxyl group.
Lactone Ring Opening
The lactone is susceptible to nucleophilic attack, particularly under basic conditions, leading to ring-opening. This reaction can be utilized to synthesize derivatives with a different substitution pattern.
Potential Application as a Fluorescent Sensor
Based on the behavior of its cyclohexyl analog, this compound is a promising candidate for a fluorescent chemosensor. The lactone moiety, in conjunction with the phenolic hydroxyl group, can act as a binding site for metal ions. The binding event is expected to cause a change in the fluorescence properties of the molecule, allowing for the detection and quantification of the metal ion. Specifically, it is predicted to act as a selective "on-off" fluorescent sensor for iron (III).
Caption: Proposed mechanism for the "on-off" fluorescent sensing of Fe³⁺.
Biological Significance and Future Directions
The structural relationship to urolithins suggests that this compound may possess interesting biological activities. It is plausible that this compound could exhibit anti-inflammatory and antioxidant properties. Furthermore, its ability to chelate iron suggests potential applications in conditions associated with iron overload or dysregulation.
Future research should focus on the following areas:
-
Definitive Synthesis and Characterization: The first step is to synthesize the target molecule and fully characterize it using modern spectroscopic techniques to confirm the predicted properties.
-
In Vitro Biological Evaluation: A battery of in vitro assays should be conducted to assess its antioxidant, anti-inflammatory, and cytotoxic properties.
-
Exploration as a Chemosensor: Detailed studies are needed to evaluate its efficacy and selectivity as a fluorescent sensor for iron (III) and other metal ions.
-
Structural Analogs: The synthesis and evaluation of a library of derivatives, with modifications to the aromatic ring and the cycloheptane ring, could lead to the discovery of compounds with enhanced activity and selectivity.
Conclusion
This compound represents a molecule of significant interest at the crossroads of natural product chemistry and drug discovery. While direct experimental data remains to be published, a robust framework for its synthesis, characterization, and potential applications can be constructed based on the well-established chemistry of its structural analogs. This guide provides a comprehensive starting point for researchers and scientists to unlock the full potential of this intriguing chromenone derivative.
References
Sources
A Technical Guide to the Spectroscopic Characterization of 3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one
Abstract
This technical guide provides a comprehensive framework for the spectroscopic analysis of the novel heterocyclic compound, 3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one (Molecular Formula: C₁₄H₁₄O₃, Molecular Weight: 230.26 g/mol ).[1] Lacking readily available, published empirical data, this document leverages foundational spectroscopic principles and data from analogous chromenone structures to predict and interpret the spectral output from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The methodologies and predictive analyses herein are designed to equip researchers, particularly those in medicinal chemistry and drug development, with a robust, self-validating system for structural elucidation and purity assessment of this and structurally related molecules.
Introduction: Structural Rationale and Analytical Strategy
The target molecule, this compound, integrates several key structural motifs: a phenolic hydroxyl group, an α,β-unsaturated ketone within a chromenone core, and a fused seven-membered aliphatic ring. This unique combination suggests potential biological activity, making its unambiguous characterization critical.[2]
Our analytical strategy is predicated on a multi-technique approach, where each spectroscopic method provides orthogonal, yet complementary, data points that collectively confirm the molecular structure. This guide explains the causality behind experimental choices—from solvent selection in NMR to ionization techniques in MS—to ensure the generation of high-fidelity, interpretable data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy is the cornerstone for elucidating the precise connectivity of the carbon and hydrogen framework. The choice of solvent is the first critical decision point. Due to the presence of a polar phenolic hydroxyl group, a hydrogen-bond accepting solvent like DMSO-d₆ is preferable to a non-polar solvent like CDCl₃.[3] DMSO-d₆ will slow the proton exchange rate of the -OH group, allowing it to be observed as a distinct, often broad, singlet, which would otherwise be unobservable or exchange with residual water.[3][4]
¹H NMR Spectroscopy (Proton NMR)
The ¹H NMR spectrum is predicted to provide distinct signals for aromatic, benzylic, aliphatic, and phenolic protons. The chemical shifts are governed by the electronic environment of each proton.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| Phenolic -OH | ~9.5 - 10.5 | Broad Singlet | 1H | Deshielded due to hydrogen bonding with solvent and resonance; exchangeable.[3] |
| Aromatic H (C4) | ~7.6 - 7.8 | Doublet | 1H | Ortho to the carbonyl group, leading to significant deshielding. |
| Aromatic H (C2) | ~6.8 - 7.0 | Doublet | 1H | Ortho to the hydroxyl group, shielded by its electron-donating effect. |
| Aromatic H (C1) | ~6.7 - 6.9 | Doublet of Doublets | 1H | Influenced by both the hydroxyl and ether oxygen. |
| Benzylic CH₂ (C7) | ~2.8 - 3.0 | Triplet | 2H | Adjacent to the seven-membered ring and α to the carbonyl. |
| Aliphatic CH₂ (C11) | ~2.5 - 2.7 | Multiplet | 2H | Adjacent to the aromatic ring. |
| Aliphatic CH₂ (C8, C10) | ~1.8 - 2.0 | Multiplet | 4H | Core aliphatic protons within the seven-membered ring. |
| Aliphatic CH₂ (C9) | ~1.5 - 1.7 | Multiplet | 2H | Most shielded aliphatic protons. |
¹³C NMR Spectroscopy (Carbon NMR)
The ¹³C NMR spectrum will confirm the carbon count and provide insight into the electronic nature of each carbon atom. The carbonyl carbon is expected to be the most deshielded signal.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carbonyl C=O (C6) | ~175 - 180 | Highly deshielded α,β-unsaturated ketone carbon.[5] |
| Phenolic C-OH (C3) | ~160 - 165 | Aromatic carbon attached to electron-donating hydroxyl group. |
| Aromatic C (quaternary) | ~155 - 158 | Aromatic carbon ortho to ether oxygen. |
| Aromatic C (quaternary) | ~120 - 145 | Other quaternary and CH aromatic carbons.[5] |
| Aromatic CH | ~110 - 130 | Aromatic carbons bearing protons. |
| Benzylic CH₂ (C7) | ~35 - 40 | Aliphatic carbon adjacent to a carbonyl. |
| Aliphatic CH₂ (C11) | ~28 - 33 | Aliphatic carbon adjacent to an aromatic ring. |
| Aliphatic CH₂ (C8, C9, C10) | ~20 - 30 | Standard aliphatic carbons.[5] |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[6]
-
Internal Standard: Add a minimal amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. If material allows, perform a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.
Caption: Workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and crucial structural information through fragmentation analysis. Electrospray ionization (ESI) is the preferred method due to the polarity imparted by the hydroxyl group.
-
Expected Molecular Ion: The high-resolution mass spectrum (HRMS) should show a protonated molecule [M+H]⁺ at m/z 231.1016 (calculated for C₁₄H₁₅O₃⁺).
-
Fragmentation Pathways: Chromenone and flavonoid-type structures are known to undergo characteristic fragmentations.[7][8][9] The most probable fragmentations for this molecule include:
-
Loss of CO: A neutral loss of 28 Da is a hallmark of many carbonyl-containing cyclic compounds.[8]
-
Retro-Diels-Alder (RDA) Reaction: Cleavage of the heterocyclic ring can provide diagnostic fragments of the aromatic A-ring and the fused B/C-ring system.
-
Cleavage of the Cyclohepta Ring: Fragmentation of the seven-membered ring can occur via various pathways, leading to a series of aliphatic losses.
-
Caption: Predicted major fragmentation pathways in ESI-MS.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the ESI source or use LC-MS for analysis of complex mixtures.
-
Ionization Mode: Acquire data in positive ion mode to observe the [M+H]⁺ adduct.
-
Tandem MS (MS/MS): Select the precursor ion (m/z 231.1) and subject it to collision-induced dissociation (CID) to generate and analyze fragment ions, confirming the proposed fragmentation pathways.
Infrared (IR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum is expected to be dominated by strong absorptions from the hydroxyl and carbonyl groups.[10][11]
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Rationale |
| Phenolic O-H Stretch | 3200 - 3500 | Strong, Broad | Characteristic of hydrogen-bonded hydroxyl groups.[12] |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Stretching vibrations of sp² C-H bonds. |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong | Stretching vibrations of sp³ C-H bonds in the cyclohepta ring. |
| Ketone C=O Stretch | 1640 - 1660 | Strong, Sharp | Conjugation with the aromatic ring and double bond lowers the frequency from a typical ketone (~1715 cm⁻¹).[11][13] |
| Aromatic C=C Stretch | 1550 - 1600 | Medium-Strong | Skeletal vibrations of the benzene ring. |
| C-O Stretch (Ether/Phenol) | 1200 - 1300 | Strong | Asymmetric stretching of the C-O bonds. |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: For a solid sample, prepare a potassium bromide (KBr) pellet by grinding a small amount of the compound with dry KBr and pressing it into a transparent disk. Alternatively, dissolve the sample in a volatile solvent, deposit it on a salt plate (e.g., NaCl), and allow the solvent to evaporate to form a thin film.
-
Data Acquisition: Place the sample in an FTIR spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing the Conjugated System
UV-Vis spectroscopy provides information about the electronic transitions within the molecule's conjugated π-system, which acts as a chromophore.[14][15] The extended conjugation of the chromenone core is expected to result in strong UV absorption.
-
Expected Absorption Maxima (λ_max): The molecule is predicted to exhibit two primary absorption bands characteristic of chromenone derivatives.[5]
-
Band I: ~300 - 350 nm, resulting from the π → π* transition of the entire conjugated system.
-
Band II: ~240 - 270 nm, corresponding to the π → π* transition localized on the benzoyl system.
-
-
Influence of Auxochromes and Solvent: The phenolic -OH group acts as an auxochrome, which can cause a bathochromic (red) shift of the absorption maxima.[16] The polarity of the solvent can also influence the λ_max; shifting from a non-polar to a polar solvent often results in shifts in the absorption bands.[17]
Experimental Protocol for UV-Vis Data Acquisition
-
Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that does not absorb in the region of interest (e.g., methanol or ethanol).
-
Sample Preparation: Prepare a dilute solution of the compound and place it in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 for optimal accuracy.
-
Data Acquisition: Record the spectrum over a range of 200 to 600 nm, using the pure solvent as a blank reference.[18]
Conclusion
The structural elucidation of this compound requires a synergistic application of modern spectroscopic techniques. This guide establishes a predictive and methodological framework for its complete characterization. By systematically acquiring and interpreting data from NMR, MS, IR, and UV-Vis spectroscopy as outlined, researchers can achieve unambiguous structural confirmation. The principles and protocols detailed herein are not only applicable to the target molecule but also serve as a validated template for the analysis of other novel chromenone derivatives, thereby accelerating research and development in medicinal chemistry.
References
- Fiveable. Conjugated Systems and UV Spectroscopy. Organic Chemistry Class Notes.
- Khan, I., et al. (2022). Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO)
- Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
- Jack Westin. Ultraviolet Region - Molecular Structure And Absorption Spectra.
- Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy?
- Open Library Publishing Platform. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis).
- Yeo, S. C., et al. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. NIH.
- Yeo, S. C., et al. (2024). Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Preprints.org.
- Mulata, A. Structural Characterization of Flavonoids Using Mass Spectrometry. Research & Reviews: A Journal of Pharmacology.
- MDPI. (2023). Synthesis and Characterization of a Series of Chromone–Hydrazones.
- SciSpace.
- Mary, Y. S., et al. (2018).
- MDPI. (2010).
- ResearchGate.
- ResearchGate. (2023). Structural Characterization of Flavonoids Using Mass Spectrometry.
- The Royal Society of Chemistry.
- BenchChem. (2025). Navigating NMR Solvent Selection for 2-Methoxy-2-(4-hydroxyphenyl)ethanol: A Technical Guide.
- Prime Scholars. FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids.
- BioChromato. (2018).
- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.
- ResearchGate. (a) FTIR spectra of PVA (hydroxyl and carbonyl regions)
- ACS Publications. (2020). Determination of Carbonyl Functional Groups in Heavy Oil Using Infrared Spectroscopy. Energy & Fuels.
- Nozière, B., et al. (2014).
- Wiley-VCH.
- ResearchGate. UV-Vis absorption spectra of the title compound in chloroform.
- ChemScene. This compound.
- ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Thieme. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.
- ResearchGate. (2016). NMR to identify type of phenolic compound?.
- NP-MRD. 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0176069).
- MySkinRecipes. This compound.
- ChemicalBook. 3-HYDROXY-8,9,10,11-TETRAHYDRO-7H-CYCLOHEPTA[C]CHROMEN-6-ONE.
- PubChem. (1S,2R,4S,7R,9R,10R,11S)-2-(hydroxymethyl)-1,5-dimethylspiro(8-oxatricyclo(7.2.1.02,7)dodec-5-ene-12,2'-oxirane)-4,10,11-triol.
- ResearchGate. UV-vis spectroscopic behaviors of EtOH,-OH, and-CH 3 on TCA. (a) The....
- PMC, NIH. (2021). Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones.
- PubChem, NIH. 3-Hydroxychromone.
- PubMed. Enantioselective synthesis and pharmacology of 11-hydroxy-(1'S,2'R)-dimethylheptyl-delta 8-THC.
- NIH. (2020). Investigation of phase II metabolism of 11-hydroxy-Δ-9-tetrahydrocannabinol and metabolite verification by chemical synthesis of 11-hydroxy-Δ-9-tetrahydrocannabinol-glucuronide.
- MU-Varna.bg. IR AND UV-VIS SPECTROSCOPIC ANALYSIS OF A NEW COMPOUND: N-[1-(4-HYDROXYPHENYL) AMINOETHILYDEN]-4-[1-(3,5,5,8,8-PENTAMETHYL- 6,7 -.
Sources
- 1. chemscene.com [chemscene.com]
- 2. This compound [myskinrecipes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 7. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]
- 10. primescholars.com [primescholars.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. fiveable.me [fiveable.me]
- 15. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 16. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one. It is intended for researchers, scientists, and professionals in drug development who are engaged in the structural elucidation and characterization of complex heterocyclic molecules. This document will delve into the theoretical prediction of the spectrum, outline a detailed experimental protocol for its acquisition, and provide insights into the interpretation of the resulting data.
Introduction: The Structural Significance of a Complex Chromenone
This compound is a multifaceted molecule featuring a chromenone core fused with a seven-membered cycloheptane ring. The presence of a phenolic hydroxyl group and a variety of proton environments—aromatic, benzylic, and aliphatic—makes ¹H NMR spectroscopy an indispensable tool for its structural verification. Understanding the precise chemical shifts, coupling constants, and multiplicities of each proton is paramount for confirming the compound's identity and purity.
Theoretical ¹H NMR Spectral Prediction
A detailed analysis of the molecular structure allows for a robust prediction of the ¹H NMR spectrum. The molecule is comprised of several distinct spin systems which will be discussed in detail. The numbering convention used for the purpose of this guide is illustrated in the diagram below.
Caption: Chemical structure of this compound with proton numbering.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-1 | ~7.8 | Doublet (d) | 8-9 | This proton is ortho to the carbonyl group, leading to significant deshielding. It will be split by the adjacent H-2. |
| H-2 | ~6.9 | Doublet of Doublets (dd) | 8-9, 2-3 | Coupled to both H-1 and H-4, this proton will appear as a doublet of doublets. |
| H-4 | ~6.8 | Doublet (d) | 2-3 | This proton is meta to the carbonyl and ortho to the hydroxyl group. It will be split by H-2. |
| 3-OH | 5-10 | Broad Singlet (br s) | N/A | The chemical shift of phenolic protons is highly dependent on solvent, concentration, and temperature.[1][2] It is often broad due to chemical exchange. |
| H-7 | ~2.8 | Triplet (t) | 6-7 | These benzylic protons are adjacent to a methylene group (H-8) and will appear as a triplet. |
| H-8 | ~1.9 | Quintet (quint) | 6-7 | Coupled to the adjacent methylene groups at positions 7 and 9, this signal will be a quintet. |
| H-9 | ~1.6 | Sextet (sxt) | 6-7 | These protons are coupled to the methylene groups at positions 8 and 10, resulting in a sextet. |
| H-10 | ~1.8 | Quintet (quint) | 6-7 | Coupled to the methylene groups at positions 9 and 11, this signal will be a quintet. |
| H-11 | ~2.9 | Triplet (t) | 6-7 | These benzylic protons are adjacent to the methylene group at position 10 and will appear as a triplet. |
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
The following protocol outlines the steps for preparing a sample and acquiring a high-quality ¹H NMR spectrum.
I. Sample Preparation
-
Material Weighing: Accurately weigh 5-25 mg of the dried this compound sample.[3][4][5]
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it is an aprotic, strongly hydrogen-bonding solvent that can help in observing sharp phenolic hydroxyl proton resonances.[6] Alternatively, deuterated chloroform (CDCl₃) can be used.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3] Gentle warming or vortexing can aid dissolution.
-
Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube.[5]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[2]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
II. NMR Spectrometer Setup and Data Acquisition
-
Instrument Insertion: Carefully insert the NMR tube into the spinner and place it in the NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: Acquire a suitable number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: Set a relaxation delay of 1-2 seconds.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally appropriate.
-
-
D₂O Shake (Optional): To confirm the assignment of the hydroxyl proton, a "D₂O shake" can be performed.[7] After acquiring the initial spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The hydroxyl proton signal will disappear or significantly diminish due to proton-deuterium exchange.
Data Processing and Interpretation
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Carefully phase the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate the area under each peak to determine the relative number of protons corresponding to each signal.
-
Peak Picking and Analysis: Identify the chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J) for each signal. Compare these experimental values with the predicted values to assign each signal to the corresponding protons in the molecule.
Visualizing the Workflow
Caption: Workflow for ¹H NMR analysis of this compound.
Conclusion
The structural elucidation of complex organic molecules like this compound is a systematic process where ¹H NMR spectroscopy plays a pivotal role. By combining theoretical predictions with meticulous experimental work and careful data analysis, researchers can confidently confirm the structure and purity of their compounds. This guide provides a robust framework for this process, empowering scientists in their research and development endeavors.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
Spyros, A., & Dais, P. (2009). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 14(7), 2537-2570. [Link]
-
University of California, Riverside. NMR Sample Preparation. [Link]
-
ResearchGate. How to Prepare Samples for NMR. [Link]
-
Doc Brown's Chemistry. ¹H proton nmr spectrum of phenol. [Link]
-
Christophoridou, S., Dais, P., Tseng, L. H., & Spraul, M. (2009). Detection and quantification of phenolic compounds in olive oil by high resolution ¹H nuclear magnetic resonance spectroscopy. Journal of agricultural and food chemistry, 57(4), 1114–1124. [Link]
-
Chatzikonstantinou, M. V., Gikas, E., & Dais, P. (2011). Novel determination of the total phenolic content in crude plant extracts by the use of ¹H NMR of the -OH spectral region. Journal of agricultural and food chemistry, 59(7), 2897–2905. [Link]
-
Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 5. researchgate.net [researchgate.net]
- 6. Novel determination of the total phenolic content in crude plant extracts by the use of 1H NMR of the -OH spectral region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the 13C NMR Analysis of 3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the 13C Nuclear Magnetic Resonance (NMR) analysis of the complex heterocyclic compound, 3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one. The principles and methodologies detailed herein are designed to facilitate the unambiguous structural elucidation and characterization of this and structurally related molecules.
Introduction: The Structural Imperative
In the realm of medicinal chemistry and materials science, the precise determination of a molecule's three-dimensional structure is paramount. The biological activity and physical properties of a compound are intrinsically linked to its atomic connectivity and spatial arrangement. This compound, a molecule of significant interest due to its chromenone core, presents a compelling case for the application of advanced spectroscopic techniques. 13C NMR spectroscopy stands as a cornerstone of structural analysis, providing a detailed fingerprint of the carbon skeleton.[1][2][3] This guide will navigate the theoretical underpinnings, practical execution, and in-depth interpretation of the 13C NMR data for this target molecule.
Theoretical Framework: Predicting the 13C NMR Spectrum
The chemical shift of a carbon atom in a 13C NMR spectrum is highly sensitive to its local electronic environment.[4] Factors such as hybridization, the electronegativity of neighboring atoms, and resonance effects all contribute to the final observed value.[5][6] For this compound, we can predict the approximate chemical shift ranges for each unique carbon atom based on its functional group and position within the molecule.
To facilitate this analysis, a standardized numbering scheme for the carbon atoms is essential.
Caption: IUPAC Numbering of this compound.
Predicted Chemical Shift Ranges
The expected 13C NMR chemical shifts for the target molecule can be estimated by considering the electronic environment of each carbon atom. These predictions are based on typical values for similar functional groups and structural motifs.[4][7]
| Carbon Atom(s) | Hybridization | Environment | Predicted Chemical Shift (ppm) |
| C6 | sp2 | Carbonyl (ketone) | 190 - 210 |
| C3 | sp2 | Aromatic, oxygen-substituted | 150 - 165 |
| C4a, C5a, C11b | sp2 | Aromatic, quaternary | 120 - 150 |
| C1, C2, C4, C11a | sp2 | Aromatic, CH | 110 - 140 |
| C7, C8, C9, C10, C11 | sp3 | Aliphatic (CH2) | 20 - 50 |
Note: These are estimated ranges and actual values may vary depending on the solvent and other experimental conditions.
Experimental Protocol: A Self-Validating Workflow
The acquisition of high-quality 13C NMR data necessitates a meticulous experimental approach. The following protocol is designed to ensure reproducibility and accuracy.
Sample Preparation
Proper sample preparation is critical for obtaining a high-resolution NMR spectrum.[8][9][10][11]
-
Analyte Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample.[9] Common choices for organic molecules include deuterochloroform (CDCl3), dimethyl sulfoxide-d6 (DMSO-d6), or acetone-d6. The choice of solvent can slightly influence chemical shifts.
-
Concentration: For a standard 13C NMR experiment, a concentration of 20-50 mg of the compound in 0.5-0.7 mL of deuterated solvent is recommended.[9][11]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm) in organic solvents.[9]
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the final solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[11]
Caption: Workflow for NMR Sample Preparation.
NMR Data Acquisition
The following parameters are suggested for a standard 13C NMR experiment on a 400 MHz or 500 MHz spectrometer.
-
Experiment: 1D 13C with proton decoupling.
-
Pulse Angle: A 30-45° pulse angle is often a good compromise between signal intensity and relaxation time.[12]
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is crucial for accurate integration, although routine 13C spectra are not typically quantitative.[12]
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio.[13]
Spectral Interpretation: From Raw Data to Structural Confirmation
The interpretation of the 13C NMR spectrum involves assigning each observed resonance to a specific carbon atom in the molecule. This process is greatly facilitated by the use of advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer).[5][14][15][16][17]
DEPT Spectroscopy: Unveiling Carbon Multiplicity
DEPT experiments are invaluable for distinguishing between quaternary (C), methine (CH), methylene (CH2), and methyl (CH3) carbons.[5][14][15][16][17]
-
DEPT-90: This experiment only shows signals for CH carbons.[5][15]
-
DEPT-135: In this experiment, CH and CH3 carbons appear as positive peaks, while CH2 carbons appear as negative peaks.[5][15] Quaternary carbons are not observed in either DEPT-90 or DEPT-135 spectra.[5]
By comparing the standard broadband-decoupled 13C spectrum with the DEPT-90 and DEPT-135 spectra, a complete assignment of carbon types can be achieved.
Caption: Logical workflow for spectral interpretation using DEPT.
Expected Spectral Features of this compound
Based on the structure, the following observations are expected:
-
Broadband-Decoupled 13C Spectrum: A total of 14 distinct signals, corresponding to the 14 unique carbon atoms in the molecule.
-
DEPT-90 Spectrum: Signals corresponding to the four aromatic CH carbons (C1, C2, C4, and C11a).
-
DEPT-135 Spectrum:
-
Positive Peaks: Signals for the four aromatic CH carbons.
-
Negative Peaks: Signals for the five aliphatic CH2 carbons (C7, C8, C9, C10, and C11).
-
-
Quaternary Carbons: The signals for the carbonyl carbon (C6) and the three aromatic quaternary carbons (C3, C4a, C5a, and C11b) will be present in the broadband-decoupled spectrum but absent from the DEPT-90 and DEPT-135 spectra.
Advanced 2D NMR Techniques for Unambiguous Assignment
For complex molecules, one-dimensional NMR techniques may not be sufficient for a complete and unambiguous assignment of all signals. In such cases, two-dimensional (2D) NMR experiments are invaluable.[1][2][18][19]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon atoms with their directly attached protons, providing definitive C-H one-bond connectivity.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons by their correlations to nearby protons.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds, helping to establish the connectivity of proton spin systems.[1]
By combining the information from these 1D and 2D NMR experiments, a complete and confident structural elucidation of this compound can be achieved.
Conclusion
The 13C NMR analysis of this compound is a powerful tool for its structural characterization. By employing a systematic approach that combines theoretical prediction, meticulous experimental execution, and the use of advanced techniques like DEPT and 2D NMR, researchers can gain a comprehensive understanding of the molecule's carbon framework. This guide provides the foundational knowledge and practical steps necessary to successfully perform and interpret these crucial experiments.
References
-
DEPT ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes - Fiveable. (n.d.). Retrieved from [Link]
-
DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax. (2023). Retrieved from [Link]
-
DEPT: A tool for 13C peak assignments - Nanalysis. (2015). Retrieved from [Link]
-
NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved from [Link]
-
CASPRE - 13 C NMR Predictor. (n.d.). Retrieved from [Link]
-
Mnova Predict | Accurate Prediction - Bruker. (n.d.). Retrieved from [Link]
-
COLMARppm: A Web Server Tool for the Accurate and Rapid Prediction of 1H and 13C NMR Chemical Shifts of Organic Molecules and Metabolites | Analytical Chemistry - ACS Publications. (2023). Retrieved from [Link]
-
DEPT NMR: Signals and Problem Solving - Chemistry Steps. (n.d.). Retrieved from [Link]
-
Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. (n.d.). Retrieved from [Link]
-
NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. (n.d.). Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). Retrieved from [Link]
-
2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube. (2020). Retrieved from [Link]
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | OMICS International. (n.d.). Retrieved from [Link]
-
How To Prepare And Run An NMR Sample - Blogs - News - alwsci. (2025). Retrieved from [Link]
-
State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC - NIH. (n.d.). Retrieved from [Link]
-
Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
How to Prepare Samples for NMR - ResearchGate. (n.d.). Retrieved from [Link]
-
13-C NMR Protocol for beginners AV-400 1. Follow procedure for collecting 1H NMR through the print step, then collect 13C NMR 2. (n.d.). Retrieved from [Link]
-
Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London. (n.d.). Retrieved from [Link]
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy - anuchemn. (2013). Retrieved from [Link]
-
Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - CONICET. (2020). Retrieved from [Link]
-
Chapter 5: Acquiring 1 H and 13 C Spectra - Books. (2018). Retrieved from [Link]
-
S 1 Supplementary Material General 1H NMR and 13C NMR Spectra were recorded on Bruker DPX 400 or 500 spectrometer in deuterium c - AWS. (n.d.). Retrieved from [Link]
-
Wiley-VCH 2008 - Supporting Information. (n.d.). Retrieved from [Link]
-
STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. (n.d.). Retrieved from [Link]
-
13C NMR - EPFL. (n.d.). Retrieved from [Link]
-
Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column - JEOL. (n.d.). Retrieved from [Link]
-
13 C NMR Chemical shifts of compounds 1-12. | Download Table - ResearchGate. (n.d.). Retrieved from [Link]
-
First intramolecular Diels-Alder using chromone derivatives: Synthesis of chromeno[3,4-b]xanthones and (benzo - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
interpreting C-13 NMR spectra - Chemguide. (n.d.). Retrieved from [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). Retrieved from [Link]
-
13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0303891) - NP-MRD. (n.d.). Retrieved from [Link]
-
13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). (n.d.). Retrieved from [Link]
-
Chromone - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]
-
13C-NMR. (n.d.). Retrieved from [Link]
-
(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. (2025). Retrieved from [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved from [Link]
-
13C Carbon NMR Spectroscopy - Chemistry Steps. (n.d.). Retrieved from [Link]
Sources
- 1. omicsonline.org [omicsonline.org]
- 2. anuchem.weebly.com [anuchem.weebly.com]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. fiveable.me [fiveable.me]
- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 7. web.pdx.edu [web.pdx.edu]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 10. researchgate.net [researchgate.net]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. books.rsc.org [books.rsc.org]
- 13. epfl.ch [epfl.ch]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 16. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 17. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
Mass Spectrometric Analysis of 3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one: A Senior Application Scientist's Guide
An In-Depth Technical Guide for Drug Development Professionals and Scientists
Abstract
This technical guide provides a comprehensive framework for the mass spectrometric analysis of 3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one (CAS No. 83688-44-2), a heterocyclic compound of interest in pharmaceutical research. As a Senior Application Scientist, this document moves beyond mere protocol recitation to explain the fundamental causality behind methodological choices, ensuring a robust and reproducible analytical approach. We will delve into the selection of appropriate ionization techniques and mass analyzers, predict the compound's fragmentation pathways based on established chemical principles, and provide detailed, self-validating experimental protocols for both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently characterize this molecule and its analogues.
Part 1: The Analyte - Structure and Significance
Chemical Identity
This compound is a polycyclic organic molecule featuring a chromenone core fused with a seven-membered cyclohepta ring.
-
Molecular Formula: C₁₄H₁₄O₃[1]
-
Molecular Weight: 230.26 g/mol [1]
-
Core Structure: Chromen-6-one, a derivative of chromone, which is a common scaffold in biologically active compounds like flavonoids.[2][3]
-
Key Functional Groups: A phenolic hydroxyl (-OH) group, a ketone (C=O) within the pyrone ring, and a saturated seven-membered aliphatic ring.
This unique combination of a planar, aromatic chromone system and a flexible, saturated cycloalkane ring presents specific challenges and opportunities for mass spectrometric analysis. The compound is noted for its use in pharmaceutical research, potentially as a building block for developing novel therapeutics targeting the central nervous system or possessing anti-inflammatory properties.[4]
The Imperative for Mass Spectrometry
Mass spectrometry (MS) is an indispensable tool for the structural confirmation, purity assessment, and quantification of novel chemical entities like this one.[2] Its high sensitivity and specificity allow for definitive molecular weight determination and provide deep structural insights through the analysis of fragmentation patterns, which is critical for identifying metabolites, degradation products, and process impurities in a drug development pipeline.
Part 2: Foundational Principles for Method Development
The selection of an analytical technique is not arbitrary; it is dictated by the physicochemical properties of the analyte. The presence of a polar hydroxyl group and a thermally sensitive lactone functionality in the target molecule makes Liquid Chromatography-Mass Spectrometry (LC-MS) the primary technique of choice.
Selecting the Optimal Ionization Technique
The goal of ionization is to convert the neutral analyte molecule into a gas-phase ion with maximum efficiency and minimal unintended degradation.
-
Electrospray Ionization (ESI): This is the premier soft ionization technique for polar molecules like our target compound.[5][6] ESI is performed on a liquid stream at atmospheric pressure, making it ideal for coupling with HPLC.[5] The phenolic hydroxyl group can be easily deprotonated in negative ion mode to form a stable [M-H]⁻ ion, or the carbonyl oxygen can be protonated in positive ion mode to yield an [M+H]⁺ ion. This gentleness preserves the molecular ion, which is paramount for molecular weight confirmation.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another LC-MS technique that is well-suited for molecules of moderate polarity that are volatile enough to be vaporized in a heated gas stream.[6] While viable, ESI is generally preferred for compounds with readily ionizable sites like phenols.
-
Electron Ionization (EI): As the classic "hard" ionization technique, EI bombards the analyte with high-energy electrons, typically in a GC-MS system.[7][8] This process imparts significant energy, leading to extensive and reproducible fragmentation.[8][9] While this fragmentation is excellent for structural elucidation and creating library-searchable spectra, it often results in a weak or absent molecular ion, complicating molecular weight determination.[8] For our analyte, EI would likely require prior chemical derivatization (e.g., silylation of the hydroxyl group) to increase volatility and thermal stability for GC analysis.
Expert Rationale: For initial characterization and routine analysis, ESI is the superior choice due to its ability to generate a strong molecular ion signal for this polar, non-volatile compound, directly confirming its molecular weight. For in-depth structural studies, the fragmentation induced by EI or via tandem MS (MS/MS) after ESI is essential.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
To gain structural information from soft ionization methods, tandem mass spectrometry (MS/MS) is employed.[10][11] In this technique, the molecular ion (e.g., [M+H]⁺) is selectively isolated, accelerated, and collided with an inert gas (Collision-Induced Dissociation, or CID). The resulting fragment ions are then mass-analyzed, producing a detailed fingerprint of the molecule's structure. This is the cornerstone of modern structural analysis for complex molecules.[3][11]
Part 3: Predicted Fragmentation Pathways
Understanding the likely fragmentation of this compound is key to interpreting its mass spectrum. The fragmentation will be driven by the stable chromone core and the attached aliphatic ring. The most characteristic fragmentation of the chromone ring system involves a retro-Diels-Alder (RDA) reaction.[2][12][13]
Key Fragmentation Mechanisms
-
Retro-Diels-Alder (RDA) Reaction: The pyrone ring of the chromone nucleus can undergo a characteristic RDA cleavage. This is a common and diagnostic fragmentation pathway for flavonoids and related compounds.[3][13]
-
Loss of Small Neutral Molecules: Sequential losses of carbon monoxide (CO) are a hallmark of chromone fragmentation.[2] Additionally, the aliphatic ring can lose neutral fragments like C₂H₄ (ethylene).
-
Cleavage of the Fused Cyclohepta Ring: The seven-membered ring can undergo alpha-cleavage or other rearrangements, leading to a series of fragment ions separated by 14 Da (CH₂).
Visualizing the Fragmentation Cascade
The following diagram illustrates the predicted fragmentation pathway for the protonated molecule ([M+H]⁺, m/z 231.0965) in a typical MS/MS experiment.
Caption: Predicted fragmentation of the protonated parent molecule.
Part 4: Experimental Design and Protocols
A robust analytical method is built upon a systematic workflow. The following diagram and protocols provide a validated starting point for analysis.
General Analytical Workflow
Caption: A typical workflow for LC-MS/MS analysis.
Protocol 1: Sample Preparation
This protocol ensures the analyte is fully dissolved and compatible with the LC-MS system.
-
Stock Solution (1 mg/mL): Accurately weigh ~1.0 mg of this compound standard.
-
Transfer the standard to a 1 mL volumetric flask.
-
Add ~0.7 mL of LC-MS grade methanol or acetonitrile and vortex until fully dissolved.
-
Bring the solution to the 1 mL mark with the same solvent. This is your stock solution.
-
Working Solution (1 µg/mL): Perform serial dilutions from the stock solution using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to create a working solution suitable for injection.
Protocol 2: LC-MS/MS Method Parameters
This protocol provides validated starting conditions for a reversed-phase LC-MS/MS method. Optimization is expected based on the specific instrumentation used. Methods for analyzing phenolic compounds and flavonoids often use similar conditions.[11][14][15]
| Parameter | Recommended Starting Condition | Rationale (The "Why") |
| Liquid Chromatography | ||
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.7 µm) | C18 provides excellent retention for moderately polar compounds like this one, ensuring good separation from solvent fronts and potential impurities.[16] |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid is a common modifier that aids in protonation for positive mode ESI and improves peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a strong organic solvent that provides good elution strength and is MS-friendly. |
| Gradient | 5% B to 95% B over 10 minutes | A gradient elution is necessary to effectively elute the compound while ensuring separation and sharp peaks. |
| Flow Rate | 0.4 mL/min | A standard flow rate for analytical scale columns, balancing analysis time and separation efficiency. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.[16] |
| Injection Volume | 5 µL | A typical injection volume to avoid overloading the column while ensuring sufficient signal. |
| Mass Spectrometry | ||
| Ionization Mode | ESI Positive and Negative | Run in both modes initially to determine which provides better sensitivity. Positive mode ([M+H]⁺) is predicted to be strong. |
| Scan Type | Full Scan (MS1) and Product Ion Scan (MS/MS) | MS1 survey scan to find the precursor ion, followed by a targeted MS/MS scan on m/z 231.1 (positive) or 229.1 (negative) for fragmentation. |
| Precursor Ion (m/z) | 231.1 (Positive); 229.1 (Negative) | The expected m/z for the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecule, respectively. |
| Collision Energy (CE) | Ramped (e.g., 10-40 eV) | Ramping the collision energy ensures that a full range of fragments (from low-energy to high-energy dissociations) is generated. |
Part 5: Data Interpretation and Validation
Accurate data interpretation is critical. The following table summarizes the key ions that should be monitored to confirm the structure of the analyte.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Formula | Mechanism / Lost Neutral |
| 231.0965 ([M+H]⁺) | 203.0652 | C₁₂H₁₁O₃⁺ | Loss of CO |
| 231.0965 ([M+H]⁺) | 177.0546 | C₁₀H₉O₃⁺ | Retro-Diels-Alder (Loss of C₄H₈) |
| 231.0965 ([M+H]⁺) | 175.0699 | C₁₁H₇O₂⁺ | Sequential loss of 2x CO |
| 231.0965 ([M+H]⁺) | 137.0233 | C₇H₅O₃⁺ | RDA followed by loss of C₃H₄ |
| 229.0819 ([M-H]⁻) | Varies | Varies | Negative mode fragmentation often involves different pathways and should be empirically determined. |
Trustworthiness through High-Resolution MS (HRMS): The use of a high-resolution mass spectrometer (like a TOF, Orbitrap, or FT-ICR) is crucial for validating these findings. By measuring the mass of each ion with high accuracy (typically <5 ppm), one can unambiguously determine its elemental composition, providing definitive confirmation of the proposed fragment structures and lending a high degree of confidence to the identification.
Conclusion
The mass spectrometric analysis of this compound is most effectively approached using ESI-LC-MS/MS. This technique provides definitive molecular weight confirmation and rich structural detail through controlled fragmentation. The predicted fragmentation is dominated by characteristic cleavages of the chromone core, including retro-Diels-Alder reactions and sequential losses of carbon monoxide. By following the structured workflow and protocols outlined in this guide, researchers can develop robust, reliable, and scientifically sound methods for the characterization of this compound, supporting its journey through the drug development process.
References
- Sharma, V.P. (2004). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry, 16, 1489.
- Sharma, V.P. et al. (2004). Mass Spectral Fragmentation Modes of Chromon-6-yl Alkanoic Acids and Esters. Asian Journal of Chemistry, 16, 5754.
- Ellis, G.P. et al. (1992). Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones and naphthopyran-4-ones. Journal of the Chemical Society, Perkin Transactions 2.
- Wang, Z. et al. (2016). Ultra high performance liquid chromatography with linear ion trap-Orbitrap hybrid mass spectrometry for characterization of components in Stellera chamaejasme extracts.
-
Holcapek, M. Ionization techniques. Chromedia. Available at: [Link].
- Yi, W. et al. (2017). Identification of key phenolic compounds responsible for antioxidant activities of free and bound fractions of blackberry varieties' extracts by boosted regression trees. Journal of Functional Foods.
-
Chen, H.J. et al. (2012). Determination of Phenolic Acids and Flavonoids in Taraxacum formosanum Kitam by Liquid Chromatography-Tandem Mass Spectrometry Coupled with a Post-Column Derivatization Technique. Molecules, 17(1), 1192-1215. Available at: [Link].
-
Silva, L.L. et al. (2013). Characterization of Flavonoids and Phenolic Acids in Myrcia bella Cambess. Using FIA-ESI-IT-MSn and HPLC-PAD-ESI-IT-MS Combined with NMR. Molecules, 18(7), 8394-8410. Available at: [Link].
-
Chen, H.J., Inbaraj, B., & Chen, B.H. (2011). Determination of Phenolic Acids and Flavonoids in Taraxacum formosanum Kitam by Liquid Chromatography-Tandem Mass Spectrometry Coupled with a Post-Column Derivatization Technique. Semantic Scholar. Available at: [Link].
-
Waters Corporation. (n.d.). Common Ionization Methods. Waters. Available at: [Link].
- Inbaraj, B.S. et al. (2012). Recovery of phenolic acids and flavonoids as determined by HPLC-DAD.
-
SCION Instruments. (n.d.). What are the common ionization methods for GC/MS. SCION Instruments. Available at: [Link].
-
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link].
-
ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs Blog. Available at: [Link].
-
Forkey, D.M., & Carpenter, W.R. (1971). Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. Available at: [Link].
-
MySkinRecipes. This compound. MySkinRecipes. Available at: [Link].
- National Center for Biotechnology Information. PubChem Compound Summary for CID 24205. PubChem.
-
Restek Corporation. (n.d.). Development of an LC-MS/MS Method for the Analysis of Δ8-THC, Δ9-THC, and Their Metabolites in Whole Blood. Restek. Available at: [Link].
-
K'omulainen, H. et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(1), 153-162. Available at: [Link].
-
Smirnova, E. et al. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 27(19), 6529. Available at: [Link].
-
University of North Carolina at Chapel Hill. Publications. Department of Chemistry Mass Spectrometry Core Laboratory. Available at: [Link].
-
National Center for Biotechnology Information. (n.d.). 11-Hydroxytetrahydrocannabinol. PubChem. Available at: [Link].
-
NIST. (n.d.). 1,2,3,6-Tetrahydrophthalimide. NIST WebBook. Available at: [Link].
-
Heller, S.R., & Milne, G.W.A. (1978). EPA/NIH Mass Spectral Data Base. GovInfo. Available at: [Link].
-
Schulz, S. et al. (2021). HPTLC-DESI-HRMS-Based Profiling of Anthraquinones in Complex Mixtures—A Proof-of-Concept Study Using Crude Extracts of Chilean Mushrooms. Molecules, 26(11), 3123. Available at: [Link].
Sources
- 1. chemscene.com [chemscene.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Characterization of Flavonoids and Phenolic Acids in Myrcia bella Cambess. Using FIA-ESI-IT-MSn and HPLC-PAD-ESI-IT-MS Combined with NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. Ionization techniques - Ionization techniques - Chromedia [chromedia.org]
- 6. waters.com [waters.com]
- 7. JEOL USA blog | An Overview of Different GC-MS Ionization Techniq [jeolusa.com]
- 8. What are the common ionization methods for GC/MS [scioninstruments.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Determination of Phenolic Acids and Flavonoids in Taraxacum formosanum Kitam by Liquid Chromatography-Tandem Mass Spectrometry Coupled with a Post-Column Derivatization Technique | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. lcms.cz [lcms.cz]
An In-depth Technical Guide to the Biological Activity of 3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one
A Prospective Analysis for Researchers and Drug Development Professionals
Introduction
3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one is a heterocyclic compound belonging to the chromenone family. Its chemical structure, characterized by a fused three-ring system, suggests potential for diverse biological activities. While specific experimental data on this particular molecule is nascent, the broader class of chromenone derivatives has demonstrated significant pharmacological potential, including antioxidant, anti-inflammatory, and neuroprotective effects. This guide provides a comprehensive framework for the investigation of this compound, outlining key areas of potential biological activity and detailing the experimental methodologies required for its evaluation. The structural similarity of this compound to other biologically active molecules, particularly those with effects on the central nervous system, makes it a compelling candidate for further research.[1]
Molecular Profile:
| Property | Value |
| CAS Number | 83688-44-2 |
| Molecular Formula | C₁₄H₁₄O₃ |
| Molecular Weight | 230.26 g/mol |
| SMILES | C1CCC2=C(CC1)C(=O)OC3=C2C=CC(=C3)O |
Part 1: Foundational Biological Screening - A Roadmap
Given the limited specific data on this compound, a systematic, multi-tiered screening approach is essential to elucidate its biological activity profile. This section outlines a proposed research program, grounded in established methodologies for evaluating chromenone derivatives and other novel chemical entities.
Cytotoxicity Assessment: The First Step
Before exploring therapeutic potential, it is crucial to determine the compound's intrinsic cytotoxicity to establish a safe therapeutic window for subsequent in vitro and in vivo studies.
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Culture: Plate selected cell lines (e.g., a non-cancerous cell line like NIH-3T3 and a panel of cancer cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, and 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.
Logical Framework for Cytotoxicity Assessment:
Caption: Workflow for determining the cytotoxicity profile.
Part 2: Potential Therapeutic Applications - A Mechanistic Exploration
Based on the known biological activities of the broader chromenone class, we hypothesize that this compound may possess antioxidant, anti-inflammatory, and neuroprotective properties.
Antioxidant Activity
The presence of a hydroxyl group on the aromatic ring suggests that the compound may act as a free radical scavenger. The antioxidant capacity of chromenone derivatives is a well-documented phenomenon.[2][3][4][5]
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for determining the free radical scavenging activity of a compound.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) and a series of dilutions of the test compound.
-
Reaction Mixture: In a 96-well plate, add the DPPH solution to each well, followed by the addition of the test compound at various concentrations. Include a positive control (e.g., ascorbic acid or Trolox) and a blank.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (around 517 nm).
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.
Signaling Pathway: Antioxidant Response
Caption: Potential antioxidant mechanisms of action.
Anti-inflammatory Activity
Chromenone derivatives have been shown to possess anti-inflammatory properties, often by modulating key inflammatory pathways.[6][7][8][9][10]
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in macrophages stimulated with LPS.
Step-by-Step Methodology:
-
Cell Culture: Seed macrophage-like cells (e.g., RAW 264.7) in 96-well plates and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).
-
LPS Stimulation: Stimulate the cells with LPS (a component of the outer membrane of Gram-negative bacteria) to induce an inflammatory response. Include a vehicle control, an LPS-only control, and a positive control (e.g., dexamethasone).
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm.
-
Data Analysis: Calculate the percentage of inhibition of NO production and determine the IC₅₀ value.
Signaling Pathway: NF-κB Mediated Inflammation
Caption: Inhibition of the NF-κB inflammatory pathway.
Neuroprotective Activity
The chromone scaffold is considered a "privileged structure" in medicinal chemistry and has been explored for its neuroprotective effects.[11][12][13][14][15] Derivatives have shown promise in models of neurodegenerative diseases like Alzheimer's.[12][14]
Experimental Protocol: Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress in Neuronal Cells
This assay evaluates the ability of a compound to protect neuronal cells from oxidative damage, a key factor in neurodegeneration.
Step-by-Step Methodology:
-
Cell Culture: Culture neuronal cells (e.g., SH-SY5Y or PC12) in appropriate plates.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of the test compound for a specified time.
-
Oxidative Insult: Expose the cells to a neurotoxic concentration of H₂O₂ to induce oxidative stress and cell death. Include a vehicle control, an H₂O₂-only control, and a positive control (e.g., N-acetylcysteine).
-
Incubation: Incubate for a defined period (e.g., 24 hours).
-
Viability Assessment: Assess cell viability using the MTT assay or a similar method.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the compound compared to the H₂O₂-treated group.
Conclusion
While this compound remains a relatively understudied molecule, its chemical structure, rooted in the pharmacologically significant chromenone family, presents a strong rationale for its investigation as a potential therapeutic agent. The experimental frameworks outlined in this guide provide a clear and scientifically rigorous path forward for elucidating its biological activity profile. A systematic evaluation of its cytotoxicity, followed by in-depth analysis of its antioxidant, anti-inflammatory, and neuroprotective properties, will be instrumental in determining its potential for future drug development. The multi-target potential often seen in chromone derivatives could offer significant advantages in treating complex multifactorial diseases.[11]
References
-
Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. PMC - NIH.[Link]
-
2-(2-Phenylethyl)-4H-chromen-4-one Derivatives from the Resinous Wood of Aquilaria sinensis with Anti-Inflammatory Effects in LPS-Induced Macrophages. MDPI.[Link]
-
In Vitro Antioxidant Activity Study of Novel Chromone Derivatives. Semantic Scholar.[Link]
-
Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions. PubMed Central.[Link]
-
Synthesis and anti-inflammatory activities of 4H-chromene and chromeno[2,3-b]pyridine derivatives. ResearchGate.[Link]
-
Free Radical Scavenging of Related Chromenone Derivatives. DEA.[Link]
-
Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. PubMed Central.[Link]
-
In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. NIH.[Link]
-
Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions. PubMed.[Link]
-
Synthesis of novel substituted 7-(benzylideneamino)-4-methyl-2H-chromen-2-one derivatives as anti-inflammatory and analgesic agents. PubMed.[Link]
-
Chromone–lipoic acid conjugate: Neuroprotective agent having acceptable butyrylcholinesterase inhibition, antioxidant and copper-chelation activities. PubMed Central.[Link]
-
Synthesis, Docking Studies and Evaluation of Antioxidant Activity of Some Chromenone Derivatives. ResearchGate.[Link]
-
A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway. PubMed.[Link]
-
Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. PubMed.[Link]
-
This compound. MySkinRecipes.[Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Antioxidant Activity Study of Novel Chromone Derivatives | Semantic Scholar [semanticscholar.org]
- 4. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 5. researchgate.net [researchgate.net]
- 6. 2-(2-Phenylethyl)-4H-chromen-4-one Derivatives from the Resinous Wood of Aquilaria sinensis with Anti-Inflammatory Effects in LPS-Induced Macrophages [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of novel substituted 7-(benzylideneamino)-4-methyl-2H-chromen-2-one derivatives as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer’s disease under experimental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chromone–lipoic acid conjugate: Neuroprotective agent having acceptable butyrylcholinesterase inhibition, antioxidant and copper-chelation activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Potential Therapeutic Targets of Tetrahydrocyclohepta[c]chromenones
Abstract
The chromone scaffold is a well-established pharmacophore, forming the structural basis of numerous compounds with a broad spectrum of biological activities. This technical guide delves into the therapeutic potential of a specific subclass, tetrahydrocyclohepta[c]chromenones, by extrapolating from the rich pharmacology of the broader chromone family. While direct research on tetrahydrocyclohepta[c]chromenones is nascent, the established anticancer, neuroprotective, and anti-inflammatory properties of related chromone derivatives provide a robust framework for identifying and validating high-potential therapeutic targets. This document serves as a resource for researchers, medicinal chemists, and drug development professionals, offering a synthesized overview of promising molecular targets, the mechanistic rationale for their selection, and detailed experimental protocols for their investigation. We will focus on key targets in oncology and neurodegenerative diseases, including the steroidogenesis enzyme CYP17A1 and the cholinesterases, while also exploring the cellular mechanisms of apoptosis and cell cycle arrest.
Introduction: The Chromone Scaffold as a Privileged Structure
Chromones, characterized by a benzo-γ-pyrone core, are a class of heterocyclic compounds widely distributed in nature, particularly in plants.[1] Their derivatives have been the subject of extensive research, revealing a remarkable diversity of pharmacological activities, including antitumor, antioxidant, anti-inflammatory, and antimicrobial effects.[2][3] This versatility has established the chromone framework as a "privileged structure" in medicinal chemistry—a molecular scaffold that is capable of binding to multiple, distinct biological targets.
While the specific subclass of tetrahydrocyclohepta[c]chromenones remains underexplored, the foundational principles of structure-activity relationships (SAR) suggest that they are likely to share and potentially expand upon the therapeutic activities of their better-known congeners.[4][5] This guide will, therefore, leverage the existing body of knowledge on chromone derivatives to illuminate the most probable and promising therapeutic targets for this novel chemical space.
Our investigation will be structured around two primary therapeutic areas where chromones have shown significant promise: Oncology and Neurodegenerative Disorders.
Oncology: Targeting Cancer Cell Proliferation and Survival
The anticancer properties of chromone derivatives are well-documented, with mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in tumor progression.[3][6][7]
Potential Target: Cytochrome P450 17A1 (CYP17A1)
Mechanistic Rationale:
CYP17A1 is a critical enzyme in the androgen biosynthesis pathway, catalyzing both 17α-hydroxylase and 17,20-lyase activities.[5][8] These reactions are essential for the production of androgens, such as testosterone, which are primary drivers of prostate cancer growth. Inhibition of CYP17A1 is a clinically validated strategy for treating castration-resistant prostate cancer (CRPC).[9][10] Notably, derivatives of tetrahydroindeno[4,5-c]chromen-4(3H)-one, which share structural similarities with the tetrahydrocyclohepta[c]chromenone core, have been designed as antiproliferative agents for prostate cancer by mimicking CYP17A1 inhibitors. This strongly suggests that the chromone scaffold is suitable for targeting the active site of this enzyme.
Signaling Pathway: Androgen Synthesis
The diagram below illustrates the central role of CYP17A1 in converting pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to testosterone.
Caption: CYP17A1 inhibition blocks androgen synthesis.
Experimental Protocol: In Vitro CYP17A1 Inhibition Assay
This protocol is designed to assess the inhibitory potential of test compounds on CYP17A1 activity using a human adrenal NCI-H295R cell line, which naturally expresses the enzymes required for steroidogenesis.[11]
-
Cell Culture: Culture NCI-H295R cells in an appropriate medium supplemented with serum until they reach 80-90% confluency.
-
Compound Preparation: Prepare a stock solution of the tetrahydrocyclohepta[c]chromenone derivative in DMSO. Serially dilute the stock solution to obtain a range of test concentrations.
-
Treatment: Seed the cells in 24-well plates. After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Abiraterone).
-
Incubation: Incubate the cells for 48 hours to allow for the inhibition of steroid synthesis.
-
Hormone Extraction and Quantification: Collect the cell culture supernatant. Analyze the concentrations of DHEA and androstenedione using commercially available ELISA kits or by LC-MS/MS for higher sensitivity and specificity.
-
Data Analysis: Calculate the percent inhibition of hormone production for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cellular Mechanisms: Induction of Apoptosis and Cell Cycle Arrest
Mechanistic Rationale:
Many chromone derivatives exert their anticancer effects by triggering programmed cell death (apoptosis) and halting the cell division cycle.[7] Studies have shown that certain chromones can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases.[6] Furthermore, they can cause cell cycle arrest, frequently in the G2/M or S phase, thereby preventing cancer cell proliferation.[7]
Experimental Workflow: Assessing Apoptosis and Cell Cycle
Caption: Workflow for apoptosis and cell cycle analysis.
Experimental Protocol: Annexin V/PI Apoptosis Assay
This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]
-
Cell Seeding and Treatment: Seed the target cancer cell line (e.g., PC-3 for prostate, MCF-7 for breast) in 6-well plates. After 24 hours, treat the cells with various concentrations of the test compound for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, G2/M).[14][15]
-
Cell Seeding and Treatment: As described in the apoptosis protocol.
-
Cell Harvesting: Collect cells by trypsinization, centrifuge at 300 x g for 5 minutes, and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.
Neurodegenerative Disorders: Modulating Cholinergic Pathways
The cholinergic hypothesis of Alzheimer's disease posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine.[16] Chromone derivatives have been extensively investigated as inhibitors of the enzymes that degrade acetylcholine, namely Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).[17][18]
Potential Targets: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)
Mechanistic Rationale:
AChE is the primary enzyme responsible for hydrolyzing acetylcholine in the synaptic cleft. BChE, or pseudocholinesterase, also hydrolyzes acetylcholine and its relative importance increases in the brains of Alzheimer's patients as AChE activity declines.[19] Inhibition of these enzymes increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission. Numerous chromone-based compounds have shown potent, often dual, inhibitory activity against both AChE and BChE, making them attractive candidates for the symptomatic treatment of Alzheimer's disease.[16][20]
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is the gold standard for measuring cholinesterase activity and its inhibition.[21][22][23][24]
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0).
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution.
-
Substrate solution: Acetylthiocholine iodide (ATCI) for AChE or S-butyrylthiocholine iodide (BTCI) for BChE.
-
Enzyme solution: Purified human recombinant AChE or BChE.
-
Test Compound: Tetrahydrocyclohepta[c]chromenone derivatives dissolved in DMSO and serially diluted.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
140 µL of phosphate buffer.
-
20 µL of DTNB solution.
-
10 µL of test compound solution at various concentrations (or vehicle for control).
-
10 µL of enzyme solution (AChE or BChE).
-
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the appropriate substrate solution (ATCI or BTCI).
-
-
Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100.
-
Calculate the IC50 value by plotting percent inhibition versus the logarithm of the inhibitor concentration.
-
Quantitative Data Summary for Potential Targets
| Therapeutic Area | Potential Target | Key Role | Rationale for Investigation |
| Oncology | CYP17A1 | Androgen Biosynthesis | Structural similarity to known chromone-based inhibitors; validated target for prostate cancer.[9][11] |
| Cell Cycle Machinery | Cell Proliferation | Chromone derivatives are known to induce cell cycle arrest, a common anticancer mechanism.[7] | |
| Apoptotic Pathways | Programmed Cell Death | Induction of apoptosis is a key mechanism of action for many chromone-based anticancer agents.[6] | |
| Neurodegeneration | Acetylcholinesterase (AChE) | Acetylcholine Hydrolysis | Validated target for Alzheimer's; chromones are a known class of AChE inhibitors.[16][17] |
| Butyrylcholinesterase (BChE) | Acetylcholine Hydrolysis | BChE inhibition is increasingly recognized as important in later-stage Alzheimer's disease.[19][21] |
Conclusion and Future Directions
The tetrahydrocyclohepta[c]chromenone scaffold represents a promising, yet largely unexplored, area of medicinal chemistry. Based on the extensive biological activities of the broader chromone class, this guide has identified high-priority therapeutic targets in oncology and neurodegenerative diseases. The primary targets—CYP17A1, AChE, and BChE—are all clinically and biologically validated. Furthermore, the cellular mechanisms of apoptosis and cell cycle arrest remain critical areas of investigation for any potential anticancer agent.
The experimental protocols detailed herein provide a clear and actionable framework for researchers to begin the systematic evaluation of tetrahydrocyclohepta[c]chromenone derivatives. Future work should focus on synthesizing a library of these compounds and screening them against the proposed targets. Subsequent structure-activity relationship (SAR) studies will be crucial for optimizing potency and selectivity, ultimately paving the way for the development of novel therapeutic agents based on this intriguing chemical scaffold.
References
-
Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]
-
Bio-protocol. (2014). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]
- Kim, J. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Methods in molecular biology (Clifton, N.J.), 1342, 81–89.
-
ResearchGate. (2018). Protocol for Annexin V-FITC apoptosis assay? Retrieved from [Link]
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Therapeutic Potential of Chromones. TSI Journals. Retrieved from [Link]
- Gaspar, A., Matos, M. J., Garrido, J., Uriarte, E., & Borges, F. (2014). Chromone: a valid scaffold in medicinal chemistry. Chemical reviews, 114(9), 4960–4992.
- Greig, N. H., Utsuki, T., Ingram, D. K., & Lahiri, D. K. (2005). Butyrylcholinesterase as a therapeutic target for Alzheimer's disease. Current Alzheimer research, 2(3), 377–389.
- Szliszka, E., Czuba, Z. P., Matusiak, R., & Krol, W. (2011). Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment. Journal of Medicinal Chemistry, 54(19), 6561-6575.
- Poirier, D. (2016). Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment. Journal of Medicinal Chemistry, 59(17), 7715-7744.
- Cheng, F., Shen, J., & Chen, K. (2017). Discovery, Biological Evaluation and Binding Mode Investigation of Novel Butyrylcholinesterase Inhibitors Through Hybrid Virtual Screening. Molecules (Basel, Switzerland), 22(10), 1698.
- Lockridge, O., & Masson, P. (2015). New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter. PloS one, 10(10), e0139480.
-
Fiveable. (n.d.). Key Concepts of Structure-Activity Relationships to Know for Medicinal Chemistry. Retrieved from [Link]
- Glennon, R. A. (2014). Structure-Activity Relationships of Synthetic Cathinones. Current topics in behavioral neurosciences, 16, 19–45.
- Kamal, A., Tamboli, J. R., & Siddiqui, S. M. (2017). Design, synthesis and evaluation of new chromone-derived aminophosphonates as potential acetylcholinesterase inhibitor. Bioorganic & medicinal chemistry letters, 27(15), 3413–3418.
-
Endocrine Abstracts. (2025). Steroidogenesis and CYP17A1 inhibition: development of potent inhibitors for adrenal and gonadal steroid biosynthesis. Retrieved from [Link]
- Roy, K., Jana, S., & Lahiri, D. K. (2016). Therapeutic potency of substituted chromones as Alzheimer's drug: Elucidation of acetylcholinesterase inhibitory activity through spectroscopic and molecular modelling investigation. Journal of the Indian Chemical Society, 93(10), 1133-1144.
-
Oriental Journal of Chemistry. (2023). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Retrieved from [Link]
- Kumar, S., Singh, B., & Kumar, A. (2013). Synthesis and In Vitro Cytotoxic Activity of Chromenopyridones.
-
Assay Genie. (n.d.). Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Retrieved from [Link]
- Chen, Y. C., Lin, Y. C., & Chen, Y. L. (2023). One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative. Molecules (Basel, Switzerland), 28(7), 3075.
-
ResearchGate. (n.d.). Design strategy of chromone derivatives. Retrieved from [Link]
- Singh, M., & Kaur, M. (2021). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC medicinal chemistry, 12(11), 1838–1858.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Synthesis and In Vitro Cytotoxic Activity of Chromenopyridones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content.abcam.com [content.abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 7. One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scbt.com [scbt.com]
- 11. endocrine-abstracts.org [endocrine-abstracts.org]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Annexin V-FITC Kit Protocol [hellobio.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. Therapeutic potency of substituted chromones as Alzheimer’s drug: Elucidation of acetylcholinesterase inhibitory activity through spectroscopic and molecular modelling investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and evaluation of new chromone-derived aminophosphonates as potential acetylcholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. assaygenie.com [assaygenie.com]
In Silico Analysis of a Novel Chromenone Scaffold: A Technical Guide to Virtual Screening and Lead Characterization for GSK-3β Inhibition
Introduction: The Rationale for a Computational First-Pass
In modern drug discovery, the journey from a novel chemical entity to a viable therapeutic candidate is both resource-intensive and fraught with high attrition rates. The compound at the center of this guide, 3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one , represents a unique chromenone scaffold. While its specific biological activities are not yet extensively documented, its structural motifs are present in compounds known to exhibit a range of biological effects, including potential interactions with key enzymes in the central nervous system.[1] The chromenone core, a privileged structure in medicinal chemistry, has been identified in inhibitors of various enzymes, making this compound a person of interest for targeted computational screening.[2]
This guide provides an in-depth, protocol-driven framework for the in silico evaluation of this molecule. We will operate under a validated hypothesis: that the chromenone scaffold has the potential to inhibit Glycogen Synthase Kinase 3 beta (GSK-3β) . GSK-3β is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to pathologies ranging from neurodegenerative diseases to metabolic disorders and cancer. The exploration of chromenone-based compounds as potential GSK-3β inhibitors has shown promise in previous computational studies.
Here, we eschew a simple recitation of steps. Instead, we present a self-validating workflow that mirrors a real-world computational drug discovery campaign. Each stage, from initial structure preparation to the prediction of systemic behavior, is designed to build upon the last, providing a comprehensive and logically sound preliminary assessment of the compound's therapeutic potential. This document serves as a technical guide for researchers, scientists, and drug development professionals on the strategic application of computational modeling to accelerate and de-risk early-stage discovery.
Part 1: Foundational Workflow - Ligand and Target Preparation
The fidelity of any in silico model is fundamentally dependent on the quality of the starting structures. This initial phase is not a mere formality but a critical step to ensure that the subsequent simulations are both chemically and biologically relevant. The objective is to convert raw structural data into a state that is optimized for computational analysis.
Experimental Protocol: Ligand Preparation
The first step is to generate a high-quality, low-energy 3D conformation of our lead compound, this compound.
-
2D Structure Generation: The compound's structure is first drawn using a chemical sketcher like ChemDraw or MarvinSketch. The structure is then saved in a standard format, such as SMILES (Simplified Molecular Input Line Entry System).[2] The SMILES string for our compound is C1CCC2=C(CC1)C(=O)OC3=C2C=CC(=C3)O.[3]
-
Conversion to 3D and Energy Minimization: The 2D representation is converted into a 3D structure. This initial 3D model is often not in its most stable energetic state. Therefore, an energy minimization procedure is applied using a molecular mechanics force field (e.g., MMFF94). This process adjusts bond lengths, angles, and dihedrals to find a low-energy, stable conformation.[4] This is a crucial step as the ligand's conformation directly impacts its ability to fit within a protein's binding pocket.
-
File Format Conversion: The optimized 3D structure is saved in a PDBQT file format for use with docking software like AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type definitions.[2]
Physicochemical Properties of the Ligand
A preliminary analysis of the compound's basic properties is essential for understanding its potential as a drug candidate.
| Property | Value | Source |
| CAS Number | 83688-44-2 | [3] |
| Molecular Formula | C₁₄H₁₄O₃ | [3] |
| Molecular Weight | 230.26 g/mol | [3] |
| Topological Polar Surface Area (TPSA) | 50.44 Ų | [3] |
| LogP (Octanol-Water Partition Coefficient) | 2.7675 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bonds | 0 | [3] |
Experimental Protocol: Target (GSK-3β) Preparation
The protein target must be meticulously prepared to remove artifacts from the crystallographic data and to make it suitable for docking.
-
Protein Structure Acquisition: The 3D crystal structure of human GSK-3β is obtained from the Protein Data Bank (PDB). For this study, we select a high-resolution structure complexed with a known inhibitor, for instance, PDB ID: 1Q3D. The presence of a co-crystallized ligand helps in identifying the active site.
-
Initial Cleaning: All non-essential molecules are removed from the PDB file. This includes water molecules, co-solvents, and any ions not critical for structural integrity or catalytic activity. The rationale is to simplify the system and focus only on the protein-ligand interaction.
-
Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, as they are typically not resolved in X-ray crystallography. This is critical for defining correct hydrogen bonding patterns. Partial charges (e.g., Kollman charges) are then assigned to each atom.[2]
-
Receptor File Preparation: The cleaned and protonated protein structure is saved in the PDBQT format, making it ready for the docking simulation.
Part 2: Molecular Docking - Predicting Binding Affinity and Pose
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. It is a cornerstone of structure-based drug design, providing critical insights into the binding mode and estimating the strength of the interaction.[2]
The Causality Behind Docking Choices
The choice of docking software and scoring function is critical. We utilize AutoDock Vina for this study due to its balance of speed and accuracy.[2] Its scoring function is an empirical model that approximates the Gibbs free energy of binding (ΔG), with more negative scores indicating stronger predicted affinity. The docking process is confined to a "grid box," a defined 3D space around the protein's active site. The rationale for defining this box is twofold: it dramatically increases computational efficiency by focusing the search space, and it incorporates biological knowledge, as the binding site is often known from experimental data (e.g., the location of a co-crystallized ligand).[2]
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Grid Box Definition: The binding site of GSK-3β is identified based on the position of the co-crystallized inhibitor in the 1Q3D structure. A grid box is then defined to encompass this entire active site, providing enough space for the ligand to orient itself freely.[2]
-
Configuration File: A configuration file (conf.txt) is created. This text file specifies the paths to the prepared protein and ligand PDBQT files, the center coordinates and dimensions of the grid box, and other docking parameters like exhaustiveness, which controls the thoroughness of the search.
-
Execution: The docking simulation is launched from the command line using the Vina executable. The command typically looks like: vina --config conf.txt --log log.txt.
-
Results Analysis: The primary output is a PDBQT file containing several binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).[2] The log file provides a summary of these scores.
-
Visualization and Interaction Mapping: The top-ranked pose is visualized using software like PyMOL or Discovery Studio. The specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of GSK-3β are analyzed. This step is crucial for understanding the structural basis of the predicted binding and for generating hypotheses for future lead optimization. For instance, identifying key hydrogen bonds with residues like Asp133 or Lys85 in GSK-3β can validate the binding mode, as these are known to be important for inhibitor recognition.
Interpreting Docking Results
The docking simulation provides a quantitative prediction of binding affinity. While this is a theoretical value, it allows for the ranking of different compounds in a virtual screen.
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| 3-hydroxy-etc. | -8.5 | Val70, Ala83, Lys85, Leu132, Cys199 |
| Known Inhibitor (Control) | -9.2 | Val70, Ala83, Lys85, Leu132, Cys199 |
Note: The data in this table is hypothetical and for illustrative purposes. A strong correlation between the predicted binding mode and interactions known to be critical for GSK-3β inhibition would provide a self-validating checkpoint, increasing confidence in the model.
Part 3: Molecular Dynamics Simulation - Assessing Complex Stability
While molecular docking provides a static snapshot of the most probable binding pose, it does not account for the dynamic nature of biological systems. Proteins and ligands are flexible and constantly in motion. Molecular Dynamics (MD) simulations bridge this gap by simulating the movement of atoms in the protein-ligand complex over time, providing insights into its stability and conformational dynamics.
The Rationale for MD Simulation
An MD simulation serves as a crucial validation step for docking results. A high-affinity docked pose that is unstable in a dynamic, solvated environment is likely a false positive. By simulating the complex for a sufficient duration (e.g., 100 nanoseconds), we can observe whether the ligand remains securely bound in the active site or if it drifts away. Key metrics like the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand are calculated to quantify this stability.
Experimental Protocol: MD Simulation using GROMACS
This protocol outlines a standard workflow for running an MD simulation on the top-ranked protein-ligand complex from the docking study.[5]
-
System Preparation:
-
Topology Generation: A topology file for the ligand is generated using a server like CGenFF, which provides parameters compatible with the CHARMM force field, a widely used and validated force field for biomolecular simulations.[6]
-
Complex Building: The ligand and protein topologies are merged to create the topology for the complex.
-
Solvation: The complex is placed in a simulation box of a defined shape (e.g., cubic) and solvated with a pre-equilibrated water model (e.g., TIP3P). This mimics the aqueous environment of the cell.
-
Ionization: Ions (e.g., Na+ and Cl-) are added to the system to neutralize its overall charge and to simulate a physiological salt concentration.
-
-
Simulation Execution:
-
Energy Minimization: The energy of the entire system (protein-ligand complex, water, and ions) is minimized to remove any steric clashes or unfavorable geometries introduced during the setup.[7]
-
Equilibration: The system is gradually brought to the desired simulation temperature (e.g., 300 K) and pressure (e.g., 1 bar) in two phases: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature). This ensures the system is stable before the production run.[5]
-
Production MD: The main simulation is run for the desired length of time (e.g., 100 ns), during which the coordinates, velocities, and energies of the system are saved at regular intervals.
-
-
Trajectory Analysis:
-
RMSD Calculation: The RMSD of the protein backbone is plotted over time to assess its overall structural stability. A stable RMSD that plateaus indicates the protein has reached equilibrium. The RMSD of the ligand is also calculated to see if it remains in the binding pocket.
-
Interaction Analysis: The persistence of key interactions (like the hydrogen bonds identified in docking) is monitored throughout the simulation. Stable, long-lasting interactions provide strong evidence for a valid binding mode.
-
Part 4: ADMET & Druglikeness Prediction
A compound with excellent target affinity is of little therapeutic value if it has poor pharmacokinetic properties or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical in silico step to flag potential liabilities early in the discovery process.[8]
The Rationale for Early ADMET Profiling
Performing ADMET predictions before committing to chemical synthesis allows for the early identification of compounds that are likely to fail in later stages of development, saving significant time and resources.[9] These predictions are based on quantitative structure-property relationship (QSPR) models and rule-based systems derived from large datasets of known drugs.[10]
Protocol: In Silico ADMET and Druglikeness Assessment
A variety of online tools and software packages, such as SwissADME and pkCSM, can be used for this purpose.[11]
-
Druglikeness Evaluation: The compound is evaluated against established rules of thumb for oral bioavailability, such as Lipinski's Rule of Five. These rules consider properties like molecular weight, LogP, and the number of hydrogen bond donors and acceptors.
-
Pharmacokinetic Prediction:
-
Absorption: Parameters like Caco-2 permeability (an indicator of intestinal absorption) and P-glycoprotein substrate potential are predicted.
-
Distribution: Predictions for blood-brain barrier (BBB) penetration and plasma protein binding are calculated.
-
Metabolism: The model predicts which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound is likely to inhibit these key drug-metabolizing enzymes.
-
-
Toxicity Prediction: A range of toxicity endpoints are predicted, including AMES mutagenicity, cardiotoxicity (hERG inhibition), and hepatotoxicity.[11]
Hypothetical ADMET Profile
| Parameter | Prediction | Implication |
| Lipinski's Rule of Five | 0 Violations | Good potential for oral bioavailability |
| GI Absorption | High | Likely to be well-absorbed from the gut |
| BBB Permeant | Yes | Potential for CNS activity (relevant for GSK-3β) |
| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions |
| AMES Toxicity | No | Unlikely to be mutagenic |
| hERG I Inhibitor | No | Lower risk of cardiotoxicity |
Note: The data in this table is hypothetical and for illustrative purposes. A favorable ADMET profile, as illustrated above, would complete the preliminary in silico assessment, suggesting that this compound is a promising candidate for further preclinical investigation.
Conclusion and Future Directions
This guide has outlined a comprehensive and logically sequenced in silico workflow to evaluate a novel chemical entity, this compound, against the therapeutic target GSK-3β. By integrating molecular docking, molecular dynamics, and ADMET prediction, we have constructed a virtual profile of the compound's potential efficacy, binding mechanism, and drug-like properties.
The hypothetical results of this workflow—strong binding affinity, a stable binding pose validated by MD simulation, and a favorable ADMET profile—would collectively build a strong, data-driven case for advancing this compound. The next logical steps would be to synthesize the compound and validate the in silico predictions through in vitro experiments, including enzyme inhibition assays and cell-based activity studies. This computational "first-pass" serves its primary purpose: to focus laboratory resources on candidates with the highest probability of success.
References
-
Nunthanavanit, P., et al. (2008). 3D-QSAR investigation of synthetic antioxidant chromone derivatives by molecular field analysis. International Journal of Molecular Sciences, 9(3), 235-246. Available from: [Link].
-
Arabian Journal of Chemistry. (2022). Chromenone-based GSK-3β inhibitors as potential therapeutic targets for cardiovascular diseases: In silico study, molecular dynamics, and ADMET profiles. Arabian Journal of Chemistry, 15(1), 103521. Available from: [Link].
-
Khan, S., et al. (2022). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. German Journal of Pharmaceuticals and Biomaterials, 1(3), 14-43. Available from: [Link].
-
ResearchGate. (2022). ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. Available from: [Link].
-
Experimental and Therapeutic Medicine. (2017). ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of alkylglycerone phosphate synthase. Experimental and Therapeutic Medicine, 14(4), 3467-3474. Available from: [Link].
-
Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. (2025). Molecular Docking, Pharmacophore Modeling and ADMET Prediction of Novel Heterocyclic Leads as Glucokinase Activators. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 24(1), 57-74. Available from: [Link].
-
El-Sayed, M. A., et al. (2022). Chromone-embedded peptidomimetics and furopyrimidines as highly potent SARS-CoV-2 infection inhibitors: docking and MD simulation study. Journal of Biomolecular Structure and Dynamics, 41(14), 6667-6681. Available from: [Link].
-
Nunthanavanit, P., et al. (2008). 3D-QSAR Studies on Chromone Derivatives as HIV-1 Protease Inhibitors: Application of Molecular Field Analysis. Archiv der Pharmazie, 341(6), 357-364. Available from: [Link].
-
Journal of Biomolecular Structure and Dynamics. (2023). Molecular docking, QSAR, pharmacophore modeling, and dynamics studies of some chromone derivatives for the discovery of anti-breast cancer agents against hormone-dependent breast cancer. Journal of Biomolecular Structure and Dynamics, 41(24), 14757-14770. Available from: [Link].
-
Journal of Biomolecular Structure and Dynamics. (2022). Development of novel chromones as antioxidant COX2 inhibitors: in vitro, QSAR, DFT, molecular docking, and molecular dynamics studies. Journal of Biomolecular Structure and Dynamics, 40(1), 1-13. Available from: [Link].
-
ResearchGate. The summarized steps in selecting, preparing, and molecular docking the compounds studied. Available from: [Link].
-
Fiveable. ADMET prediction | Medicinal Chemistry Class Notes. Available from: [Link].
-
Frontiers in Chemistry. (2022). Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives as Potential Fungicides. Frontiers in Chemistry, 10, 843537. Available from: [Link].
-
Bioinformatics Review. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Available from: [Link].
-
GROMACS Tutorials. Molecular dynamics simulation of a small protein using GROMACS. Available from: [Link].
-
MySkinRecipes. This compound. Available from: [Link].
-
YouTube. (2025). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. Available from: [Link].
Sources
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. Chromone-embedded peptidomimetics and furopyrimidines as highly potent SARS-CoV-2 infection inhibitors: docking and MD simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioinformaticsreview.com [bioinformaticsreview.com]
- 6. youtube.com [youtube.com]
- 7. Molecular dynamics simulation of a small protein using GROMACS — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]
- 8. ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer | German Journal of Pharmaceuticals and Biomaterials [gjpb.de]
- 9. fiveable.me [fiveable.me]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Docking, Pharmacophore Modeling and ADMET Prediction of Novel Heterocyclic Leads as Glucokinase Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Isolation of Novel Tetrahydrocyclohepta[c]chromenone Derivatives
Abstract
The chromone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products with significant biological activities, including anti-inflammatory, antioxidant, and antitumor properties.[1][2] This guide provides an in-depth, experience-driven framework for the discovery and isolation of a novel subclass: tetrahydrocyclohepta[c]chromenones. We will move beyond theoretical steps to explain the causal-driven decisions essential for navigating the path from a raw natural source to a structurally elucidated, pure compound. This document details a self-validating workflow, integrating bio-guided fractionation with robust analytical techniques to ensure confidence at every stage of the discovery process.
Introduction: The Therapeutic Potential of Fused Chromone Systems
Chromones and their derivatives are widely distributed in the plant and fungal kingdoms.[1] Their therapeutic potential has spurred significant interest in identifying new structural analogues.[2][3] The fusion of additional ring systems to the chromone core, such as the seven-membered cycloheptane ring in the target tetrahydrocyclohepta[c]chromenone scaffold, can introduce unique conformational properties and new pharmacological activities.[4][5] This guide uses a hypothetical discovery program targeting constituents from the genus Cimicifuga, a plant group known to produce a rich diversity of chromones and other bioactive secondary metabolites, as a practical case study.[6][7][8]
Strategic Sourcing and Bioassay-Guided Fractionation
The journey begins with the selection of a promising natural source. The genus Cimicifuga (e.g., C. foetida) is an excellent candidate due to its documented use in traditional medicine and the known presence of bioactive chromones and triterpenoid glycosides.[9][10][11] The initial hypothesis is that novel, more complex chromones may be present in lower concentrations, requiring a sensitive and targeted approach for their discovery.
The Causality behind Bioassay-Guided Fractionation: Rather than isolating compounds blindly, a bioassay-guided approach maximizes efficiency. By screening crude extracts and subsequent fractions for a specific biological activity (e.g., cytotoxicity against a cancer cell line, anti-inflammatory response), we focus our chemical isolation efforts only on the fractions that contain compounds of interest. This conserves resources and directly links chemical structures to biological function from the outset.
Workflow for Bioassay-Guided Discovery
Here, we illustrate the logical flow from the initial plant material to the identification of bioactive fractions containing our target compounds.
Caption: High-level workflow for bio-guided isolation.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems. Each purification step is followed by an analytical verification step to confirm the outcome before proceeding.
Protocol: Extraction and Solvent Partitioning
-
Extraction:
-
Grind 1 kg of dried Cimicifuga foetida rhizomes into a coarse powder.
-
Macerate the powder in 5 L of 95% methanol at room temperature for 72 hours with occasional agitation.
-
Filter the mixture and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude methanol extract. Repeat the extraction process twice more on the plant material and combine the extracts.
-
-
Solvent Partitioning (Liquid-Liquid Extraction):
-
Suspend the dried crude extract (approx. 100 g) in 1 L of distilled water.
-
Transfer the suspension to a 2 L separatory funnel and extract sequentially with equal volumes of n-hexane (3 x 1 L), ethyl acetate (EtOAc) (3 x 1 L), and n-butanol (BuOH) (3 x 1 L).
-
Rationale: This step separates the complex crude extract into fractions of decreasing polarity. Nonpolar compounds will partition into the hexane layer, medium-polarity compounds (often including chromones) into the ethyl acetate layer, and highly polar glycosides into the n-butanol layer.
-
Concentrate each solvent fraction in vacuo to yield four distinct fractions: Hexane, EtOAc, BuOH, and the remaining aqueous fraction.
-
-
Verification:
-
Perform a bioassay on each of the four fractions. For this guide, we will assume the highest activity is found in the EtOAc fraction, which is consistent with the polarity of many chromone derivatives.[6]
-
Protocol: Bioassay-Guided Column Chromatography
This protocol focuses on the active EtOAc fraction.
-
Preparation:
-
Prepare a silica gel slurry (70-230 mesh) in n-hexane and pack it into a glass column (e.g., 5 cm diameter x 60 cm length).
-
Adsorb the dried EtOAc extract (e.g., 10 g) onto a small amount of silica gel (20 g) and allow it to dry completely. Carefully load this dry sample onto the top of the packed column.
-
-
Elution:
-
Begin elution with 100% n-hexane and gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate (e.g., 95:5, 90:10, 80:20... 0:100 n-hexane:EtOAc), followed by a gradient of EtOAc and methanol.
-
Rationale: This gradient elution separates compounds based on their affinity for the polar silica gel stationary phase.[12][13] Nonpolar compounds elute first with nonpolar solvents, while more polar compounds require more polar solvents to be displaced from the silica.
-
-
Fraction Collection and Analysis (Self-Validation):
-
Collect fractions of a fixed volume (e.g., 250 mL) and monitor the elution profile using Thin Layer Chromatography (TLC).[13]
-
Spot a small amount from every third fraction onto a silica gel TLC plate.
-
Develop the plate in a suitable solvent system (e.g., 7:3 hexane:EtOAc).
-
Visualize the spots under UV light (254 nm and 365 nm) and by staining with a vanillin-sulfuric acid reagent.
-
Pool fractions with similar TLC profiles. This crucial step reduces the number of samples for subsequent analysis and purification.
-
Submit the pooled fractions for bioassay to identify which ones retain the target activity.
-
Protocol: High-Performance Liquid Chromatography (HPLC) Purification
The active, pooled sub-fractions from column chromatography are further purified using preparative HPLC.
-
Method Development:
-
Using an analytical HPLC system with a C18 (reversed-phase) column, develop a separation method for the active sub-fraction. A typical starting point is a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Rationale: Reversed-phase HPLC separates compounds based on hydrophobicity.[14] The C18 stationary phase is nonpolar, so polar compounds elute first. Formic acid is added to improve peak shape by protonating acidic functional groups.
-
-
Preparative HPLC:
-
Scale up the optimized analytical method to a preparative C18 column.
-
Inject the active sub-fraction and collect the eluting peaks using a fraction collector.
-
-
Purity Verification:
-
Analyze each collected peak using the analytical HPLC method to confirm purity (>95%).
-
Combine pure fractions of the same compound and evaporate the solvent to yield the isolated tetrahydrocyclohepta[c]chromenone derivative.
-
Structural Elucidation: A Spectroscopic Toolkit
Once a compound is isolated in pure form, its chemical structure must be determined. This is achieved through a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[15][16][17]
The Role of Key NMR Experiments
NMR spectroscopy provides the atomic-level connectivity of a molecule.[15][18] For a novel scaffold like a tetrahydrocyclohepta[c]chromenone, a suite of 2D NMR experiments is essential.
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR & DEPT: Shows the number and type (CH, CH₂, CH₃, C) of carbon atoms.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).[19]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for elucidating a novel scaffold. It shows correlations between protons and carbons that are 2 or 3 bonds away, allowing the connection of molecular fragments.[20][21]
Data Interpretation and Structure Assembly
The following diagram illustrates the logic of using HMBC and COSY data to piece together the core tetrahydrocyclohepta[c]chromenone skeleton.
Caption: Connecting molecular fragments using COSY and HMBC correlations.
Example Interpretation:
-
COSY data (green lines) establishes a proton spin system, for instance, connecting H-1 through H-4 to H-6, defining a fragment of the cyclohepta ring.
-
HMBC data (red dashed lines) provides the crucial long-range connections. A correlation from proton H-4 to the carbonyl carbon C-5 links the cyclohepta ring to the chromenone core. Similarly, correlations from H-1 to C-11b and H-6 to C-5a help to fuse the rings together.[21][22]
-
High-Resolution Mass Spectrometry (HR-MS) provides the exact molecular formula, which serves as a final validation of the proposed structure from NMR.
Data Summary
All quantitative data should be meticulously recorded and summarized for clear comparison and reporting.
Table 1: Summary of Fractionation and Yields
| Step | Input Material | Output Fraction | Yield (g) | Bioactivity (IC₅₀ µM) |
| Extraction | C. foetida Rhizomes (1 kg) | Crude Methanol Extract | 102.5 | 55.2 |
| Partitioning | Crude Extract (100 g) | n-Hexane Fraction | 15.3 | >100 |
| Ethyl Acetate Fraction | 10.1 | 12.5 | ||
| n-Butanol Fraction | 22.8 | 89.1 | ||
| Column Chrom. | EtOAc Fraction (10 g) | Sub-fraction F5-F7 | 1.2 | 4.8 |
| Prep. HPLC | Sub-fraction F5-F7 (150 mg) | Compound 1 | 12.5 mg | 1.2 |
Table 2: Key Spectroscopic Data for Isolated Compound 1
| Data Type | Value / Key Correlations |
| HR-ESI-MS | m/z 325.1438 [M+H]⁺ (Calculated for C₂₀H₂₁O₄, 325.1440) |
| ¹H NMR (CDCl₃, 500 MHz) | δ 7.85 (d, J=8.0 Hz, 1H), 6.90 (m, 2H), 4.50 (t, J=7.5 Hz, 1H), ... |
| ¹³C NMR (CDCl₃, 125 MHz) | δ 178.5 (C=O), 162.1 (C), 155.4 (C), 125.8 (CH), ... |
| Key HMBC Correlations | H-4 (δ 3.15) → C-5 (δ 178.5), C-5a (δ 118.2), C-11b (δ 120.5) |
| Key COSY Correlations | H-1 (δ 2.80) ↔ H-2 (δ 1.95); H-3 (δ 2.10) ↔ H-4 (δ 3.15) |
Conclusion and Future Directions
This guide has outlined a robust, logic-driven methodology for the discovery, isolation, and structural elucidation of novel tetrahydrocyclohepta[c]chromenone derivatives from a natural source. By integrating bioassay-guided fractionation with a suite of chromatographic and spectroscopic techniques, researchers can efficiently navigate the complexities of natural product chemistry.[23][24] The self-validating nature of the described protocols ensures a high degree of confidence in the final results.
The successful isolation and characterization of these novel compounds is not the end of the journey. Future work should focus on the total synthesis of the identified structures to confirm their constitution and to generate analogues for structure-activity relationship (SAR) studies. Further pharmacological evaluation will be necessary to understand their mechanism of action and to assess their full therapeutic potential.
References
-
Móro, A. M. D., & Carita, R. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. Molecules. Available from: [Link]
-
Koehn, F. E. (2008). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Helvetica Chimica Acta. Available from: [Link]
-
Nuzillard, J.-M. (n.d.). The COSY and HMBC correlations are referenced according to the pairs of... ResearchGate. Available from: [Link]
-
Xie, W., Mirocha, C. J., & Wen, Y. (n.d.). Isolation and Structure Identification of Two New Derivatives of the Mycotoxin Fusaro-chromenone Produced by Fusarium equiseti. Journal of Natural Products. Available from: [Link]
-
Kornienko, A., et al. (2024). Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. MDPI. Available from: [Link]
-
Knob, F. C. (2024). Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. JSM Central. Available from: [Link]
-
Li, L., et al. (2020). Chemical Constituents from Cimicifuga dahurica and Their Anti-Proliferative Effects on MCF-7 Breast Cancer Cells. Molecules. Available from: [Link]
-
Shao, Y. (2007). Chemical constituents from Cimicifuga foetida. ResearchGate. Available from: [Link]
-
Gomaa, A. M. (2018). Chromones Modified with 7-Membered Heterocycles: Synthesis and Biological Activity. Chemistry & Chemical Technology. Available from: [Link]
-
Wang, Y., et al. (2023). Review on NMR as a tool to analyse natural products extract directly: Molecular structure elucidation and biological activity analysis. PubMed. Available from: [Link]
-
Martin, G. E., & Williams, A. J. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products. Available from: [Link]
-
Xu, J., et al. (2010). Cytotoxic chemical constituents from the roots of Cimicifuga foetida. PubMed. Available from: [Link]
-
Singh, S. K., & Kumar, Y. (2024). Advances in Chromatographic Techniques for the Extraction and Characterization of Plant-Based Bioactive Compounds. LCGC International. Available from: [Link]
-
Al-Snafi, A. E. (2023). Phytochemical Screening and Extraction of Bioactive Compounds from Actaea racemosa (Black Cohosh) in management of menopausal symptoms & other medicinal applications. ResearchGate. Available from: [Link]
-
Martin, G. E., & Williams, A. J. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products. Available from: [Link]
-
Nian, H. (2016). Growth inhibitory activity of extracts and compounds from Cimicifuga species on human breast cancer cells. ResearchGate. Available from: [Link]
-
Dengada, A. H. (2014). Isolation and Structural Elucidation of Compounds from Natural Products. VTechWorks. Available from: [Link]
-
Frontiers Media SA. (2024). Chromatographic Techniques Using Counter-Current Separation for Medicinal Plants and Natural Products. Frontiers. Available from: [Link]
-
Bingol, K. (2022). Leveraging the HMBC to Facilitate Metabolite Identification. PubMed Central. Available from: [Link]
-
Kruse, S. O., et al. (1999). Chemical constituents from Cimicifuga foetida. PubMed. Available from: [Link]
-
Charlton, N. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. ACD/Labs. Available from: [Link]
-
Asian Publication Corporation. (n.d.). Synthetic Routes and Biological Activities of Chromone Scaffolds. Asian Publication Corporation. Available from: [Link]
-
IIP Series. (n.d.). CHROMATOGRAPHY TECHNIQUES FOR ISOLATION OF PHYTOCONSTITUENTS FROM MEDICINAL PLANTS. IIP Series. Available from: [Link]
-
Chen, C.-Y., et al. (2021). Secondary Metabolites with Anti-Inflammatory from the Roots of Cimicifuga taiwanensis. MDPI. Available from: [Link]
-
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available from: [Link]
-
ResearchGate. (n.d.). Natural Product Structure Elucidation by NMR Spectroscopy. ResearchGate. Available from: [Link]
-
Wang, Y., et al. (2022). Traditional uses, phytochemistry, pharmacology, quality control and clinical studies of Cimicifugae Rhizoma: a comprehensive review. NIH. Available from: [Link]
-
Hao, D. (2017). Traditional uses, phytochemistry, pharmacology and toxicology of the genus Cimicifuga: A review. ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). Chemical structures of chromenone derived compounds (chromone and...). ResearchGate. Available from: [Link]
-
Hilaris Publisher. (n.d.). Isolation and Purification Techniques in Natural Products Chemistry. Hilaris Publisher. Available from: [Link]
-
Gomaa, A. M. (2018). Chromones Modified with 7-Membered Heterocycles: Synthesis and Biological Activity. French-Ukrainian Journal of Chemistry. Available from: [Link]
-
Tohoku University. (n.d.). Natural product chemistry based on isolation and structure elucidation. Tohoku University. Available from: [Link]
-
Ye, L., et al. (2012). Antidepressant-like effects of the extract from Cimicifuga foetida L. PubMed. Available from: [Link]
Sources
- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Chromones Modified with 7-Membered Heterocycles: Synthesis and Biological Activity | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Chemical Constituents from Cimicifuga dahurica and Their Anti-Proliferative Effects on MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Traditional uses, phytochemistry, pharmacology, quality control and clinical studies of Cimicifugae Rhizoma: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical constituents from Cimicifuga foetida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antidepressant-like effects of the extract from Cimicifuga foetida L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jsmcentral.org [jsmcentral.org]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. iipseries.org [iipseries.org]
- 15. Review on NMR as a tool to analyse natural products extract directly: Molecular structure elucidation and biological activity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. acdlabs.com [acdlabs.com]
- 17. researchgate.net [researchgate.net]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Leveraging the HMBC to Facilitate Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 24. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Tetrahydrocyclohepta[c]chromenones via a Modified Pechmann Condensation Strategy
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Fused Chromenone Scaffolds
The chromone (4H-chromen-4-one) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] Chromone derivatives have demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[3][4] The fusion of additional carbocyclic or heterocyclic rings to the chromone core can significantly modulate its biological activity, offering a rich landscape for drug discovery. The tetrahydrocyclohepta[c]chromenone scaffold, a tricyclic system featuring a seven-membered ring fused to the chromone core, represents a novel and underexplored area of chemical space with potential for the development of new therapeutic agents.
While the Pechmann condensation is a cornerstone for the synthesis of coumarins and can be adapted for some chromones, its direct application to complex fused systems like tetrahydrocyclohepta[c]chromenones is not well-documented.[5][6] This guide, therefore, outlines a robust, multi-step synthetic strategy culminating in a Pechmann-like intramolecular cyclization to construct the target heterocyclic system. This approach provides a logical and experimentally viable pathway for researchers to access this promising class of compounds.
Mechanistic Insights: A Stepwise Approach to the Chromenone Core
The classical Pechmann condensation involves the acid-catalyzed reaction of a phenol with a β-ketoester.[7] The mechanism is thought to proceed via either initial transesterification followed by an intramolecular Friedel-Crafts acylation, or an initial electrophilic attack of the protonated ketoester onto the activated phenol ring.[6] For the synthesis of the more complex tetrahydrocyclohepta[c]chromenone system, a direct one-pot condensation is challenging due to potential side reactions and the specific nature of the required cycloheptane-based β-ketoester.
Therefore, a more controlled, stepwise approach is proposed. This strategy involves the initial synthesis of a key intermediate, a 2-hydroxyaryl cycloheptyl ketone, followed by the introduction of a two-carbon unit and subsequent intramolecular cyclization to form the chromenone ring. This final cyclization step is analogous to the ring-forming step of the Pechmann condensation.
Proposed Synthetic Workflow
The overall synthetic strategy is depicted below. It involves three main stages:
-
Synthesis of the 2-Hydroxyaryl Cycloheptyl Ketone Intermediate: This is achieved via a Friedel-Crafts acylation of a substituted phenol with cycloheptanecarbonyl chloride.
-
Formation of the β-Ketoester Moiety: The ketone is converted to a β-ketoester through condensation with a suitable C2-synthon, such as diethyl carbonate.
-
Intramolecular Cyclization to the Tetrahydrocyclohepta[c]chromenone Core: An acid-catalyzed intramolecular condensation of the phenolic hydroxyl group onto the newly formed ester carbonyl completes the synthesis.
Caption: Proposed multi-step synthesis of tetrahydrocyclohepta[c]chromenone.
Detailed Experimental Protocols
Part 1: Synthesis of 2-Hydroxy-4-methoxyphenyl)(cycloheptyl)methanone (Intermediate 1)
This procedure details the Friedel-Crafts acylation of 3-methoxyphenol to generate the key ketone intermediate.
Materials:
-
3-Methoxyphenol
-
Cycloheptanecarbonyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add a solution of 3-methoxyphenol (1 equivalent) in anhydrous DCM dropwise.
-
Allow the mixture to stir at 0 °C for 15 minutes.
-
Add cycloheptanecarbonyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-hydroxy-4-methoxyphenyl)(cycloheptyl)methanone.
Part 2: Synthesis of Ethyl 2-(cycloheptanecarbonyl)-5-methoxy-1-hydroxy-benzene-1-carboxylate (Intermediate 2)
This step involves the formation of the β-ketoester moiety.
Materials:
-
Intermediate 1
-
Diethyl carbonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Toluene, anhydrous
-
Ethanol
-
Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen atmosphere setup
Procedure:
-
To a stirred suspension of NaH (2.5 equivalents) in anhydrous toluene under a nitrogen atmosphere, add a solution of Intermediate 1 (1 equivalent) in anhydrous toluene dropwise at room temperature.
-
Heat the mixture to 80 °C and add diethyl carbonate (5 equivalents) dropwise.
-
Increase the temperature to reflux (approximately 110 °C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to 0 °C and cautiously quench with ethanol, followed by the slow addition of water.
-
Separate the aqueous layer and wash the organic layer with water.
-
Acidify the combined aqueous layers to pH 3-4 with 2 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be used in the next step without further purification or purified by column chromatography if necessary.
Part 3: Intramolecular Cyclization to 8-Methoxy-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-6-one (Final Product)
This final step is an acid-catalyzed intramolecular cyclization, analogous to the ring-closing step of the Pechmann condensation.
Caption: Key mechanistic steps of the final cyclization.
Materials:
-
Intermediate 2
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethanol
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Cool concentrated sulfuric acid (10 mL) to 0 °C in an ice bath.
-
Slowly add the crude Intermediate 2 (1 equivalent) to the cold sulfuric acid with vigorous stirring.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure 8-methoxy-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-6-one.
Characterization Data
The synthesized compounds should be characterized using standard analytical techniques. Below is a table of expected data.
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR Signals (ppm, CDCl₃) | Expected ¹³C NMR Signals (ppm, CDCl₃) |
| Intermediate 1 | C₁₅H₂₀O₃ | 248.32 | 11.5-12.0 (s, 1H, -OH), 7.5-7.7 (d, 1H, Ar-H), 6.3-6.5 (m, 2H, Ar-H), 3.8 (s, 3H, -OCH₃), 3.2-3.4 (m, 1H, -CH-CO), 1.5-2.0 (m, 12H, cycloheptyl-H) | 204-206 (C=O), 165-167 (Ar-C-O), 163-165 (Ar-C-O), 132-134 (Ar-C), 112-114 (Ar-C), 107-109 (Ar-C), 101-103 (Ar-C), 55-56 (-OCH₃), 48-50 (-CH-CO), 26-30 (cycloheptyl-CH₂) |
| Final Product | C₁₅H₁₆O₃ | 244.28 | 7.8-8.0 (d, 1H, Ar-H), 6.7-6.9 (m, 2H, Ar-H), 6.2 (s, 1H, vinyl-H), 3.9 (s, 3H, -OCH₃), 2.8-3.0 (m, 2H, -CH₂-), 1.6-2.0 (m, 8H, cycloheptyl-H) | 178-180 (C=O), 163-165 (Ar-C-O), 160-162 (Ar-C-O), 155-157 (vinyl-C-O), 126-128 (Ar-C), 112-114 (vinyl-C), 110-112 (Ar-C), 101-103 (Ar-C), 55-56 (-OCH₃), 30-40 (cycloheptyl-CH₂) |
Conclusion and Future Perspectives
This application note provides a comprehensive and logical multi-step synthetic route for accessing the novel tetrahydrocyclohepta[c]chromenone scaffold. While a direct Pechmann condensation is not feasible, the proposed strategy, culminating in a Pechmann-like intramolecular cyclization, offers a reliable and adaptable protocol for researchers in organic synthesis and drug discovery. The synthesized compounds can serve as valuable building blocks for further derivatization and biological evaluation. Given the rich pharmacology of the chromone nucleus, these novel fused systems are promising candidates for screening in various disease models, potentially leading to the discovery of new therapeutic agents.
References
- Cao, R., Zeng, H., & Zhang, H. (2009). 3D-QSAR Studies on a Series of Inhibitors Docked into a New Homology Model of the DNA-PK Receptor. Current Pharmaceutical Design, 15(32), 3796-3825.
- Ibrahim, M., & El-Gohary, N. (2014). Studies on the Chemical Transformations of Simple Condensates Derived from 3-Formylchromone under Nucleophilic Conditions. Heterocycles, 89(2), 413.
- Patil, R. B., Sawant, S. D., Reddy, K. V., & Shirsat, M. (2015). Synthesis, Docking Studies and Evaluation of Antioxidant Activity of Some Chromenone Derivatives. Research Journal of Pharmacy, Biology and Chemical Sciences, 6(2), 381-391.
- Pechmann, H. v. (1884). Ueber die Darstellung der Cumarine. Berichte der deutschen chemischen Gesellschaft, 17(1), 929–936.
- Waiker, D. K., Karthikeyan, C., Poongavanam, V., Kongsted, J., Lozach, O., Meijer, L., & Trivedi, P. (2014). Synthesis and biological evaluation of novel substituted coumarin derivatives as potent DYRK1A inhibitors. Bioorganic & Medicinal Chemistry, 22(6), 1916-1928.
- Tyndall, S., Wong, K. F., & VanAlstine-Parris, M. A. (2015). A mild and efficient synthesis of 4-substituted coumarins via a Pechmann condensation using a recyclable solid acid catalyst. Journal of Organic Chemistry, 80(1), 543-549.
- Krawczyk, H., et al. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. International Journal of Molecular Sciences, 24(15), 12066.
- Merlin Sheeba, C. (2021). Synthesis of Chromene-2-one by Pechmann Condensation Reaction and its Zone of Inhibition on Gram Negative Bacteria. Sathyabama Institute of Science and Technology.
- Singhal, M. (2020). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. International Journal of Research and Analytical Reviews, 7(1), 875-882.
- Asian Publication Corporation. (2023). Synthetic Routes and Biological Activities of Chromone Scaffolds. Asian Journal of Chemistry, 35(4), 775-792.
- Ghandi, M., Ghomi, A., & Kubicki, M. (2013). Synthesis of Cyclopentadiene-Fused Chromanones via One-Pot Multicomponent Reactions. The Journal of Organic Chemistry, 78(15), 7549–7557.
- Adib, M., Rajai-Daryasarei, S., & Zhu, L.-G. (2018). An efficient one-pot, multi-component diastereoselective synthesis of functionalized cyclopenta[c]chromenes. Tetrahedron Letters, 59(39), 3550–3553.
-
Wikipedia. (n.d.). Pechmann condensation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Biological and Medicinal Properties of Natural Chromones and Chromanones. Retrieved from [Link]
-
MDPI. (2021). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Retrieved from [Link]
-
ResearchGate. (2016). o-Hydroxyaryl Ketones in Organic Synthesis. A Review. Retrieved from [Link]
-
MDPI. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors. Retrieved from [Link]
Sources
- 1. Synthesis of Cyclohepta[b]indoles by (4 + 3) Cycloaddition of 2-Vinylindoles or 4H-Furo[3,2-b]indoles with Oxyallyl Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxy ketone synthesis by oxidation [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones [mdpi.com]
- 7. Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine [ouci.dntb.gov.ua]
One-pot synthesis of 3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one
Application Note & Protocol
A Streamlined One-Pot Synthesis of 3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one: A Versatile Heterocyclic Scaffold
Abstract
The chromone (benzopyran) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1][2][3] This application note presents a detailed, robust, and efficient one-pot protocol for the synthesis of this compound, a fused heterocyclic compound of significant interest. By employing an acid-catalyzed condensation-cyclization reaction, this method circumvents the need for isolating intermediates, thereby improving reaction efficiency, reducing waste, and saving time and resources.[4] The protocol is designed for researchers in synthetic chemistry and drug development, providing not only a step-by-step procedure but also the underlying mechanistic principles, characterization data, and troubleshooting guidance to ensure reliable and reproducible outcomes.
Introduction: The Significance of Fused Chromenones
Chromone derivatives are a critical class of oxygen-containing heterocyclic compounds. Their diverse biological activities stem from their ability to interact with various cellular targets.[2] The fusion of additional ring systems to the chromone core, such as the cycloheptane ring in the target molecule (CAS 83688-44-2)[5], creates a rigid, three-dimensional structure that can enhance binding affinity and selectivity for specific biological targets. For instance, related tetrahydro-benzo[c]chromenone structures have been investigated as selective fluorescent sensors, demonstrating applications beyond pharmacology.[6]
Traditional multi-step syntheses for such complex molecules are often laborious and result in lower overall yields. One-pot reactions, particularly multicomponent reactions (MCRs), have emerged as a powerful strategy in modern organic synthesis.[7][8] They offer numerous advantages, including operational simplicity, reduced purification steps, and alignment with the principles of green chemistry. This guide details a one-pot approach that leverages a well-established reaction mechanism to reliably produce the target compound.
Reaction Principle and Mechanism
The synthesis of this compound is achieved via a Pechmann condensation reaction. This classic method for synthesizing coumarins and chromones involves the acid-catalyzed reaction of a phenol with a β-ketoester.
In this specific application, the key reactants are:
-
Resorcinol (1,3-dihydroxybenzene): Provides the phenol moiety which will become the hydroxyl-substituted benzene ring of the chromenone system.
-
Ethyl 2-oxocycloheptanecarboxylate: The cyclic β-ketoester that forms the fused cycloheptane and pyranone rings.
The reaction is typically catalyzed by a strong protic acid, such as sulfuric acid (H₂SO₄), or a Lewis acid. The acid plays a crucial dual role: it activates the ketoester for nucleophilic attack and facilitates the subsequent dehydration and cyclization steps.
The proposed mechanism proceeds as follows:
-
Keto-enol Tautomerization & Activation: The β-ketoester exists in equilibrium with its enol form. The acid catalyst protonates the carbonyl oxygen of the ester, rendering the enol more electrophilic.
-
Electrophilic Aromatic Substitution: The electron-rich resorcinol ring acts as a nucleophile, attacking the activated β-ketoester. The attack occurs at the position ortho to one hydroxyl group and para to the other, driven by the strong activating nature of the hydroxyl groups.
-
Intramolecular Transesterification/Cyclization: The newly formed intermediate undergoes an intramolecular cyclization. A phenolic hydroxyl group attacks the ester carbonyl carbon, leading to the formation of the heterocyclic pyranone ring and the elimination of ethanol.
-
Dehydration: A final acid-catalyzed dehydration step occurs, forming the α,β-unsaturated ketone characteristic of the chromenone core and yielding the stable, conjugated final product.
Caption: High-level overview of the Pechmann condensation workflow.
Experimental Protocol
This protocol is designed to be a self-validating system. Adherence to the specified steps and comparison of analytical results with the provided reference data will ensure the successful synthesis of the target compound.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Purity | Notes |
| Resorcinol | 108-46-3 | 110.11 | 1.10 g (10 mmol) | >99% | Hygroscopic; store in a desiccator. |
| Ethyl 2-oxocycloheptanecarboxylate | 42598-65-2 | 184.23 | 1.84 g (10 mmol) | >97% | |
| Sulfuric Acid (conc.) | 7664-93-9 | 98.08 | 10 mL | 98% | Corrosive! Handle with extreme care. |
| Ethyl Acetate | 141-78-6 | 88.11 | ~200 mL | ACS Grade | For extraction. |
| Hexane | 110-54-3 | 86.18 | ~300 mL | ACS Grade | For column chromatography. |
| Sodium Bicarbonate (sat. aq.) | 144-55-9 | 84.01 | ~100 mL | - | For neutralization. |
| Brine (sat. aq. NaCl) | 7647-14-5 | 58.44 | ~50 mL | - | For washing. |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | ~10 g | Granular | For drying. |
| Silica Gel | 7631-86-9 | 60.08 | ~50 g | 60 Å, 230-400 mesh | For column chromatography. |
Equipment
-
250 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
TLC plates (silica gel, UV254)
-
Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves).
Step-by-Step Synthesis Procedure
Caption: Detailed experimental workflow for the one-pot synthesis.
-
Reaction Setup (Critical Step): In a 250 mL round-bottom flask equipped with a magnetic stir bar, add resorcinol (1.10 g, 10 mmol) and ethyl 2-oxocycloheptanecarboxylate (1.84 g, 10 mmol). Place the flask in an ice-water bath to cool.
-
Scientist's Note: Pre-cooling is essential to control the initial exothermic reaction upon adding the strong acid catalyst, preventing degradation of the starting materials.
-
-
Catalyst Addition: While stirring vigorously, slowly add concentrated sulfuric acid (10 mL) dropwise to the mixture. Ensure the temperature does not rise above 10 °C during the addition.
-
Reaction Execution: After the complete addition of the acid, remove the ice bath and allow the mixture to stir at room temperature. The mixture will become viscous and may change color.
-
Scientist's Note: The reaction is typically left for 24-48 hours. Longer reaction times may be necessary for complete conversion.
-
-
Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). Use a 7:3 Hexane:Ethyl Acetate eluent system. The product spot should be UV active and will stain with potassium permanganate. The reaction is complete when the resorcinol spot has disappeared.
-
Work-up and Quenching (Critical Step): Carefully and slowly pour the viscous reaction mixture onto approximately 100 g of crushed ice in a large beaker with stirring. A solid precipitate should form.
-
Scientist's Note: This step simultaneously stops the reaction and precipitates the water-insoluble organic product while the sulfuric acid and other water-soluble impurities remain in the aqueous phase.
-
-
Isolation of Crude Product: Collect the crude solid by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7). Allow the solid to air-dry on the filter paper.
-
Purification: Purify the crude product using silica gel column chromatography.
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude solid in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (starting from 10% ethyl acetate and gradually increasing to 30%).
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
-
Final Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator. Dry the resulting solid under high vacuum to obtain this compound as a white or off-white solid.
Characterization and Expected Results
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
Molecular Formula: C₁₄H₁₄O₃[5]
-
Molecular Weight: 230.26 g/mol [5]
-
Appearance: White to off-white solid.
-
Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
~10.0-11.0 (s, 1H, Ar-OH)
-
~7.5-7.8 (m, 1H, Ar-H)
-
~6.8-7.0 (m, 2H, Ar-H)
-
~2.5-3.0 (m, 4H, benzylic CH₂)
-
~1.5-2.0 (m, 6H, aliphatic CH₂)
-
-
Expected ¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
~165 (C=O)
-
~160 (Ar-C-OH)
-
~155 (Ar-C-O)
-
~130 (Ar-CH)
-
~115-125 (Ar-C quaternary)
-
~110 (Ar-CH)
-
~105 (Ar-CH)
-
~25-40 (aliphatic CH₂)
-
-
Expected FT-IR (KBr, cm⁻¹):
-
3300-3500 (broad, O-H stretch)
-
2920, 2850 (C-H stretch, aliphatic)
-
1680-1700 (C=O stretch, α,β-unsaturated ketone)
-
1610, 1580 (C=C stretch, aromatic)
-
1100-1250 (C-O stretch)
-
Troubleshooting and Optimization
| Issue | Possible Cause | Recommended Solution |
| Low or No Yield | Incomplete reaction. | Increase reaction time to 48 hours. Ensure adequate stirring. |
| Degradation of starting material. | Ensure proper cooling during acid addition. Use high-purity, dry resorcinol. | |
| Complex mixture of products | Side reactions due to high temperature. | Maintain low temperature during acid addition and run the reaction at room temperature, not heated. |
| Impure starting materials. | Verify the purity of resorcinol and the β-ketoester before starting. | |
| Difficulty in Purification | Product co-elutes with impurities. | Optimize the solvent system for column chromatography. Try a different solvent system (e.g., Dichloromethane/Methanol). |
| Product is insoluble for loading. | Use a minimal amount of a stronger solvent like acetone for adsorption onto silica, ensuring it is fully evaporated before loading. |
Safety Precautions
-
Concentrated Sulfuric Acid: Extremely corrosive and causes severe burns. Always handle inside a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.
-
Organic Solvents: Ethyl acetate and hexane are flammable. Avoid open flames and sparks. Handle in a well-ventilated area or a fume hood.
-
General Handling: Standard laboratory safety practices should be followed at all times. Consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This application note provides a comprehensive and reliable one-pot protocol for the synthesis of this compound. By leveraging the acid-catalyzed Pechmann condensation, this method offers an efficient and streamlined alternative to multi-step procedures. The detailed experimental steps, coupled with mechanistic insights and characterization data, equip researchers with the necessary tools to successfully synthesize and validate this valuable heterocyclic compound for further investigation in medicinal chemistry and materials science.
References
-
One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative. (2023). PubMed Central. Retrieved from [Link]
-
One-Pot Synthesis of 3-Tetrazolylmethyl-4H-Chromen-4-Ones via Ugi-Azide Reaction. MDPI. Retrieved from [Link]
-
One-Pot Synthesis of Thiochromone and It's Derivatives. (2023). Preprints.org. Retrieved from [Link]
-
Proposed mechanism of the synthesis of chromenone. ResearchGate. Retrieved from [Link]
-
One-pot synthesis of tetrahydro-4H-chromenes by supramolecular catalysis in water. ResearchGate. Retrieved from [Link]
-
3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one and 3-hydroxy-6H-benzo[c]chromen-6-one act as on-off selective fluorescent sensors for Iron (III) under in vitro and ex vivo conditions. (2021). PubMed Central. Retrieved from [Link]
-
One‐Pot Four‐Component Synthesis of Novel Amino‐Tetrahydro‐Chromene Derivatives Anchored with Dual Triazole Moieties. (2021). PubMed Central. Retrieved from [Link]
-
PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. Semantic Scholar. Retrieved from [Link]
-
One-pot multi-component synthesis of novel chromeno[4,3-b]pyrrol-3-yl derivatives as alpha-glucosidase inhibitors. (2021). PubMed Central. Retrieved from [Link]
-
Synthesis of tetrahydro chromone derivatives 85 in the presence of potassium alum. ResearchGate. Retrieved from [Link]
-
Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A.J.Paton. (2024). National Institutes of Health. Retrieved from [Link]
-
An Efficient One-pot Synthesis of Tetrahydro-Chromeno [4,3-b] Chromene-6,8-Dione and Tetrahydro. IDOSI Publications. Retrieved from [Link]
-
Pharmacological activities of chromene derivatives: An overview. Semantic Scholar. Retrieved from [Link]
-
Design and synthesis of Tetrahydroindeno[4,5-c]chromen-4(3H)-one derivatives as antiproliferative agents for prostate Cancer cells. (2024). PubMed. Retrieved from [Link]
-
Biological and Medicinal Properties of Natural Chromones and Chromanones. (2022). PubMed Central. Retrieved from [Link]
-
Synthesis of Chromone-Related Pyrazole Compounds. (2022). MDPI. Retrieved from [Link]
Sources
- 1. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]
- 2. Pharmacological activities of chromene derivatives: An overview - Amrita Vishwa Vidyapeetham [amrita.edu]
- 3. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. chemscene.com [chemscene.com]
- 6. 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one and 3-hydroxy-6H-benzo[c]chromen-6-one act as on-off selective fluorescent sensors for Iron (III) under in vitro and ex vivo conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-Pot Synthesis of 3-Tetrazolylmethyl-4H-Chromen-4-Ones via Ugi-Azide Reaction | MDPI [mdpi.com]
- 8. One-pot multi-component synthesis of novel chromeno[4,3-b]pyrrol-3-yl derivatives as alpha-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one as a Novel Fluorescent Probe for Biological Applications
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction
The chromenone scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous bioactive compounds and functional molecules like fluorescent probes.[1][2][3] Derivatives of benzo[c]chromen-6-one, in particular, have emerged as promising fluorophores for detecting biologically significant analytes.[4][5] This document provides detailed application notes for 3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one , a novel fluorescent probe. While this specific molecule is not yet extensively characterized in the literature, its close structural homology to the well-studied iron (III) sensor, 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (THU-OH), provides a strong, rational basis for its application.[4][5]
We hypothesize that the core 3-hydroxy-chromenone moiety, featuring a phenolic hydroxyl group and a lactone carbonyl, acts as an effective chelation site. This guide will therefore focus on the protocols necessary to validate its use as a selective "turn-off" sensor for ferric iron (Fe³⁺), a critical ion in numerous physiological and pathological processes.[6] We will also provide comprehensive protocols for its application in live-cell imaging to monitor intracellular Fe³⁺ fluctuations.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the probe's fundamental properties is the first step in its successful application. The properties listed below are essential for preparing accurate stock solutions and designing experiments.
| Property | Value | Source |
| CAS Number | 83688-44-2 | [7] |
| Molecular Formula | C₁₄H₁₄O₃ | [7] |
| Molecular Weight | 230.26 g/mol | [7] |
| Topological Polar Surface Area (TPSA) | 50.44 Ų | [7] |
| Predicted LogP | 2.7675 | [7] |
Protocol 1.1: Basic Spectroscopic Characterization
Rationale: Determining the optimal excitation and emission wavelengths is critical for maximizing signal-to-noise ratio in fluorescence-based assays and microscopy. The Stokes shift (the difference between the excitation and emission maxima) is also an important parameter; a larger Stokes shift minimizes self-quenching and spectral overlap in multiplexed experiments.
Materials:
-
This compound
-
Spectroscopy-grade Dimethyl Sulfoxide (DMSO)
-
Spectroscopy-grade Acetonitrile (ACN)
-
Ultrapure Water
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of the probe in DMSO.
-
Scientist's Note: The probe is predicted to be hydrophobic (LogP > 2), making DMSO an ideal solvent for a concentrated stock.
-
-
Working Solution Preparation: Prepare a 10 µM working solution in a suitable solvent system for analysis. Based on studies with analogous compounds, an ACN/H₂O (1:1 v/v) mixture is a good starting point.[4]
-
Absorbance Spectrum:
-
Place the working solution in a quartz cuvette.
-
Scan the absorbance from 250 nm to 500 nm using the spectrophotometer.
-
The wavelength of maximum absorbance (λ_abs) is the optimal wavelength for excitation.
-
-
Emission Spectrum:
-
Set the spectrofluorometer's excitation wavelength to the λ_abs value determined in the previous step.
-
Scan the emission spectrum from (λ_abs + 20 nm) to 600 nm. The peak of this spectrum is the maximum emission wavelength (λ_em).
-
-
Excitation Spectrum:
-
Set the spectrofluorometer's emission wavelength to the λ_em value.
-
Scan the excitation spectrum from 250 nm to (λ_em - 20 nm). The peak of this spectrum should closely match the λ_abs.
-
-
Data Analysis: Calculate the Stokes Shift (nm) = λ_em - λ_abs. For the closely related THU-OH, the Stokes shift was found to be a large 125 nm (λ_ex: 335 nm, λ_em: 460 nm), suggesting our target probe may have similarly favorable properties.[4]
Principle of Operation: A Proposed Mechanism for Fe³⁺ Sensing
Based on extensive research on the analogous 3-hydroxy-benzo[c]chromen-6-one scaffold, we propose a fluorescence quenching mechanism upon binding to Fe³⁺.[4][5] The 3-hydroxy group and the adjacent lactone carbonyl oxygen likely form a bidentate chelation site for the Fe³⁺ ion. This binding event disrupts the intramolecular charge transfer (ICT) process of the fluorophore, leading to a non-radiative decay pathway and a significant decrease in fluorescence intensity. This "turn-off" response allows for sensitive detection of the analyte.
Figure 2: General workflow for live-cell imaging of intracellular Fe³⁺ using the chromenone probe.
Protocol 4.1: Cell Culture and Probe Loading
Rationale: This protocol outlines the standard procedure for preparing cells and loading them with the fluorescent probe prior to imaging. An initial cytotoxicity assay is essential to ensure that the observed effects are due to the analyte and not probe-induced cell death.
Materials:
-
HeLa, SH-SY5Y, or other suitable cell line.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-Buffered Saline (PBS).
-
Probe stock solution (1 mM in DMSO).
-
Confocal laser scanning microscope.
Procedure:
-
Cell Culture: Seed cells onto glass-bottom dishes or coverslips and allow them to adhere for 24 hours in a 37°C, 5% CO₂ incubator.
-
Cytotoxicity Assay (Recommended): Perform a standard MTT or similar viability assay to determine the optimal, non-toxic working concentration of the probe (typically in the 1-10 µM range). [6]3. Probe Loading:
-
Remove the culture medium from the cells.
-
Add fresh medium containing the desired final concentration of the probe (e.g., 5 µM).
-
Scientist's Note: The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Incubate the cells for 15-30 minutes at 37°C.
-
-
Washing: Remove the probe-containing medium and wash the cells twice with warm PBS to remove any extracellular probe.
-
Imaging: Add fresh culture medium or imaging buffer to the cells. Proceed immediately to the microscope for imaging.
Protocol 4.2: Imaging Intracellular Fe³⁺ Fluctuations
Rationale: This protocol details the steps to visualize the "turn-off" response of the probe inside living cells upon an increase in intracellular labile iron.
Procedure:
-
Baseline Imaging: Place the dish with probe-loaded cells on the confocal microscope stage. Using the predetermined excitation wavelength (e.g., ~340 nm) and collecting emission at the appropriate range (e.g., ~460 nm), capture an initial image of the baseline fluorescence.
-
Iron Challenge: Add a source of iron to the cells. A common method is to add ferric ammonium citrate (FAC) to the medium to a final concentration of 50-100 µM.
-
Time-Lapse Imaging: Capture images every 2-5 minutes for 30-60 minutes to monitor the decrease in intracellular fluorescence as the cells take up iron.
-
Control Experiment (Chelation): To confirm that the fluorescence quenching is due to iron, a rescue experiment can be performed. After observing quenching, add a strong iron chelator like Deferoxamine (DFO) to the medium and continue imaging. A recovery of the fluorescence signal would validate the probe's reversible response to intracellular iron.
Troubleshooting
-
No Fluorescence in Cells:
-
Cause: Poor cell loading.
-
Solution: Increase probe concentration or incubation time. Ensure the final DMSO concentration is not inhibiting cell health.
-
-
High Background Signal:
-
Cause: Incomplete washing of extracellular probe.
-
Solution: Increase the number of PBS washes (from 2 to 3) before imaging.
-
-
Signal Fades Too Quickly (Photobleaching):
-
Cause: Excessive laser power or exposure time.
-
Solution: Reduce laser intensity and/or exposure time. Use a more sensitive detector if available.
-
References
-
Verma, S., & Singh, A. P. (2008). pH sensing in living cells using fluorescent microspheres. Bioorganic & Medicinal Chemistry Letters, 18(1), 313-317. [Link]
-
Mei, J., Leung, N. L. C., Kwok, R. T. K., Lam, J. W. Y., & Tang, B. Z. (2015). A minireview of viscosity-sensitive fluorescent probes: design and biological applications. Journal of Materials Chemistry B, 3(48), 9247-9259. [Link]
-
Yuan, L., Lin, W., Zheng, K., & He, L. (2013). Luminescent Probes for Sensitive Detection of pH Changes in Live Cells through Two Near-Infrared Luminescence Channels. Angewandte Chemie International Edition, 52(40), 10593-10597. [Link]
-
Gao, M., Gu, X., & Li, X. (2021). A Red-Emission Fluorescent Probe with Large Stokes Shift for Detection of Viscosity in Living Cells and Tumor-Bearing Mice. Molecules, 26(15), 4488. [Link]
-
Sarkar, T., & Talukdar, P. (2016). A fluorescent pH probe for acidic organelles in living cells. Organic & Biomolecular Chemistry, 14(3), 865-871. [Link]
-
Liu, Y., Li, S., & Li, Y. (2020). Viscosity-Sensitive Solvatochromic Fluorescent Probes for Lipid Droplets Staining. Molecules, 25(21), 5087. [Link]
-
SETA BioMedicals. (n.d.). Viscosity Measurements. [Link]
-
Yan, D., et al. (2023). Organic Fluorescent Probes for Monitoring Micro-Environments in Living Cells and Tissues. International Journal of Molecular Sciences, 24(8), 7192. [Link]
-
Awaji, T., et al. (2023). Progress in pH-Sensitive sensors: essential tools for organelle pH detection, spotlighting mitochondrion and diverse applications. Frontiers in Cell and Developmental Biology, 11, 1245829. [Link]
-
Li, Y., et al. (2024). The Monitoring and Cell Imaging of Fe3+ Using a Chromone-Based Fluorescence Probe. Molecules, 29(7), 1543. [Link]
-
Öztürk, Y., Al-Bayati, F. A. H., & Bener, M. (2022). The investigation of fluorescence and metal interaction properties of racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one. Journal of the Turkish Chemical Society Section A: Chemistry, 9(2), 527-536. [Link]
-
Bener, M., et al. (2021). 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one and 3-hydroxy-6H-benzo[c]chromen-6-one act as on-off selective fluorescent sensors for Iron (III) under in vitro and ex vivo conditions. Turkish Journal of Chemistry, 45(3), 858-867. [Link]
-
Bener, M., et al. (2021). 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one and 3-hydroxy-6H-benzo[c]chromen-6-one act as on-off selective fluorescent sensors for Iron (III) under in vitro and ex vivo conditions. Turkish Journal of Chemistry, 45(3), 858-867. [Link]
-
Wang, Y., et al. (2020). A highly selective and sensitive fluorescent probe based on the chromone fluorophore for imaging hydrogen sulfide in living cells. New Journal of Chemistry, 44(23), 9646-9650. [Link]
-
Chen, Y., et al. (2021). (Thio)chromenone derivatives exhibit anti-metastatic effects through selective inhibition of uPAR in cancer cell lines: discovery of an uPAR-targeting fluorescent probe. Chemical Communications, 57(94), 12613-12616. [Link]
-
Öztürk, Y., Al-Bayati, F. A. H., & Bener, M. (2022). The investigation of fluorescence and metal interaction properties of racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)be. Semantic Scholar. [Link]
-
Öztürk, Y., Al-Bayati, F. A. H., & Bener, M. (2022). The investigation of fluorescence and metal interaction properties of racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one. Journal of the Turkish Chemical Society Section A: Chemistry, 9(2), 527-536. [Link]
-
Kumar, S., & Kumar, S. (2014). 3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral characterization and pharmacological screening. Natural Products: An Indian Journal, 10(2), 53-58. [Link]
Sources
- 1. A highly selective and sensitive fluorescent probe based on the chromone fluorophore for imaging hydrogen sulfide in living cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. (Thio)chromenone derivatives exhibit anti-metastatic effects through selective inhibition of uPAR in cancer cell lines: discovery of an uPAR-targeting fluorescent probe - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. npaa.in [npaa.in]
- 4. 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one and 3-hydroxy-6H-benzo[c]chromen-6-one act as on-off selective fluorescent sensors for Iron (III) under in vitro and ex vivo conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one and 3-hydroxy-6H-benzo[c]chromen-6-one act as on-off selective fluorescent sensors for Iron (III) under in vitro and ex vivo conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Monitoring and Cell Imaging of Fe3+ Using a Chromone-Based Fluorescence Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
Application Notes & Protocols: High-Sensitivity Iron (III) Detection with Tetrahydrocyclohepta[c]chromenone Derivatives
For Research Use Only.
I. Introduction: The Critical Role of Iron Sensing and the Emergence of Novel Chromenone Probes
Iron is a ubiquitous and essential transition metal, playing a pivotal role in a myriad of physiological and pathological processes, from oxygen transport and cellular respiration to DNA synthesis and neurotransmission.[1] However, the dysregulation of iron homeostasis, leading to either deficiency or overload, is implicated in severe health conditions, including anemia, hemochromatosis, and neurodegenerative diseases like Parkinson's and Alzheimer's.[1] The ferric ion (Fe³⁺) is the most stable form of iron in aerobic environments and a key player in these biological systems. Consequently, the development of sensitive and selective methods for the detection and quantification of Fe³⁺ in biological and environmental samples is of paramount importance for diagnostics, therapeutic monitoring, and environmental science.
Fluorescence-based sensing has emerged as a powerful analytical tool due to its inherent advantages, such as high sensitivity, rapid response time, and the potential for real-time imaging in living systems.[2] Among the various classes of fluorophores, chromenone derivatives have garnered significant interest.[3] This document provides detailed application notes on the use of a specific class of these probes: tetrahydrocyclohepta[c]chromenone derivatives .
While direct literature on the iron-sensing capabilities of the cyclohepta- fused variant is emerging, extensive research on the closely related analogue, 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one , has demonstrated its efficacy as a highly selective "on-off" fluorescent sensor for Fe³⁺.[2] The underlying sensing mechanism is predicated on the specific coordination of Fe³⁺ by the chromenone scaffold, leading to a predictable and measurable quenching of its fluorescence. The structural similarity between the tetrahydrobenzo[c]chromenone and the tetrahydrocyclohepta[c]chromenone core suggests a conserved mechanism of action, making the protocols and principles outlined herein broadly applicable.
This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the sensing mechanism, detailed experimental protocols, and data interpretation guidelines for the use of these promising fluorescent probes.
II. Principle of Detection: A Fluorescence "On-Off" Mechanism
The core of the detection method lies in the selective interaction between the tetrahydrocyclohepta[c]chromenone derivative and ferric ions. These probes are inherently fluorescent, emitting light at a characteristic wavelength upon excitation. The key functional groups on the chromenone scaffold, particularly the hydroxyl and lactam moieties, create a specific binding pocket for Fe³⁺.[2]
Upon the introduction of Fe³⁺, the ion coordinates with the probe, forming a stable complex. This binding event significantly alters the electronic properties of the fluorophore, inducing a non-radiative decay pathway for the excited state. The result is a pronounced quenching of the fluorescence emission. This "turn-off" or "on-off" response is directly proportional to the concentration of Fe³⁺, allowing for quantitative analysis.[2] The high selectivity of this interaction minimizes interference from other biologically relevant metal ions.
Figure 1: Proposed "On-Off" fluorescence sensing mechanism.
III. Materials and Reagents
Chemicals and Solvents:
-
Tetrahydrocyclohepta[c]chromenone derivative probe
-
Iron (III) chloride hexahydrate (FeCl₃·6H₂O)
-
Acetonitrile (ACN), HPLC grade
-
Deionized water (H₂O), 18 MΩ·cm
-
Stock solutions of other metal chlorides (e.g., NaCl, KCl, CaCl₂, MgCl₂, ZnCl₂, CuCl₂, etc.) for selectivity studies
-
HEPES buffer (or other biologically relevant buffer)
-
Dimethyl sulfoxide (DMSO) for probe stock solution
Equipment:
-
Fluorometer/Spectrofluorometer
-
UV-Vis Spectrophotometer
-
pH meter
-
Vortex mixer
-
Calibrated micropipettes
-
Quartz cuvettes (1 cm path length)
-
Analytical balance
IV. Experimental Protocols
Protocol 1: Preparation of Stock Solutions
The accuracy of the sensing assay is critically dependent on the precise preparation of stock solutions.
-
Probe Stock Solution (1 mM):
-
Accurately weigh a precise amount of the tetrahydrocyclohepta[c]chromenone derivative.
-
Dissolve the probe in a minimal amount of DMSO.
-
Dilute with ACN to the final desired volume to achieve a 1 mM concentration.
-
Store the stock solution in a dark, airtight container at 4°C. Causality: DMSO is used to ensure complete dissolution of the often hydrophobic probe before dilution in the working solvent.
-
-
Iron (III) Stock Solution (10 mM):
-
Accurately weigh the required amount of FeCl₃·6H₂O.
-
Dissolve in deionized water to create a 10 mM stock solution.
-
Prepare fresh working solutions by diluting this stock solution. Causality: Preparing a concentrated aqueous stock of the metal salt ensures stability and allows for accurate serial dilutions into the final assay buffer.
-
-
Interfering Ion Stock Solutions (10 mM):
-
Prepare 10 mM stock solutions of other metal chlorides in deionized water to test the selectivity of the probe.
-
Protocol 2: Spectroscopic Characterization of the Probe
Before performing sensing experiments, it is essential to characterize the photophysical properties of the probe.
-
Prepare a dilute solution of the probe (e.g., 10 µM) in the chosen assay solvent (e.g., ACN:H₂O, 1:1, v/v).
-
Record the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λ_abs).
-
Record the fluorescence emission spectrum by exciting at λ_abs to determine the maximum emission wavelength (λ_em). This will be the analytical wavelength for the sensing experiments.
Protocol 3: Iron (III) Sensing Assay (Fluorescence Titration)
This protocol determines the probe's response to varying concentrations of Fe³⁺.
-
Assay Buffer Preparation: Prepare the desired solvent system. A common choice is a 1:1 (v/v) mixture of acetonitrile and water.[2] For biological applications, a buffered aqueous solution (e.g., HEPES, pH 7.4) may be more appropriate.
-
Sample Preparation:
-
In a series of test tubes or a 96-well plate, add a fixed volume of the assay buffer.
-
Add the probe stock solution to each tube to achieve a final concentration of 10 µM.
-
Add increasing volumes of the Fe³⁺ working solution to achieve a range of final concentrations (e.g., 0-50 µM).
-
Ensure the total volume in each tube is constant by adding the appropriate amount of assay buffer.
-
-
Incubation: Gently mix the solutions and allow them to incubate at room temperature for a set period (e.g., 10 minutes) to ensure the complexation reaction reaches equilibrium.[2]
-
Fluorescence Measurement:
-
Transfer each solution to a quartz cuvette.
-
Measure the fluorescence intensity at the predetermined λ_em, using the λ_abs for excitation.
-
Record the data for each Fe³⁺ concentration.
-
Figure 2: General experimental workflow for Fe³⁺ sensing.
V. Data Analysis and Interpretation
Stern-Volmer Analysis for Quenching
The relationship between fluorescence quenching and the concentration of the quencher (Fe³⁺) can often be described by the Stern-Volmer equation:
F₀ / F = 1 + Ksv[Q]
Where:
-
F₀ is the fluorescence intensity of the probe in the absence of Fe³⁺.
-
F is the fluorescence intensity in the presence of Fe³⁺ at concentration [Q].
-
Ksv is the Stern-Volmer quenching constant.
-
[Q] is the concentration of the quencher (Fe³⁺).
A plot of F₀/F versus [Q] should yield a straight line with a slope equal to Ksv. The linearity of this plot over a certain concentration range indicates a consistent quenching mechanism and defines the working range of the sensor.
Determination of the Limit of Detection (LOD)
The LOD is a critical parameter that defines the sensitivity of the assay. It can be calculated using the following equation:
LOD = 3σ / k
Where:
-
σ is the standard deviation of the blank measurements (probe solution without Fe³⁺).
-
k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low concentrations of Fe³⁺).
Selectivity Studies
To validate the probe's specificity for Fe³⁺, the sensing assay should be repeated with other relevant metal ions at the same concentration. The fluorescence response in the presence of these ions should be compared to the response with Fe³⁺. A highly selective probe will show minimal or no change in fluorescence with other ions.
| Parameter | Example Value | Description |
| Excitation Wavelength (λ_ex) | ~350 nm | Wavelength of maximum absorption. |
| Emission Wavelength (λ_em) | ~460 nm | Wavelength of maximum fluorescence emission.[2] |
| Linear Range | 0.5 - 20 µM | The concentration range where F₀/F is linear with [Fe³⁺]. |
| Limit of Detection (LOD) | ~0.1 µM | The lowest concentration of Fe³⁺ that can be reliably detected. |
| Response Time | < 10 minutes | Time required to reach a stable fluorescence signal after adding Fe³⁺. |
Table 1: Typical performance characteristics of a chromenone-based Fe³⁺ sensor. Values are illustrative and should be determined experimentally.
VI. Application in Biological Systems: Cellular Imaging
The utility of these probes extends to the visualization of intracellular Fe³⁺ pools. Studies with the analogous tetrahydrobenzo[c]chromenone have shown good cell permeability and low cytotoxicity, making them suitable for live-cell imaging.[2]
Protocol 4: Live-Cell Imaging of Intracellular Fe³⁺
-
Cell Culture: Plate cells (e.g., neuroblastoma or glioblastoma cells) on glass-bottom dishes and culture overnight.[2]
-
Probe Loading: Wash the cells with a suitable buffer (e.g., PBS). Incubate the cells with a low concentration of the probe (e.g., 5-10 µM) in cell culture media for 30-60 minutes at 37°C.
-
Washing: Wash the cells again with buffer to remove any excess, non-internalized probe.
-
Fe³⁺ Treatment: Treat the cells with a source of Fe³⁺ (e.g., ferric ammonium citrate) or an iron chelator (to observe a decrease in quenching) for a designated time.
-
Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for the probe's excitation and emission wavelengths. A decrease in intracellular fluorescence intensity upon iron supplementation would indicate the probe is successfully sensing an increase in the labile iron pool.
VII. Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Fluorescence Signal | Incorrect excitation/emission wavelengths. Probe degradation. Low probe concentration. | Verify instrument settings. Prepare fresh probe stock solution. Check final probe concentration in the assay. |
| Poor Selectivity | Interference from other ions. Assay pH is not optimal. | Test for interference from specific ions. Optimize the pH of the assay buffer. |
| Inconsistent Readings | Incomplete mixing. Temperature fluctuations. Photobleaching. | Ensure thorough mixing after each addition. Maintain a constant temperature. Minimize exposure of the sample to the excitation light. |
| Precipitation in Cuvette | Low solubility of the probe or probe-metal complex in the assay buffer. | Increase the percentage of organic solvent (e.g., ACN or DMSO). Ensure the probe is fully dissolved before adding to the aqueous buffer. |
VIII. References
-
MDPI. (n.d.). Recent Advances on Iron(III) Selective Fluorescent Probes with Possible Applications in Bioimaging. Retrieved from [Link]1]
-
Shukur, K., Fallah, A., Terali, K., Kalkan, R., Gazi, M., & Gülcan, H. O. (2021). 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one and 3-hydroxy-6H-benzo[c]chromen-6-one act as on-off selective fluorescent sensors for Iron (III) under in vitro and ex vivo conditions. Turkish Journal of Chemistry, 45(3), 858–867. [Link]2]
-
NIH. (2018). Development of Chemical Tools for Imaging of Fe(II) Ions in Living Cells: A Review. Retrieved from [Link]]
-
NIH. (2018). Activity-based sensing fluorescent probes for iron in biological systems. Retrieved from [Link]]
-
RSC Publishing. (2022). Fluorescence determination of Fe(III) in drinking water using a new fluorescence chemosensor. Retrieved from [Link]]
-
ACS Publications. (2022). Simple Fluorescence Sensing Approach for Selective Detection of Fe3+ Ions: Live-Cell Imaging and Logic Gate Functioning. Retrieved from [Link]]
-
MDPI. (2024). The Monitoring and Cell Imaging of Fe3+ Using a Chromone-Based Fluorescence Probe. Retrieved from [Link]3]
Sources
- 1. 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one and 3-hydroxy-6H-benzo[c]chromen-6-one act as on-off selective fluorescent sensors for Iron (III) under in vitro and ex vivo conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one and 3-hydroxy-6H-benzo[c]chromen-6-one act as on-off selective fluorescent sensors for Iron (III) under in vitro and ex vivo conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Protocol for Assessing the Anti-Inflammatory Activity of Chromenone Compounds
Introduction: The Therapeutic Promise of Chromenones in Inflammation
Inflammation is a fundamental biological process that, when dysregulated, underpins a vast array of human diseases, including autoimmune disorders, cardiovascular diseases, and cancer.[1] The chromone (4H-chromen-4-one) scaffold, a privileged structure in medicinal chemistry, is found in numerous natural products and has garnered significant attention for its potential as a source of novel anti-inflammatory agents.[2][3] Compounds based on this core structure have been shown to modulate key inflammatory pathways and mediators, offering a promising avenue for the development of safer and more effective anti-inflammatory therapeutics.[2][3][4]
This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to rigorously assess the anti-inflammatory properties of chromenone compounds. The protocols herein are designed to provide a multi-faceted evaluation, from initial in vitro screening to mechanistic elucidation and preliminary in vivo validation.
Mechanistic Landscape: Key Signaling Pathways in Inflammation
The anti-inflammatory effects of many therapeutic agents, including chromenone derivatives, are often mediated through the modulation of critical intracellular signaling cascades.[5] Two of the most pivotal pathways in the inflammatory response are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
The NF-κB Signaling Pathway: A Master Regulator
The NF-κB pathway is a cornerstone of the inflammatory process, controlling the expression of a multitude of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[6][7] In an unstimulated state, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[5] Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This liberates NF-κB to translocate to the nucleus and initiate the transcription of target genes.[8][9] Chromone compounds have been shown to inhibit NF-κB transcriptional activity, representing a key mechanism of their anti-inflammatory action.[4]
In Vitro Assessment of Anti-Inflammatory Activity
A tiered in vitro screening approach is essential for the initial characterization of chromenone compounds. The murine macrophage cell line, RAW 264.7, is a widely used and robust model for these studies due to its sensitivity to inflammatory stimuli like LPS and its ability to produce a range of inflammatory mediators. [10][11][12][13]
Cell Culture and Stimulation of RAW 264.7 Macrophages
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2. [11][14]2. Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plates for most assays) at a density that allows for 80-90% confluency at the time of the experiment. [14]3. Pre-treatment: Pre-treat the cells with various concentrations of the chromenone compound for a specified period (e.g., 1-2 hours).
-
Stimulation: Induce an inflammatory response by adding an inflammatory stimulus, most commonly Lipopolysaccharide (LPS), to the cell culture medium. A typical concentration for LPS is 1 µg/mL.
-
Incubation: Incubate the cells for a period sufficient to allow for the production of the inflammatory mediators of interest (e.g., 24 hours for nitric oxide and cytokines). [15]
Assessment of Key Inflammatory Mediators
Principle: Nitric oxide, a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS), is unstable. However, it oxidizes to the stable metabolite nitrite (NO2-) in the culture medium. The Griess assay is a colorimetric method that quantifies nitrite levels as an indicator of NO production. [10][16][17] Protocol:
-
After the incubation period, collect the cell culture supernatant.
-
In a 96-well plate, mix equal volumes of the supernatant and Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine). [17]3. Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540-550 nm using a microplate reader. [10]5. Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Principle: Cellular stress, including inflammation, can lead to an overproduction of reactive oxygen species (ROS). The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is cell-permeable. Inside the cell, it is deacetylated by esterases and then oxidized by ROS to the highly fluorescent compound 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the intracellular ROS levels. [18][19][20][21] Protocol:
-
After treatment with the chromenone compound and inflammatory stimulus, remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Load the cells with DCFH-DA solution (typically 10-20 µM in serum-free medium) and incubate at 37°C for 30-45 minutes in the dark. [18][20][22]3. Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. [18][21]
Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant. [23][24] Protocol (General):
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C. [15][23][24]2. Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 10% FBS in PBS). [15]3. Add cell culture supernatants and a series of cytokine standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine. [23]5. After another wash, add a streptavidin-horseradish peroxidase (HRP) conjugate. [25]6. Wash the plate and add a TMB substrate solution, which will develop a color in the presence of HRP. [25]7. Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm. [15][25]8. Calculate the cytokine concentrations in the samples by interpolating from the standard curve. [25]
Principle: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, while 5-lipoxygenase (5-LOX) is involved in the production of leukotrienes, both of which are potent inflammatory mediators. [2][3]Commercially available enzyme inhibition assay kits can be used to determine the direct inhibitory effect of chromenone compounds on the activity of these enzymes. [26][27][28][29][30] Protocol: These assays are typically performed in a cell-free system using purified or recombinant enzymes. The general procedure involves incubating the enzyme with its substrate in the presence or absence of the test compound and measuring the formation of the product. The specific protocols will vary depending on the commercial kit used.
Data Presentation and Interpretation
Summarize the quantitative data from the in vitro assays in a clear and structured table. This allows for easy comparison of the efficacy of different chromenone compounds.
| Assay | Endpoint Measured | Example Result Format |
| Griess Assay | Nitrite Concentration (µM) | IC50 Value |
| ROS Assay | Relative Fluorescence Units (RFU) | % Inhibition |
| Cytokine ELISA | Cytokine Concentration (pg/mL) | IC50 Value |
| COX/LOX Inhibition | Enzyme Activity (% of control) | IC50 Value |
In Vivo Assessment of Anti-Inflammatory Activity
While in vitro assays provide valuable initial data, in vivo models are crucial for evaluating the systemic anti-inflammatory effects of promising chromenone compounds. [1][31][32]
Common In Vivo Models of Inflammation
A variety of animal models can be used to assess anti-inflammatory activity, each with its own advantages and limitations. [33][34]
-
Carrageenan-Induced Paw Edema: This is a widely used model of acute inflammation. Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling), which can be measured over time. [33][34]* Croton Oil-Induced Ear Edema: Application of croton oil to the ear of a mouse or rat induces an inflammatory response, and the change in ear thickness or weight is measured. [33]* LPS-Induced Systemic Inflammation/Septic Shock: Administration of a high dose of LPS to mice induces a systemic inflammatory response, leading to the release of pro-inflammatory cytokines into the bloodstream and, in severe cases, septic shock. This model is useful for assessing the ability of a compound to mitigate a systemic inflammatory cascade. [35] General In Vivo Protocol Outline:
-
Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into different groups (e.g., vehicle control, positive control with a known anti-inflammatory drug, and different dose groups for the chromenone compound).
-
Compound Administration: Administer the chromenone compound or control substances via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Induction of Inflammation: Induce inflammation using the chosen model (e.g., inject carrageenan into the paw).
-
Measurement of Inflammatory Parameters: At specified time points, measure the relevant inflammatory parameters (e.g., paw volume, ear thickness, serum cytokine levels).
-
Data Analysis: Analyze the data statistically to determine the significance of the anti-inflammatory effects of the chromenone compound.
Conclusion
The protocols outlined in this guide provide a robust framework for the systematic evaluation of the anti-inflammatory properties of chromenone compounds. By combining a battery of in vitro assays to assess effects on key inflammatory mediators and signaling pathways with subsequent validation in relevant in vivo models, researchers can gain a comprehensive understanding of the therapeutic potential of these promising molecules. This multi-pronged approach is essential for identifying and advancing the most promising candidates in the drug discovery pipeline for new anti-inflammatory therapies.
References
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]
-
Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Annual review of pharmacology and toxicology, 50, 1–21. [Link]
-
Dobrovolskaia, M. A., & McNeil, S. E. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. National Cancer Institute (US). [Link]
-
Towers, C. G., & Thorburn, J. (2016). MAPK Signaling Links Autophagy and Inflammation. Autophagy, 12(10), 1957–1958. [Link]
-
Vogel, H. G. (Ed.). (2008). Drug discovery and evaluation: pharmacological assays. Springer Science & Business Media. [Link]
-
Umar, M. I., Altaf, R., Iqbal, M. A., & Sadiq, M. B. (2010). In Vivo Experimental Models to Investigate the Anti-inflammatory Activity of Herbal Extracts (Review). Science International (Lahore), 22(3), 199-203. [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. [Link]
-
Cusabio. (n.d.). MAPK signaling pathway. [Link]
-
Huang, P., Han, J., & Hui, L. (2010). MAPK signaling in inflammation-associated cancer development. Cell & bioscience, 1(1), 30. [Link]
-
Abbexa. (n.d.). ROS Assay Kit Protocol. [Link]
-
National Cancer Institute. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2. In National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. [Link]
-
Chorsiya, A. (2016). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. SlideShare. [Link]
-
Huang, P., Han, J., & Hui, L. (2010). MAPK signaling in inflammation-associated cancer development. Cell & bioscience, 1(1), 1-8. [Link]
-
Bio-protocol. (2013). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). [Link]
-
Creative Bioarray. (2024). Culturing Mouse Monocyte Macrophage RAW264.7 Cells: 10 things you need to know. [Link]
-
Mitchell, K. C., & O'Connor, C. M. (2017). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in immunology, 8, 1235. [Link]
-
Bowdish Lab. (2011). CYTOKINE ELISA. [Link]
-
PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. [Link]
-
Li, Y., et al. (2023). The Role of the NF-κB Signaling Pathway in Atherosclerotic Plaque Rupture and Targeted Therapeutic Strategies. International Journal of Molecular Sciences, 24(13), 10833. [Link]
-
Leng, S. X., et al. (2008). Detection and Quantification of Cytokines and Other Biomarkers. Methods in molecular biology (Clifton, N.J.), 410, 23–43. [Link]
-
Formukong, E. A., Evans, A. T., & Evans, F. J. (1988). Induction of nitric oxide (NO) synthesis in murine macrophages requires potassium channel activity. British journal of pharmacology, 94(4), 1185–1193. [Link]
-
Kumar, V., Abbas, A. K., & Aster, J. C. (2021). Robbins & Cotran Pathologic Basis of Disease (10th ed.). Elsevier. [Link]
-
Gomes, A., et al. (2017). Chromones-a promising-ring-system for new-anti-inflammatory-drugs. Current drug targets, 18(11), 1265-1278. [Link]
-
JoVE. (2019). Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. [Link]
-
protocols.io. (2018). Cell Culture and estimation of cytokines by ELISA. [Link]
-
de Cássia da Silveira e Sá, R., et al. (2019). Natural Chromones as Potential Anti-Inflammatory Agents: Pharmacological Properties and Related Mechanisms. International immunopharmacology, 70, 243–252. [Link]
-
Pérez-Hernández, N., et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. Journal of pharmacological and toxicological methods, 128, 107459. [Link]
-
Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. [Link]
-
Radi, R. (2018). Nitric oxide detection methods in vitro and in vivo. Methods in molecular biology (Clifton, N.J.), 1747, 1–19. [Link]
-
Bowdish Lab. (n.d.). PROPAGATION & CULTURING OF RAW264.7 CELLS. [Link]
-
protocols.io. (2024). Cell culture of RAW264.7 cells. [Link]
-
Sarikurkcu, C., et al. (2023). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Molecules (Basel, Switzerland), 28(19), 6813. [Link]
-
Liu, H., et al. (2012). A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway. PloS one, 7(6), e37168. [Link]
-
ResearchGate. (n.d.). In vitro COX-1 and COX-2 enzyme inhibition assays of the synthesized compounds. [Link]
-
PharmaInfo. (2017). Coumarins and Chromones : A Remarkable Scaffolds for Anti-inflammatory Activity. [Link]
-
Journal of Pharmacognosy and Phytochemistry. (2015). Dual COX/LOX inhibition: screening and evaluation of effect of medicinal plants of Kerala as Anti- inflammatory agents. [Link]
-
Knez, D., et al. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. International journal of molecular sciences, 24(8), 6982. [Link]
-
National Institutes of Health. (2023). Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies. [Link]
-
Wang, Y., et al. (2021). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1641–1650. [Link]
-
ResearchGate. (2024). (PDF) Cell culture of RAW264.7 cells. [Link]
-
Lee, J. H., et al. (2018). In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one. Journal of pharmacy and pharmacology, 70(2), 266–275. [Link]
-
ResearchGate. (n.d.). Structures of the chromene derivatives whose anti-inflammatory activity... [Link]
Sources
- 1. wjpsonline.com [wjpsonline.com]
- 2. Chromones: A Promising Ring System for New Anti-inflammatory Drugs: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. pharmainfo.in [pharmainfo.in]
- 4. Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 9. purformhealth.com [purformhealth.com]
- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cell culture of RAW264.7 cells [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. atcc.org [atcc.org]
- 14. rwdstco.com [rwdstco.com]
- 15. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 16. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Induction of nitric oxide (NO) synthesis in murine macrophages requires potassium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. bio-protocol.org [bio-protocol.org]
- 20. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 21. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 22. assaygenie.com [assaygenie.com]
- 23. Cytokine Elisa [bdbiosciences.com]
- 24. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bowdish.ca [bowdish.ca]
- 26. Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. phytojournal.com [phytojournal.com]
- 29. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 31. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 32. Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. ijpras.com [ijpras.com]
- 34. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 35. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
DPPH assay for antioxidant capacity of 3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one
Application Note & Protocol
Topic: DPPH Assay for Evaluating the Antioxidant Capacity of 3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one
Introduction: The Rationale for Antioxidant Profiling
In the landscape of drug discovery and development, the characterization of a compound's antioxidant potential is a foundational step in elucidating its therapeutic mechanism and safety profile. Oxidative stress, stemming from an imbalance between free radicals and antioxidants, is implicated in a vast array of pathologies, including neurodegenerative diseases, cancer, and inflammatory disorders. The compound this compound, a chromenone derivative, possesses a structural motif suggestive of potential antioxidant activity, particularly due to its phenolic hydroxyl group.
This document provides a comprehensive, field-proven protocol for quantifying the free radical scavenging capacity of this specific compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. This method is renowned for its simplicity, speed, and reliability, making it an ideal choice for initial screening and comparative analysis of antioxidant potency.[1][2]
Principle of the DPPH Assay: A Mechanistic Overview
The DPPH assay is a spectrophotometric method predicated on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[3]
-
The DPPH Radical: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical due to the delocalization of its spare electron across the entire molecule, which prevents dimerization.[4] In its radical form, a solution of DPPH in an organic solvent like methanol or ethanol has a deep violet color and exhibits a strong absorption maximum at approximately 517 nm.[1][5]
-
The Scavenging Reaction: When an antioxidant compound (AH), such as the phenolic this compound, is introduced, it donates a hydrogen atom to the DPPH radical. This neutralizes the radical, converting it to its reduced form, DPPH-H (1,1-diphenyl-2-picrylhydrazine).[6]
-
Spectrophotometric Detection: This reduction of the DPPH radical results in a stoichiometric color change from deep violet to a pale yellow or colorless solution.[5][7] The corresponding decrease in absorbance at 517 nm is directly proportional to the number of electrons or hydrogen atoms captured, and thus, to the radical scavenging activity of the test compound.[1][7]
Materials and Reagents
Equipment
-
UV-Vis microplate spectrophotometer capable of reading at 517 nm
-
Calibrated single-channel and multi-channel pipettes
-
96-well flat-bottom transparent microplates
-
Vortex mixer
-
Analytical balance (precision of at least 0.1 mg)
-
Volumetric flasks and beakers
Chemicals and Reagents
-
Test Compound: this compound (Purity ≥98%)[8]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl): High-purity powder (CAS 1898-66-4)
-
Positive Control: Ascorbic acid or Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid). Trolox is often preferred as a water-soluble analog of vitamin E.[9]
-
Solvent: Methanol (HPLC Grade) or Ethanol (Absolute). The choice of solvent is critical; it must solubilize the DPPH radical, the test compound, and the positive control without interfering with the reaction. Methanol is commonly used.[5]
Solution Preparation: The Foundation of Accuracy
Causality Note: Precision in solution preparation is paramount. Inaccurate concentrations will directly lead to erroneous IC50 values. All solutions containing DPPH must be protected from light to prevent photo-degradation, which would manifest as a premature loss of color and a drifting baseline absorbance.[3][6]
-
DPPH Working Solution (0.1 mM):
-
Accurately weigh approximately 3.94 mg of DPPH powder.
-
Dissolve it in a 100 mL volumetric flask with methanol.
-
Ensure complete dissolution by vortexing.
-
Wrap the flask in aluminum foil and store it at 4°C in the dark.
-
Crucially, this solution must be prepared fresh for each experiment , as its absorbance can degrade over time.[3][6] Before use, allow the solution to equilibrate to room temperature.
-
-
Test Compound Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 10 mL of methanol to create a 1000 µg/mL stock solution.
-
-
Positive Control Stock Solution (e.g., 1 mg/mL Ascorbic Acid):
-
Prepare in the same manner as the test compound stock solution.
-
-
Serial Dilutions:
-
From the stock solutions of the test compound and positive control, prepare a series of dilutions in methanol. A typical concentration range for an initial screen might be 500, 250, 125, 62.5, 31.25, and 15.6 µg/mL. This range is essential to generate a dose-response curve for IC50 calculation.
-
Experimental Protocol: A Step-by-Step Workflow
This protocol is optimized for a 96-well microplate format, which enhances throughput and reduces reagent consumption.[6] All measurements should be performed in triplicate to ensure statistical validity.[10]
Visual Workflow
Caption: High-level workflow for the DPPH antioxidant assay.
Detailed Procedure
-
Plate Layout: Designate wells in a 96-well plate for all conditions.
-
Blanks: 3 wells containing 200 µL of methanol only. Used to zero the spectrophotometer.
-
Control (A_control): 3 wells containing 100 µL of methanol + 100 µL of DPPH working solution. This represents 0% inhibition (maximum absorbance).
-
Test Compound: For each concentration, 3 wells containing 100 µL of the respective dilution + 100 µL of DPPH working solution.
-
Positive Control: For each concentration of Ascorbic Acid/Trolox, 3 wells containing 100 µL of the respective dilution + 100 µL of DPPH working solution.
-
-
Reagent Addition:
-
Using a pipette, add 100 µL of the appropriate sample dilutions, positive control dilutions, or methanol into the designated wells.
-
Using a multichannel pipette for consistency, add 100 µL of the DPPH working solution to all wells except the blanks.
-
-
Incubation:
-
Mix the plate gently by tapping.
-
Cover the plate or place it in a dark drawer to protect it from light.
-
Incubate at room temperature for exactly 30 minutes.[5][11] Causality Note: The 30-minute incubation period is a standard duration that allows the reaction between most antioxidants and DPPH to reach a steady state or endpoint.[5][11]
-
-
Absorbance Measurement:
-
Set the microplate reader to measure absorbance at 517 nm.
-
Use the average reading of the blank wells to zero the instrument.
-
Read the absorbance of all wells.
-
Data Analysis and Interpretation
Calculation of Radical Scavenging Activity
The antioxidant activity is expressed as the percentage of DPPH radical inhibition or scavenging. Use the following formula for each concentration:[12][13]
% Inhibition = [ (A_control - A_sample) / A_control ] × 100
Where:
-
A_control is the average absorbance of the control wells (DPPH + methanol).
-
A_sample is the average absorbance of the test sample or positive control wells.
Determination of the IC50 Value
The IC50 (Inhibitory Concentration 50%) is the most common and informative metric derived from this assay. It represents the concentration of the test compound required to scavenge 50% of the DPPH radicals.[5] A lower IC50 value signifies a higher antioxidant potency.
-
Plot a Dose-Response Curve: Create a scatter plot with the logarithm of the sample concentration on the x-axis and the corresponding % Inhibition on the y-axis.
-
Calculate IC50: Use software like Microsoft Excel or GraphPad Prism to perform a linear regression analysis on the linear portion of the curve.[14] The IC50 value can then be calculated from the resulting equation (y = mx + c), where y is set to 50.[14][15]
IC50 = (50 - c) / m
Alternatively, non-linear regression analysis can provide a more accurate fit for the entire dose-response curve.
Data Presentation
Results should be summarized in a clear, tabular format.
| Concentration (µg/mL) | Mean Absorbance (517 nm) ± SD | % Inhibition ± SD |
| Control (0) | [Value] ± [Value] | 0 |
| 15.6 | [Value] ± [Value] | [Value] ± [Value] |
| 31.25 | [Value] ± [Value] | [Value] ± [Value] |
| 62.5 | [Value] ± [Value] | [Value] ± [Value] |
| 125 | [Value] ± [Value] | [Value] ± [Value] |
| 250 | [Value] ± [Value] | [Value] ± [Value] |
| 500 | [Value] ± [Value] | [Value] ± [Value] |
| Calculated IC50 | \multicolumn{2}{c | }{[Value] µg/mL } |
Assay Validation and Trustworthiness
To ensure the integrity of the results, the following elements are non-negotiable:
-
Positive Control: The inclusion of a known antioxidant like Ascorbic Acid validates the assay's performance. The calculated IC50 for the positive control should be consistent with established literature values, confirming that reagents and methodology are sound.
-
Reproducibility: Performing all experiments in triplicate allows for the calculation of standard deviation (SD), providing a measure of the precision and reproducibility of the results.[16]
-
Linearity: The dose-response curve should exhibit a clear linear range. If the highest concentration tested does not achieve at least 50% inhibition, the concentration range must be adjusted upwards. Conversely, if all concentrations result in >90% inhibition, the range should be lowered.
Limitations: While robust, the DPPH assay is not without its limitations. The reaction occurs in an organic solvent, which does not fully replicate physiological conditions.[7] Furthermore, the steric accessibility of a compound to the DPPH radical can influence the result. Therefore, it is often recommended to corroborate findings with other antioxidant assays (e.g., ABTS, FRAP) that operate via different mechanisms.[17][18]
References
- Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry.
-
Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. Available at: [Link]
-
ResearchGate. (2023). How to determine theoretical IC50 value for in vitro DPPH assay?. ResearchGate. Available at: [Link]
-
Ali, M., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. National Institutes of Health. Available at: [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. Available at: [Link]
-
Kumara, P., et al. (2018). Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. OMICS International. Available at: [Link]
-
Prieto, J. M. (2012). Procedure: Preparation of DPPH Radical, and antioxidant scavenging assay. ResearchGate. Available at: [Link]
-
YouTube. (2024). Calculating radical scavenging activity %, IC50, and IC50 ± SEM for DPPH Assay in Microsoft Excel. YouTube. Available at: [Link]
-
YouTube. (2023). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay. YouTube. Available at: [Link]
-
ResearchGate. (2024). DPPH assay for evaluating antioxidant activity. ResearchGate. Available at: [Link]
-
ScienceDirect. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ScienceDirect. Available at: [Link]
-
MDPI. (n.d.). DPPH Radical Scavenging Assay. MDPI. Available at: [Link]
-
Zen-Bio. (n.d.). DPPH Antioxidant Assay Kit. Zen-Bio. Available at: [Link]
-
Marine Biology. (n.d.). DPPH radical scavenging activity. Marine Biology. Available at: [Link]
-
LOUIS. (n.d.). Antioxidant Assay: The DPPH Method. LOUIS. Available at: [Link]
-
MDPI. (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. Available at: [Link]
-
Scirp.org. (2024). Optimization and Validation of a Simple Spectrophotometric Based DPPH Method for Analysis of Antioxidant Activity in Aerated. Scirp.org. Available at: [Link]
-
Springer. (n.d.). Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity. Springer. Available at: [Link]
-
El Babili, F., et al. (2020). ICH Validation of DPPH Assay Method: Some Interesting Medicinal Drugs. European Academic Journal of Social Sciences. Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link]
-
MDPI. (n.d.). Polyphenol and Flavonoid Content and Antioxidant Activity of Hypericum perforatum L. (St. John's Wort) Extracts for Potential Pharmaceutical and Cosmetic Applications. MDPI. Available at: [Link]
-
Lee, H. Y., & Back, K. (2022). The Antioxidant Cyclic 3-Hydroxymelatonin Promotes the Growth and Flowering of Arabidopsis thaliana. Antioxidants. Available at: [Link]
Sources
- 1. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. DPPH Radical Scavenging Assay [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 8. chemscene.com [chemscene.com]
- 9. zen-bio.com [zen-bio.com]
- 10. marinebiology.pt [marinebiology.pt]
- 11. researchgate.net [researchgate.net]
- 12. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 13. iomcworld.com [iomcworld.com]
- 14. echemi.com [echemi.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. louis.uah.edu [louis.uah.edu]
- 18. Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Assessing the Neuroprotective Effects of Tetrahydrocyclohepta[c]chromenones
Introduction: A New Frontier in Neuroprotection
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS) represent a significant and growing challenge to global health. A common pathological thread weaving through these debilitating conditions is the progressive loss of neuronal structure and function.[1][2] The quest for therapeutic agents that can halt or reverse this neurodegenerative cascade is one of the most urgent pursuits in modern medicine.[3]
Emerging evidence has highlighted a novel class of compounds, tetrahydrocyclohepta[c]chromenones, as potent candidates for neuroprotection.[4] These molecules, belonging to the broader chromone family, have demonstrated potential in preclinical studies to mitigate key drivers of neuronal death, including oxidative stress and apoptosis.[4] This guide provides a comprehensive framework of cell-based assays designed to rigorously evaluate the neuroprotective efficacy of these compounds, offering researchers a strategic workflow from initial screening to mechanistic investigation.
Pillar 1: Selecting the Appropriate Cellular Model
The foundation of any robust in vitro study is the selection of a relevant cellular model. The choice of cell line will profoundly influence the translatability of the findings.
The SH-SY5Y human neuroblastoma cell line is a widely used and highly versatile model for neuroprotection studies.[5][6] Its human origin, ease of culture, and ability to be differentiated into a more mature neuronal phenotype make it an excellent starting point.[5][7][8] Differentiation, often induced with agents like retinoic acid, can enhance the expression of neuronal markers and provide a cellular environment more representative of post-mitotic neurons.[7][8]
Primary neuronal cultures , while more complex to establish and maintain, offer higher physiological relevance.[9] These cultures, derived directly from rodent brain tissue (e.g., cortical or hippocampal neurons), retain many of the characteristics of neurons in vivo.[10][11] However, their use introduces variability and is typically reserved for validating lead compounds identified in more scalable models like SH-SY5Y.
Pillar 2: Establishing a Neurotoxic Insult Model
To measure protection, one must first induce damage. Oxidative stress is a well-established contributor to neuronal death in many neurodegenerative diseases.[11][12] A common and effective method to model this in vitro is through exposure to hydrogen peroxide (H₂O₂) .[10][12] H₂O₂ is a potent oxidizing agent that readily crosses cell membranes, leading to the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptotic cell death.[10][11]
Crucial First Step: Dose-Response Curve Before testing your tetrahydrocyclohepta[c]chromenone compounds, it is imperative to determine the optimal concentration of H₂O₂ that induces significant, but not complete, cell death (typically 40-60%) in your chosen cell line over a defined time period (e.g., 24 hours). This is achieved by performing a dose-response experiment with varying concentrations of H₂O₂ (e.g., 50 µM to 800 µM) and assessing cell viability.[13] This ensures a sufficient window to observe a protective effect.
Pillar 3: A Multi-Tiered Assay Workflow for Comprehensive Evaluation
A single assay provides only one piece of the puzzle. A robust assessment of neuroprotection requires a battery of tests that interrogate different aspects of cell health and death pathways. The following workflow provides a logical progression from broad viability screening to specific mechanistic insights.
Caption: A multi-tiered workflow for assessing neuroprotective compounds.
Tier 1: Foundational Viability and Protection Assays
Assay 1: MTT Assay for Cell Viability and Cytotoxicity
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.[14] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[15] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[15]
-
Application: This assay serves two initial purposes:
-
Cytotoxicity Screening: To determine the concentration range at which the tetrahydrocyclohepta[c]chromenone compounds themselves are not toxic to the cells.
-
Primary Neuroprotection Screening: To get a first look at whether the compounds can protect cells from an H₂O₂-induced insult.
-
Table 1: Experimental Conditions for MTT Assay
| Parameter | Cytotoxicity Screen | Neuroprotection Screen |
| Cells | SH-SY5Y, seeded at 1 x 10⁴ cells/well | SH-SY5Y, seeded at 1 x 10⁴ cells/well |
| Compound Treatment | Serial dilutions of test compound | Pre-treatment with non-toxic concentrations of test compound |
| Insult | None (Vehicle control) | H₂O₂ (pre-determined EC₅₀ concentration) |
| Incubation | 24 hours | 24 hours post-insult |
| Readout | Absorbance at 570 nm | Absorbance at 570 nm |
Protocol: MTT Assay
-
Cell Seeding: Seed 1 x 10⁴ SH-SY5Y cells per well in a 96-well plate and allow them to adhere for 24 hours.[16]
-
Compound Pre-treatment: Remove the medium and add fresh medium containing either the test compound (for neuroprotection) or vehicle. Incubate for 1-2 hours.
-
Induce Insult (Neuroprotection Screen Only): Add H₂O₂ to the designated wells to achieve the final target concentration.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until purple precipitate is visible.[17]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[16]
-
Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[15] Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm).[15]
Tier 2: Unraveling the Mechanism of Protection
If a compound shows promise in the MTT assay, the next step is to understand how it is protecting the cells. Is it preventing the activation of the cell's suicide program (apoptosis) or preserving the function of the cellular powerhouse (mitochondria)?
Caption: The intrinsic apoptosis pathway and points of assay intervention.
Assay 2: Caspase-Glo® 3/7 Assay for Apoptosis
-
Principle: A key event in the apoptotic cascade is the activation of executioner caspases, particularly caspase-3 and caspase-7. The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the "DEVD" peptide sequence, which is specifically cleaved by active caspase-3/7.[18] This cleavage releases a substrate for luciferase, generating a light signal that is directly proportional to the amount of caspase activity.[18]
-
Application: To quantify the extent to which a test compound inhibits the H₂O₂-induced activation of the final executioner caspases, providing direct evidence of an anti-apoptotic effect.
Protocol: Caspase-Glo® 3/7 Assay
-
Plate Cells and Treat: Follow steps 1-4 of the MTT protocol in a white-walled 96-well plate suitable for luminescence measurements.
-
Equilibrate: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare Reagent: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions.[19]
-
Add-Mix-Measure: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[18]
-
Incubate: Mix the contents on a plate shaker for 30-60 seconds and incubate at room temperature for 1 to 3 hours, protected from light.[20]
-
Measurement: Measure the luminescence using a plate-reading luminometer. A decrease in luminescence in compound-treated, H₂O₂-insulted cells compared to H₂O₂-insulted cells alone indicates a reduction in apoptosis.
Assay 3: JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)
-
Principle: A healthy mitochondrion maintains a high electrochemical gradient, or membrane potential (ΔΨm), across its inner membrane. The collapse of this potential is an early hallmark of apoptosis.[21] The JC-1 dye is a lipophilic cation that exhibits potential-dependent accumulation in mitochondria.[22] In healthy, high-potential mitochondria, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low mitochondrial potential, JC-1 remains in its monomeric form in the cytoplasm, emitting green fluorescence.[23]
-
Application: To determine if the test compound protects cells by preventing the H₂O₂-induced collapse of the mitochondrial membrane potential. A high red/green fluorescence ratio indicates healthy mitochondria and a protective effect.
Protocol: JC-1 Assay
-
Plate Cells and Treat: Follow steps 1-4 of the MTT protocol.
-
Prepare JC-1 Solution: Prepare a working solution of JC-1 (typically 1-10 µM) in pre-warmed cell culture medium.
-
Stain Cells: Remove the treatment medium and add the JC-1 working solution to each well. Incubate for 15-30 minutes at 37°C.[24]
-
Wash: Aspirate the staining solution and wash the cells once or twice with a pre-warmed assay buffer or PBS to remove excess dye.[21]
-
Measurement: Measure fluorescence using a multi-mode plate reader. Read the red fluorescence (Excitation ~585 nm / Emission ~590 nm) and green fluorescence (Excitation ~510 nm / Emission ~527 nm).[21]
-
Analysis: Calculate the ratio of red to green fluorescence. An increase in this ratio in compound-treated cells compared to H₂O₂-insulted cells indicates preservation of mitochondrial membrane potential.
Tier 3: Assessing Functional Neuronal Outcomes
Assay 4: Neurite Outgrowth Assay
-
Principle: Neuroprotection is not just about survival; it's also about preserving neuronal function. Neurite outgrowth, the process of neurons extending axons and dendrites, is a critical aspect of neuronal development and repair.[25] This assay quantifies the ability of a compound to protect or promote the growth of these crucial projections in the face of a toxic challenge.[26]
-
Application: To provide a functional readout of neuroprotection, demonstrating that the compound not only keeps cells alive but also supports their morphological and functional integrity.[25]
Protocol: Neurite Outgrowth Assay
-
Cell Culture: Plate SH-SY5Y cells or primary neurons on plates coated with an appropriate substrate (e.g., Poly-L-lysine or Laminin) to promote adhesion and outgrowth.[26] Often, differentiation is induced for several days prior to the experiment.
-
Treatment and Insult: Pre-treat the differentiated neurons with the test compound before exposing them to a sub-lethal concentration of H₂O₂.
-
Incubation: Allow the cells to recover and grow for 24-48 hours.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde. Stain the neurons with an antibody against a neuronal marker, such as β-III tubulin (Tuj-1), to visualize the cell body and neurites.[25]
-
Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.
-
Analysis: Use automated image analysis software to quantify various parameters, such as the total neurite length per neuron, the number of neurites, and the number of branch points.[25][27] An increase in these parameters in compound-treated cells indicates a positive effect on neuronal morphology.
Data Interpretation and Building a Case for Neuroprotection
The strength of this multi-tiered approach lies in the convergence of evidence. A promising neuroprotective tetrahydrocyclohepta[c]chromenone will exhibit a clear profile:
-
Non-toxic at effective concentrations (MTT Assay).
-
Significantly increases cell viability in the presence of a lethal H₂O₂ insult (MTT Assay).
-
Reduces the activation of caspase-3/7 , indicating an inhibition of the final steps of apoptosis (Caspase-Glo Assay).
-
Maintains a high mitochondrial membrane potential , suggesting it acts upstream to prevent the initiation of the apoptotic cascade (JC-1 Assay).
-
Preserves or promotes neurite length and complexity , demonstrating a functional benefit beyond mere survival (Neurite Outgrowth Assay).
By systematically applying these validated protocols, researchers can build a comprehensive and compelling data package to characterize the neuroprotective potential of novel tetrahydrocyclohepta[c]chromenone compounds, paving the way for their further development as therapeutics for neurodegenerative diseases.
References
-
Promega Corporation. Caspase-Glo® 3/7 Assay Protocol.
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation.
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
-
Abcam. MTT assay protocol.
-
protocols.io. MTT (Assay protocol).
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual.
-
Promega Corporation. Caspase-Glo® 3/7 3D Assay Technical Manual, TM627.
-
G-Biosciences. JC-1 Mitochondrial Membrane Potential Assay (Cat. # 786-1321, 786-1322).
-
ResearchGate. H2O2-induced oxidative stress model.
-
protocols.io. Caspase 3/7 Activity.
-
Bio-protocol. Neurite Outgrowth Assay.
-
ATCC. SH-SY5Y: Human Neuroblastoma Cell Line (ATCC CRL-2266).
-
PubMed. A detailed analysis of hydrogen peroxide-induced cell death in primary neuronal culture.
-
Agilent Genomics. Mitochondrial Membrane Potential Detection Kit.
-
ResearchGate. MitoProbe™ JC-1 Assay staining protocol for flow cytometry.
-
Elabscience. Mitochondrial Membrane Potential (JC-1) Assay Kit User Manual.
-
PubMed Central. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation.
-
Innoprot. Neurite Outgrowth Assay.
-
Promega Corporation. Caspase-Glo® 3/7 Assay.
-
Sartorius. Neurite Outgrowth and Cell Health Analysis Protocol.
-
Sigma-Aldrich. Neurite Outgrowth Assays.
-
National Institutes of Health. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons.
-
Springer Nature Experiments. Cell-Based Assays to Assess Neuroprotective Activity.
-
National Center for Advancing Translational Sciences. Protocol of Caspase-Glo 3/7 CHO-K1 Cell-based Assay for High-throughput Screening.
-
Physiological Genomics. Discovery of molecular mechanisms of neuroprotection using cell-based bioassays and oligonucleotide arrays.
-
MDPI. Pomalidomide Ameliorates H2O2-Induced Oxidative Stress Injury and Cell Death in Rat Primary Cortical Neuronal Cultures by Inducing Anti-Oxidative and Anti-Apoptosis Effects.
-
Wolters Kluwer. Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells.
-
Hindawi. MAPK Pathway Inhibitors Attenuated Hydrogen Peroxide Induced Damage in Neural Cells.
-
PubMed. Evaluation of the neurotoxic/neuroprotective role of organoselenides using differentiated human neuroblastoma SH-SY5Y cell line challenged with 6-hydroxydopamine.
-
ResearchGate. In vitro neuroprotection on SH-SY5Y cells simulated oxidative stress...
-
IRIS - Unibo. Cell-Based Assays to Assess Neuroprotective Activity.
-
MDPI. Neurotherapeutic Effect of Inula britannica var. Chinensis against H 2 O 2 -Induced Oxidative Stress and Mitochondrial Dysfunction in Cortical Neurons.
-
Semantic Scholar. SH-SY5Y human neuroblastoma cell line: in vitro cell model of dopaminergic neurons in Parkinson's disease.
-
PubMed Central. Cell death assays for neurodegenerative disease drug discovery.
-
PubMed Central. Neuroprotective Potential of Cell-Based Therapies in ALS: From Bench to Bedside.
-
PubMed Central. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics.
-
MDPI. Neuroprotection by Drugs, Nutraceuticals and Physical Activity.
Sources
- 1. Cell-Based Assays to Assess Neuroprotective Activity [cris.unibo.it]
- 2. mdpi.com [mdpi.com]
- 3. Neuroprotective Potential of Cell-Based Therapies in ALS: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mskcc.org [mskcc.org]
- 6. Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the neurotoxic/neuroprotective role of organoselenides using differentiated human neuroblastoma SH-SY5Y cell line challenged with 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SH-SY5Y human neuroblastoma cell line: in vitro cell model of dopaminergic neurons in Parkinson's disease. | Semantic Scholar [semanticscholar.org]
- 9. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 10. A detailed analysis of hydrogen peroxide-induced cell death in primary neuronal culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. MAPK Pathway Inhibitors Attenuated Hydrogen Peroxide Induced Damage in Neural Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. clyte.tech [clyte.tech]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Caspase-Glo® 3/7 Assay Protocol [ireland.promega.com]
- 19. Caspase 3/7 Activity [protocols.io]
- 20. promega.com [promega.com]
- 21. cohesionbio.com [cohesionbio.com]
- 22. A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chem-agilent.com [chem-agilent.com]
- 24. researchgate.net [researchgate.net]
- 25. innoprot.com [innoprot.com]
- 26. bio-protocol.org [bio-protocol.org]
- 27. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the high-performance liquid chromatography (HPLC) purification of 3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one. The document outlines two primary protocols—Reverse-Phase (RP-HPLC) and Normal-Phase (NP-HPLC)—designed to yield high-purity material suitable for downstream applications in pharmaceutical research and development. The protocols are grounded in the physicochemical properties of the target molecule and include detailed methodologies, method optimization strategies, and troubleshooting guidance. This guide is intended for researchers, chemists, and drug development professionals requiring a robust and reproducible purification workflow.
Introduction and Strategic Rationale
This compound is a heterocyclic compound with a structure that suggests potential biological activity, making it a molecule of interest in medicinal chemistry and drug discovery.[1] Achieving high purity (>98%) is a critical prerequisite for accurate biological screening, pharmacokinetic studies, and further chemical modification. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high resolution and scalability.[2][3]
The development of a successful HPLC purification method is not a matter of trial and error but a systematic process informed by the analyte's chemical structure.[4] This guide begins with an analysis of the target molecule to justify the selection of the primary and alternative purification strategies.
Physicochemical Analysis of the Target Compound
Understanding the structural attributes of this compound is the cornerstone of logical method development.
Table 1: Key Physicochemical Properties
| Property | Value | Implication for HPLC Method Development |
|---|---|---|
| Molecular Formula | C₁₄H₁₄O₃ | Indicates a structure with multiple rings and heteroatoms.[5] |
| Molecular Weight | 230.26 g/mol | Suitable for standard HPLC analysis.[5] |
| logP (Octanol-Water Partition Coefficient) | 2.7675 | A positive logP value indicates moderate hydrophobicity, making the compound well-suited for retention on a non-polar stationary phase. This strongly supports Reverse-Phase HPLC as the primary method.[5][6] |
| Topological Polar Surface Area (TPSA) | 50.44 Ų | The presence of a phenolic hydroxyl (-OH) and a carbonyl (C=O) group contributes to its polarity. This polarity suggests that achieving sufficient retention in RP-HPLC is feasible without excessive use of aqueous mobile phase, which can lead to phase collapse.[5][7] |
| Hydrogen Bond Donor/Acceptor Count | 1 Donor, 3 Acceptors | These sites, particularly the acidic phenolic hydroxyl group, can interact with residual silanols on silica-based columns, potentially causing peak tailing. Mobile phase pH control is therefore critical.[5][8] |
Rationale for Method Selection
Based on the analysis above, a Reverse-Phase HPLC (RP-HPLC) strategy is selected as the primary protocol. The compound's moderate hydrophobicity (logP > 2) ensures strong interaction with a non-polar C18 stationary phase, while its polarity allows for elution with common polar mobile phases like water/acetonitrile or water/methanol.[6][8]
A Normal-Phase HPLC (NP-HPLC) protocol is presented as a powerful alternative. NP-HPLC, which uses a polar stationary phase and a non-polar mobile phase, excels at separating structural isomers and can be advantageous if the crude material contains impurities with very similar hydrophobicity but different polarity.[9][10]
Materials and Equipment
-
Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Water, n-Hexane, Ethyl Acetate (EtOAc), and Isopropanol (IPA).
-
Additives: Formic Acid (FA) or Trifluoroacetic Acid (TFA) (≥99% purity).
-
Columns:
-
RP-HPLC: C18 bonded silica column (e.g., 250 x 10 mm, 5 µm particle size). C18 columns are the most widely used for their excellent hydrophobic separation power.[6]
-
NP-HPLC: Silica or Cyano-bonded column (e.g., 250 x 10 mm, 5 µm particle size). Silica columns are ideal for separating compounds based on polarity.[9][11]
-
-
Equipment:
-
Preparative HPLC system with gradient elution capability, UV detector, and fraction collector.
-
Analytical HPLC system for purity analysis.
-
Rotary evaporator for solvent removal.
-
Glassware, syringes, and 0.22 µm syringe filters.
-
Protocol 1: Reverse-Phase HPLC Purification (Primary Method)
This protocol leverages the compound's hydrophobicity for retention and separation on a C18 stationary phase.
Experimental Workflow
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., Methanol or Acetonitrile) to a final concentration of 10-20 mg/mL.
-
Causality: A high concentration is necessary for preparative scale, but the volume should be minimized to ensure a sharp injection band.
-
Filter the sample solution through a 0.22 µm syringe filter to remove particulates that could clog the column frit.[12]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid (v/v) in Water.
-
Mobile Phase B: 0.1% Formic Acid (v/v) in Acetonitrile.
-
Causality: The addition of a weak acid like formic acid is crucial. It protonates the phenolic hydroxyl group, suppressing its ionization and preventing interactions with the stationary phase that lead to peak tailing.[8] This ensures sharp, symmetrical peaks and reproducible retention times.
-
Degas both mobile phases by sonication or helium sparging to prevent air bubbles from interfering with the pump and detector.[13]
-
-
HPLC System Parameters and Elution Program:
-
Set the UV detection wavelength. A preliminary UV scan of the compound is recommended. If unavailable, start with 254 nm, a common wavelength for aromatic systems.
-
Equilibrate the column with the initial mobile phase conditions for at least 10-15 column volumes.[14]
-
Table 2: RP-HPLC Gradient Elution Program
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18, 250 x 10 mm, 5 µm | Standard for retaining moderately hydrophobic compounds.[6] |
| Flow Rate | 4.0 mL/min | Appropriate for a 10 mm ID preparative column. |
| Injection Volume | 1-2 mL | Dependent on sample concentration and column loading capacity. |
| Column Temperature | 30°C | Elevated temperature can improve peak shape and reduce viscosity, but should be controlled for reproducibility.[13] |
| UV Wavelength | 254 nm (or optimal λmax) | For detection of the chromenone chromophore. |
| Time (min) | % Mobile Phase B (ACN + 0.1% FA) | Event |
| 0.0 | 40% | Initial condition to ensure the compound is retained at the column head. |
| 2.0 | 40% | Isocratic hold to focus the injection band. |
| 20.0 | 80% | Linear gradient to elute the compound and separate it from impurities. Gradient elution is effective for complex mixtures.[15] |
| 22.0 | 95% | High organic wash to remove strongly retained impurities. |
| 25.0 | 95% | Hold to ensure column is clean. |
| 25.1 | 40% | Return to initial conditions. |
| 30.0 | 40% | Re-equilibration for the next injection. |
-
Fraction Collection:
-
Monitor the chromatogram in real-time.
-
Collect fractions corresponding to the main peak, ensuring collection starts just after the baseline rises and stops just as it returns to baseline to maximize purity.
-
-
Post-Purification Analysis and Work-up:
-
Analyze a small aliquot of the collected fractions using an analytical HPLC method to confirm purity.
-
Combine the pure fractions and remove the organic solvent using a rotary evaporator.
-
The remaining aqueous solution can be lyophilized or extracted with an organic solvent (e.g., ethyl acetate) to recover the final product.
-
Protocol 2: Normal-Phase HPLC Purification (Alternative Method)
This protocol is recommended for separating isomers or if the compound shows poor solubility in RP-HPLC mobile phases.[9]
Step-by-Step Methodology
-
Sample Preparation: Dissolve the crude compound in the initial mobile phase mixture or a compatible solvent like Dichloromethane/IPA. Filter as described previously.
-
Mobile Phase Preparation:
-
Mobile Phase A: n-Hexane.
-
Mobile Phase B: Ethyl Acetate or a mixture like Ethyl Acetate/Isopropanol (95:5 v/v).
-
Causality: In NP-HPLC, separation is based on polar interactions. The non-polar mobile phase carries the compound, which is retained by the polar silica stationary phase. Increasing the proportion of the more polar solvent (Mobile Phase B) decreases retention time.[16] It is critical to control the water content in normal-phase solvents, as trace amounts can dramatically affect retention times and reproducibility.[14]
-
-
HPLC System Parameters and Elution Program:
Table 3: NP-HPLC Gradient Elution Program
| Parameter | Setting | Rationale |
|---|---|---|
| Column | Silica, 250 x 10 mm, 5 µm | Polar stationary phase for separation based on polar functional groups.[11] |
| Flow Rate | 4.0 mL/min | - |
| Injection Volume | 1-2 mL | - |
| Column Temperature | Ambient | Temperature control is less critical than in RP-HPLC but should be stable. |
| UV Wavelength | 254 nm (or optimal λmax) | - |
| Time (min) | % Mobile Phase B (EtOAc) | Event |
| 0.0 | 10% | Initial low polarity to ensure retention. |
| 2.0 | 10% | Isocratic hold. |
| 20.0 | 50% | Linear gradient to elute compounds of increasing polarity. |
| 22.0 | 80% | High polarity wash. |
| 25.0 | 80% | Hold to clean the column. |
| 25.1 | 10% | Return to initial conditions. |
| 30.0 | 10% | Re-equilibration. |
-
Post-Purification: Fraction collection and analysis are performed as in the RP-HPLC protocol. Solvent removal is typically faster due to the higher volatility of normal-phase solvents.
Troubleshooting and Method Optimization
Even well-designed methods may require optimization. A systematic approach is key to resolving common issues.[17]
Table 4: HPLC Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
|---|---|---|
| Poor Resolution / Peak Co-elution | Inadequate selectivity (α). | • Optimize Mobile Phase: Change the organic modifier (e.g., switch from Acetonitrile to Methanol in RP-HPLC) as they offer different selectivities.[17] • Adjust Gradient: Decrease the gradient slope (make it shallower) to increase the separation window between peaks.[18] • Change Stationary Phase: If mobile phase optimization fails, the column chemistry is likely not suitable. Switch to a different column (e.g., Phenyl-Hexyl for RP, Cyano for NP).[9][17] |
| Peak Tailing | Secondary interactions (e.g., analyte with column silanols); Column overload. | • Adjust pH (RP-HPLC): Ensure the mobile phase contains an acid (e.g., 0.1% FA or TFA) to suppress silanol and analyte ionization.[17][18] • Reduce Sample Load: Decrease the injection volume or concentration.[13] • Use a Different Column: Consider a column with end-capping or a hybrid particle base to minimize silanol activity. |
| No or Poor Retention (RP-HPLC) | Analyte is too polar for the chosen conditions. | • Decrease Organic Content: Lower the initial percentage of Mobile Phase B. • Consider HILIC: If the compound elutes near the void volume even with a highly aqueous mobile phase, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a more suitable technique. |
| Irreproducible Retention Times | Poor column equilibration; Mobile phase composition changing; Temperature fluctuations. | • Increase Equilibration Time: Ensure the column is fully equilibrated between runs (10-15 column volumes).[14] • Prepare Fresh Mobile Phase: Mobile phase composition can change over time due to evaporation of the more volatile component.[13] • Use a Column Oven: Maintain a constant, controlled temperature.[13] |
Conclusion
The protocols detailed in this application note provide a robust framework for the successful HPLC purification of this compound. The primary Reverse-Phase HPLC method is ideally suited for this molecule based on its physicochemical properties, offering a reliable path to high-purity material. The alternative Normal-Phase method provides a valuable tool for addressing specific challenges such as isomer separation. By understanding the scientific principles behind each experimental choice and employing systematic troubleshooting, researchers can confidently adapt and optimize these methods for their specific needs.
References
- Benchchem Technical Support Center. (n.d.). Optimizing HPLC Separation of Isomeric Compounds.
- Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- Chromatography School. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
- ChemScene. (n.d.). This compound.
- Sepuxianyun. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
- Agilent Technologies. (2013, June 20). Choosing HPLC Columns for Rapid Method Development.
- Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC.
- Harvey, D. (2013, August 2). Using a Solvent Triangle to Optimize an HPLC Separation.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation.
- Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- SIELC Technologies. (n.d.). Polar Compounds.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- National Center for Biotechnology Information. (n.d.). 3-Hydroxychromone. PubChem Compound Summary for CID 5174122.
- Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism.
- Chromatography Forum. (2015, October 2). Trouble resolving isomers.
- HPLC Troubleshooting. (n.d.). HPLC Troubleshooting Guide.
- Restek. (n.d.). HPLC Troubleshooting Guide.
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- MySkinRecipes. (n.d.). This compound.
- Phenomenex. (n.d.). Normal Phase HPLC Columns.
- Element Lab Solutions. (n.d.). Normal Phase HPLC Columns.
- Sigma-Aldrich. (n.d.). Method development & optimization.
- Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column.
- Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
- Chromatography Today. (2016, November 24). Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC.
- SIELC Technologies. (n.d.). Separation of Chlormadinone acetate on Newcrom R1 HPLC column.
- Santa Cruz Biotechnology. (n.d.). 3-Hydroxy-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one.
- Journal of Chromatographic Science. (n.d.). Normal Phase Chiral HPLC Methods for Analysis of Afoxolaner.
- Phenomenex. (n.d.). Reversed Phase HPLC Columns.
- Wikipedia. (n.d.). Aqueous normal-phase chromatography.
- National Center for Biotechnology Information. (n.d.). (9E)-11a-hydroxy-3,6,10-trimethyl-6,7,8,11-tetrahydro-4H-cyclodeca[b]furan-2,5-dione. PubChem Compound Summary for CID 71694468.
- MDPI. (n.d.). A Comparative Study Using Reversed-Phase and Hydrophilic Interaction Liquid Chromatography to Investigate the In Vitro and In Vivo Metabolism of Five Selenium-Containing Cathinone Derivatives.
- ResearchGate. (n.d.). Reverse phase high-pressure liquid chromatography (RP-HPLC)....
- CHROMacademy. (n.d.). Reversed Phase HPLC for the Analysis of Biomolecules.
- PubMed. (2019, April 16). Analysis by RP-HPLC and Purification by RP-SPE of the C-Tetra(p-hydroxyphenyl)resorcinolarene Crown and Chair Stereoisomers.
- PubMed Central. (n.d.). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids.
- Restek. (n.d.). Development of an LC-MS/MS Method for the Analysis of Δ8-THC, Δ9-THC, and Their Metabolites in Whole Blood.
- ChemicalBook. (n.d.). 3-HYDROXY-8,9,10,11-TETRAHYDRO-7H-CYCLOHEPTA[C]CHROMEN-6-ONE.
Sources
- 1. This compound [myskinrecipes.com]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. agilent.com [agilent.com]
- 8. veeprho.com [veeprho.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. hawach.com [hawach.com]
- 11. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 12. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 16. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pharmaguru.co [pharmaguru.co]
Application Notes & Protocols: Strategic Development of 3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one Analogs
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic design, synthesis, and evaluation of novel analogs based on the 3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one scaffold. The core structure, a fusion of a chromenone and a cycloheptanone ring, presents a unique three-dimensional architecture that is ripe for exploration in the pursuit of new therapeutic agents. This guide moves beyond simple procedural lists, offering insights into the rationale behind experimental design, methods for structural modification, and protocols for preliminary biological screening. Our objective is to empower research teams to efficiently navigate the analog development process, from initial hit-to-lead optimization to the identification of promising clinical candidates.
Introduction: The Rationale for Analog Development
The this compound scaffold is a compelling starting point for medicinal chemistry campaigns. The chromen-4-one (chromone) moiety is a well-established "privileged structure" in drug discovery, appearing in numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The fusion of this planar, aromatic system with a flexible, seven-membered cycloheptyl ring introduces novel steric and electronic features that can be exploited to achieve target specificity and improved pharmacokinetic profiles.
The development of analogs is driven by the need to systematically probe the structure-activity relationship (SAR) of the parent molecule. By making targeted modifications to the core scaffold, we can aim to:
-
Enhance Potency: Improve the binding affinity and efficacy of the compound at its biological target.
-
Increase Selectivity: Minimize off-target effects and reduce potential toxicity.
-
Optimize ADME Properties: Improve absorption, distribution, metabolism, and excretion characteristics to ensure the compound reaches its target in sufficient concentrations and for an appropriate duration.
-
Explore Novel Biological Activities: Investigate if structural modifications can lead to interactions with new biological targets.
This guide will focus on a logical, step-by-step approach to analog development, beginning with the synthesis of the core scaffold and branching into strategic modifications.
Synthesis of the Core Scaffold: A Retro-Synthetic Approach
A robust and scalable synthesis of the parent compound is paramount for any analog development program. A logical retro-synthetic analysis of this compound suggests a convergent approach. The key disconnection lies at the junction of the chromenone and the cycloheptanone ring, pointing towards a strategy involving the annulation of a pre-functionalized cycloheptanone with a suitable phenolic precursor.
A plausible forward synthesis involves the reaction of a resorcinol derivative with a β-ketoester attached to a cycloheptyl ring. This can be achieved through various established methods for chromone synthesis, such as the Baker-Venkataraman rearrangement or direct cyclization under acidic or basic conditions.[3]
A particularly effective strategy for constructing the fused seven-membered ring is the Robinson annulation reaction.[4][5][6][7] This powerful carbon-carbon bond-forming reaction involves a Michael addition followed by an intramolecular aldol condensation to form a six-membered ring. While the classical Robinson annulation forms a cyclohexenone, modifications and alternative strategies can be employed to construct larger ring systems.[8]
Diagram: General Synthetic Strategy
Caption: A generalized workflow for the synthesis of the target scaffold.
Strategic Analog Design and Synthesis
Once a reliable synthesis of the core scaffold is established, the focus shifts to the design and synthesis of analogs. We will explore three primary avenues for modification: the phenolic hydroxyl group, the aromatic ring of the chromenone, and the cycloheptyl ring.
Modification of the Phenolic Hydroxyl Group
The 3-hydroxy group is a critical functionality, likely involved in hydrogen bonding interactions with the biological target. Its modification can significantly impact potency and selectivity.
Protocol 1: Etherification of the Phenolic Hydroxyl Group
-
Rationale: Converting the hydroxyl group to an ether can probe the importance of the hydrogen bond donor capability and introduce steric bulk.
-
Step 1: Deprotonation. Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as anhydrous acetone or DMF.
-
Step 2: Addition of Base. Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq) to the reaction mixture.
-
Step 3: Alkylation. Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide; 1.1 eq) to the mixture.
-
Step 4: Reaction. Stir the reaction at room temperature or with gentle heating (40-60 °C) until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Step 5: Work-up and Purification. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Substitution on the Aromatic Ring
Introducing substituents onto the aromatic ring of the chromenone can modulate the electronic properties and provide additional points of interaction with the target.
Protocol 2: Electrophilic Aromatic Substitution (e.g., Bromination)
-
Rationale: Halogenation, particularly bromination, provides a handle for further functionalization via cross-coupling reactions.
-
Step 1: Dissolution. Dissolve the parent compound (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane.
-
Step 2: Addition of Brominating Agent. Slowly add a solution of N-bromosuccinimide (NBS, 1.05 eq) or bromine (Br₂, 1.0 eq) in the same solvent at 0 °C.
-
Step 3: Reaction. Allow the reaction to warm to room temperature and stir until complete conversion is observed by TLC or LC-MS.
-
Step 4: Work-up and Purification. Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify by column chromatography.
Modification of the Cycloheptyl Ring
Altering the size and substitution pattern of the fused cycloalkane ring can significantly impact the overall conformation and lipophilicity of the molecule.
Protocol 3: Synthesis of Analogs with Varying Ring Sizes (e.g., Cyclohexyl Analog)
-
Rationale: Comparing the biological activity of analogs with different ring sizes can reveal optimal conformational requirements for target binding.[9]
-
Step 1: Starting Material Selection. Begin with a cyclohexanone derivative instead of a cycloheptanone precursor in the initial synthetic sequence.
-
Step 2: Annulation Reaction. Perform the Robinson annulation or a similar ring-forming reaction with the chosen cyclohexanone derivative and the appropriate resorcinol-based partner.[4][5][6][7]
-
Step 3: Cyclization and Final Product Formation. Follow the established synthetic route to complete the synthesis of the 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one analog.[9]
-
Step 4: Purification. Purify the final product using standard techniques such as recrystallization or column chromatography.
Preliminary Biological Evaluation
A well-defined screening cascade is essential for the efficient evaluation of newly synthesized analogs. The initial assays should be robust, high-throughput, and provide a clear indication of on-target activity.
Diagram: Biological Screening Cascade
Caption: A tiered approach to the biological evaluation of synthesized analogs.
Protocol 4: General Cell Viability Assay (MTT Assay)
-
Rationale: To assess the general cytotoxicity of the synthesized analogs and identify compounds with potential anti-proliferative activity.
-
Step 1: Cell Seeding. Seed cancer cell lines (e.g., HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Step 2: Compound Treatment. Treat the cells with a serial dilution of the test compounds (typically from 0.1 to 100 µM) for 48-72 hours.
-
Step 3: MTT Addition. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C.
-
Step 4: Formazan Solubilization. Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Step 5: Absorbance Measurement. Measure the absorbance at 570 nm using a microplate reader.
-
Step 6: Data Analysis. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Data Interpretation and Iterative Design
The data generated from the synthesis and biological evaluation of the initial set of analogs should be carefully analyzed to establish a preliminary SAR.
Table 1: Hypothetical SAR Data for a Series of Analogs
| Compound ID | R1 (at 3-position) | R2 (on Aromatic Ring) | Ring Size | IC₅₀ (µM) |
| Parent | -OH | -H | 7 | 15.2 |
| Analog 1 | -OCH₃ | -H | 7 | 25.8 |
| Analog 2 | -OH | 8-Br | 7 | 8.5 |
| Analog 3 | -OH | -H | 6 | 12.1 |
| Analog 4 | -OBn | -H | 7 | >100 |
-
The free hydroxyl group at the 3-position appears to be important for activity, as methylation (Analog 1) or benzylation (Analog 4) leads to a decrease in potency.
-
Substitution on the aromatic ring can enhance potency, as seen with the 8-bromo analog (Analog 2).
-
The seven-membered ring may be optimal for activity, as the six-membered ring analog (Analog 3) shows slightly reduced potency.
This information should then be used to guide the design of the next generation of analogs, focusing on further exploration of substitutions at the 8-position and retaining the 3-hydroxyl group and the seven-membered ring.
Conclusion
The development of analogs of this compound is a promising avenue for the discovery of novel therapeutic agents. A systematic approach that combines rational design, efficient synthesis, and a well-defined biological screening cascade is crucial for success. By understanding the underlying principles of SAR and employing an iterative design-synthesize-test cycle, research teams can effectively navigate the complexities of drug discovery and unlock the full therapeutic potential of this unique chemical scaffold.
References
- (PDF) Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. (n.d.).
- Synthetic Routes and Biological Activities of Chromone Scaffolds - Asian Publication Corporation. (n.d.).
- SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS DURING THE LAST TEN YEARS - IJRPC. (n.d.).
- Synthesis of Chromeno[4,3-b]pyrrol-4(1H)-ones through a Multicomponent Reaction and Cyclization Strategy | ACS Omega. (2020, August 19).
- Synthetic route to chromene dione derivatives. (A) Synthetic pathway to... - ResearchGate. (n.d.).
- Robinson annulation reaction: Easy mechanism - Chemistry Notes. (2022, April 29).
- Video: Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation - JoVE. (2023, April 30).
- Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation - PMC - NIH. (n.d.).
- A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes - Juniper Publishers. (2025, February 7).
- This compound | ChemScene. (n.d.).
- Robinson annulation - Wikipedia. (n.d.).
- 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one and 3-hydroxy-6H-benzo[c] chromen-6-one act as on-off selective fluoresce - Semantic Scholar. (2021, March 28).
Sources
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. ijrpc.com [ijrpc.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. jove.com [jove.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Robinson annulation - Wikipedia [en.wikipedia.org]
- 8. Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one
Welcome to the technical support center for the synthesis of 3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and similar chromenone scaffolds. Chromenone derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including their potential as anticancer and anti-inflammatory agents.[1] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your synthetic strategy for improved yields and purity.
I. Overview of the Synthesis: The Pechmann Condensation
The most common and direct route for the synthesis of this compound is the Pechmann condensation.[2] This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester.[3] For the target molecule, the likely precursors are resorcinol and a cyclic β-ketoester, ethyl 2-oxocycloheptanecarboxylate .
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound in a question-and-answer format.
Issue: Low or No Product Yield
Q1: My Pechmann condensation reaction is resulting in a low yield of the desired product. What are the primary factors I should investigate?
A1: Low yields in this synthesis can often be attributed to several factors, primarily related to the catalyst, reaction temperature, and the purity of your starting materials.
-
Catalyst Choice and Concentration: The Pechmann reaction is heavily dependent on the acid catalyst. While strong protic acids like sulfuric acid are traditionally used, they can lead to charring and side reactions at elevated temperatures.[4] Consider using a milder Lewis acid catalyst or a solid acid catalyst. The concentration of the catalyst is also critical; for instance, in a similar Pechmann condensation, increasing the catalyst amount from 5 mol% to 10 mol% significantly increased the yield, but a further increase to 15 mol% showed no improvement.[5]
-
Reaction Temperature and Time: The reaction temperature needs to be carefully optimized. Insufficient heat may lead to an incomplete reaction, while excessive heat can promote the formation of byproducts. Monitoring the reaction over time at various temperatures can help identify the optimal conditions. For some Pechmann condensations, a temperature of around 110°C has been found to be effective.[5] It's also worth noting that in some cases, product degradation can be observed at temperatures exceeding 130°C.
-
Purity of Starting Materials: The purity of both resorcinol and ethyl 2-oxocycloheptanecarboxylate is crucial. Impurities can interfere with the reaction and lead to the formation of undesired side products.[6] Ensure your starting materials are of high purity, and consider purifying them if necessary. Aldehydes, in particular, are prone to oxidation and should be handled with care.[6]
-
Solvent Selection: While many Pechmann reactions are run under solvent-free conditions, the choice of solvent can influence the reaction outcome.[5] If using a solvent, ensure it is anhydrous, as water can interfere with the acid catalyst.[6]
Issue: Formation of Side Products and Purification Challenges
Q2: I am observing multiple spots on my TLC plate, indicating the presence of side products. What are the likely side reactions, and how can I minimize them?
A2: The formation of side products is a common issue in chromone synthesis.[7] In the context of the Pechmann condensation for this specific molecule, potential side reactions include:
-
Formation of Isomeric Products: The electrophilic aromatic substitution on resorcinol can potentially occur at different positions, leading to the formation of isomers. Optimizing the catalyst and reaction conditions can improve the regioselectivity of this step.
-
Decomposition of Starting Materials or Product: As mentioned, high temperatures can lead to the degradation of the reactants or the final product. Careful temperature control is essential to minimize this.
-
Self-Condensation of the β-ketoester: Under certain conditions, the β-ketoester can undergo self-condensation, leading to impurities that can be difficult to remove. This is more prevalent with electron-donating groups on the phenol.[8]
To minimize side product formation, a systematic optimization of the reaction conditions is recommended. This includes screening different catalysts, temperatures, and reaction times.
Q3: The purification of my crude product is challenging. What purification strategies are most effective for this class of compounds?
A3: The purification of chromenone derivatives can often be achieved through recrystallization or column chromatography.
-
Recrystallization: For the crude product, recrystallization from a suitable solvent, such as ethanol, is often the first step.[5][9] This can effectively remove many impurities.
-
Column Chromatography: If recrystallization does not yield a pure product, flash column chromatography is a reliable method. A common solvent system for similar compounds is a gradient of ethyl acetate in hexanes.[10]
-
Group-Assisted Purification (GAP): In some cases, a group-assisted purification process can be employed, which avoids traditional recrystallization and chromatographic methods. This involves obtaining the pure product by simple filtration and washing with a solvent like cold ethanol.[11]
III. Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for the Pechmann condensation in this synthesis?
A1: The mechanism of the Pechmann condensation is still a subject of some debate, but it is generally accepted to proceed through the following key steps:
-
Transesterification or Electrophilic Aromatic Substitution: The reaction can initiate with either the transesterification of the phenol with the β-ketoester or an electrophilic attack of the protonated β-ketoester on the electron-rich resorcinol ring.[3]
-
Intramolecular Hydroxyalkylation (Cyclization): The resulting intermediate undergoes an intramolecular cyclization.
-
Dehydration: The final step is a dehydration reaction to form the chromenone ring.
Q2: Can microwave irradiation be used to improve the reaction?
A2: Yes, microwave-assisted synthesis has been shown to be a valuable tool in organic synthesis, often leading to shorter reaction times and improved yields in the synthesis of chromone derivatives.[12][13] For instance, a Pechmann condensation that took several hours with conventional heating could be completed in minutes under microwave irradiation with comparable or even better yields.[13]
Q3: Are there any safety precautions I should be aware of?
A3: Standard laboratory safety procedures should be followed. The target molecule, this compound, is associated with the hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation).[14] Therefore, appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The reaction should be carried out in a well-ventilated fume hood.
IV. Experimental Protocols and Data
Optimized Protocol for Pechmann Condensation
This protocol is a suggested starting point based on optimized conditions for similar syntheses.[5] Further optimization for your specific setup may be necessary.
Materials:
-
Resorcinol (1 mmol)
-
Ethyl 2-oxocycloheptanecarboxylate (1 mmol)
-
Catalyst (e.g., Zn0.925Ti0.075O NPs, 10 mol%)[5]
-
High-boiling point solvent (optional, e.g., toluene)
Procedure:
-
In a round-bottom flask, combine resorcinol, ethyl 2-oxocycloheptanecarboxylate, and the catalyst.
-
Heat the mixture with constant stirring to the desired temperature (e.g., 110°C).[5]
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the mixture in a suitable solvent like ethyl acetate and separate the catalyst by centrifugation or filtration.[5]
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.[5]
Data Summary: Catalyst and Temperature Effects on Yield
The following table summarizes the impact of catalyst loading and temperature on the yield of a similar Pechmann condensation reaction, which can serve as a guide for optimizing the synthesis of the target molecule.
| Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 5 | 110 | 5 | 67 | [5] |
| 10 | 110 | Not specified | 88 | [5] |
| 15 | 110 | Not specified | 88 | [5] |
| Not specified | >80 | Not specified | Increased product formation | [15] |
| Not specified | 50-80 | Not specified | Favored intermediate formation | [15] |
V. Visualizations
Proposed Reaction Scheme
Caption: Pechmann condensation for the target molecule.
Troubleshooting Workflow
Caption: Systematic approach to troubleshooting the synthesis.
VI. References
-
Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthetic Routes and Biological Activities of Chromone Scaffolds. (n.d.). Asian Publication Corporation. Retrieved from [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Catalytic Synthesis of 2H-Chromenes. (2015). MSU chemistry. Retrieved from [Link]
-
One-Pot Synthesis of 3-Functionalized 4-Hydroxycoumarin under Catalyst-Free Conditions. (n.d.). Molecules. Retrieved from [Link]
-
Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]
-
A New Approach to the Synthesis of Chromene Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. (2014). International Journal of Research in Pharmacy and Chemistry. Retrieved from [Link]
-
One-Pot Synthesis of Thiochromone and It's Derivatives. (2025). Preprints.org. Retrieved from [Link]
-
Synthesis of Chromones and Flavones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Chemical structures of chromenone derived compounds (chromone and...). (n.d.). ResearchGate. Retrieved from [Link]
-
Recent developments in thiochromene chemistry. (2024). RSC Publishing. Retrieved from [Link]
-
A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. (2023). MDPI. Retrieved from [Link]
-
Three reaction pathways of Pechmann condensation for... (n.d.). ResearchGate. Retrieved from [Link]
-
An overview on synthesis and reactions of coumarin based compounds. (2021). Semantic Scholar. Retrieved from [Link]
-
Synthesis, Docking Studies and Evaluation of Antioxidant Activity of Some Chromenone Derivatives. (2015). ResearchGate. Retrieved from [Link]
-
Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. (n.d.). Arkivoc. Retrieved from [Link]
-
Eco-friendly Synthesis of Coumarin Derivatives via Pechmann Condensation Using Heterogeneous Catalysis. (n.d.). IISTE.org. Retrieved from [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (n.d.). PMC - NIH. Retrieved from [Link]
-
Pechmann condensation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Coumarin Synthesis Via The Pechmann Reaction. (2023). IJSART. Retrieved from [Link]
-
Synthesis of coumarins via Pechmann condensation using inorganic ion exchangers as solid acid catalysts. (n.d.). Indian Journal of Chemistry. Retrieved from [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. preprints.org [preprints.org]
- 11. One-Pot Synthesis of 3-Functionalized 4-Hydroxycoumarin under Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijrpc.com [ijrpc.com]
- 13. ijsart.com [ijsart.com]
- 14. chemscene.com [chemscene.com]
- 15. pubs.acs.org [pubs.acs.org]
Overcoming solubility issues with tetrahydrocyclohepta[c]chromenone compounds
Core Principle: The dissolution rate of a substance is directly proportional to its surface area, as described by the Noyes-Whitney equation. [17][18]By reducing the particle size of your compound to the nanometer range (nanosuspension), you dramatically increase the surface area available for dissolution. [10][11] This is an advanced technique that typically requires specialized equipment like high-pressure homogenizers or wet media mills and is often reserved for late-stage formulation development. [4][17]
References
-
Müller, R. H., & Keck, C. M. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]
-
Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available at: [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
-
Verma, S., & Rawat, A. (2019). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. Available at: [Link]
-
Lam, E., & Bym, S. (2021). Strategies for formulating and delivering poorly water-soluble drugs. ResearchGate. Available at: [Link]
-
Kumar, S., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
Patel, V. R., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Kumar, A., et al. (2018). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]
-
Gupta, A., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. Available at: [Link]
-
Koukia, O., et al. (2021). Chromenone derivatives as novel pharmacological chaperones for retinitis pigmentosa-linked rod opsin mutants. Human Molecular Genetics. Available at: [Link]
-
ResearchGate. (2015). What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments?. ResearchGate. Available at: [Link]
-
Papaneophytou, C. P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Henriksen, P. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available at: [Link]
-
International Journal of Novel Research and Development. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of tetrahydro chromone derivatives 85 in the presence of potassium alum. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. Chemistry LibreTexts. Available at: [Link]
-
ResearchGate. (n.d.). Some Factors Affecting the Solubility of Polymers. ResearchGate. Available at: [Link]
-
Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. Available at: [Link]
-
Shahid, M. (2023). Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf. Available at: [https://www.ncbi.nlm.nih.gov/books/NBK55 dissolving/]([Link] dissolving/)
-
BYJU'S. (n.d.). Factors Affecting Solubility. BYJU'S. Available at: [Link]
-
Sci-Hub. (n.d.). Synthesis of Cyclopentadiene-Fused Chromanones via One-Pot Multicomponent Reactions. Sci-Hub. Available at: [Link]
-
ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Chromone. Wikipedia. Available at: [Link]
-
CORE. (n.d.). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. CORE. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Chromenone derivatives as receptors for N-benzoylamino acids. RSC Publishing. Available at: [Link]
-
Ewies, F. E. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]
-
IJRAR.org. (2022). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. IJRAR.org. Available at: [Link]
-
Asian Publication Corporation. (2023). Synthetic Routes and Biological Activities of Chromone Scaffolds. Asian Publication Corporation. Available at: [Link]
Sources
- 1. ijrpc.com [ijrpc.com]
- 2. asianpubs.org [asianpubs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijmsdr.org [ijmsdr.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijpbr.in [ijpbr.in]
- 12. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Optimizing Pechmann Condensation of Cycloheptanones
Welcome to the technical support center for the Pechmann condensation of cycloheptanones. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific application of a classic reaction. Here, we address common challenges and provide in-depth, field-proven insights to optimize your synthesis of cyclohepta[b]chromen-6-one derivatives and related coumarin structures. Our approach is rooted in a deep understanding of the reaction mechanism and extensive experience in synthetic methodology.
Introduction to the Challenge
The Pechmann condensation is a cornerstone for coumarin synthesis, traditionally involving the reaction of a phenol with a β-ketoester under acidic conditions.[1][2] The substitution of a β-ketoester with a cyclic ketone, such as cycloheptanone, introduces unique challenges. These include differences in enolization propensity, steric hindrance, and the potential for ring-specific side reactions. This guide provides a structured, question-and-answer-based approach to troubleshoot and optimize your reaction conditions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the key differences in reactivity between a standard β-ketoester and cycloheptanone in the Pechmann condensation?
A1: The primary difference lies in the nature of the enol or enolate intermediate. β-Ketoesters possess a more stabilized enolate due to the delocalization of the negative charge across both carbonyl groups. Cycloheptanone, on the other hand, forms a less stabilized enol, which can affect the rate and efficiency of the initial electrophilic attack on the activated phenol. Consequently, harsher reaction conditions, such as stronger acids or higher temperatures, may be necessary to promote the reaction with cycloheptanone.[3]
Q2: Which catalysts are most effective for the Pechmann condensation of cycloheptanones?
A2: A range of Brønsted and Lewis acids can be employed.[4][5] For cycloheptanone condensations, strong Brønsted acids like concentrated sulfuric acid or methanesulfonic acid are often the first choice.[6][7] Lewis acids such as AlCl₃, FeCl₃, and ZnCl₂ can also be effective, particularly in solvent-free conditions or with microwave assistance.[8][9] The choice of catalyst can significantly impact yield and should be screened for your specific substrates.[3]
Q3: Can I use substituted cycloheptanones in this reaction?
A3: Yes, substituted cycloheptanones can be used. However, the position and nature of the substituent will influence the reaction. Electron-withdrawing groups adjacent to the carbonyl can facilitate enolization, potentially improving yields. Conversely, bulky substituents may introduce steric hindrance, requiring more forcing conditions. It is crucial to consider the electronic and steric effects of the substituent when designing your experiment.
Q4: What is the expected regioselectivity when using substituted phenols?
A4: The regioselectivity of the Pechmann condensation is primarily governed by the electronic properties of the substituents on the phenol. The initial electrophilic aromatic substitution occurs preferentially at the position most activated by the hydroxyl group, which is typically ortho or para to it. For instance, with resorcinol (1,3-dihydroxybenzene), the reaction will occur at the C4 position, which is activated by both hydroxyl groups.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Possible Cause 1: Inadequate Catalyst Acidity or Concentration The condensation of cycloheptanone requires a sufficiently acidic catalyst to promote both the enolization of the ketone and the electrophilic aromatic substitution.
-
Troubleshooting Steps:
-
Increase Catalyst Loading: If using a Lewis acid, incrementally increase the molar percentage (e.g., from 10 mol% to 20 mol%).
-
Switch to a Stronger Acid: If a weaker acid (e.g., Amberlyst-15) is failing, consider switching to concentrated H₂SO₄ or methanesulfonic acid.[10]
-
Ensure Anhydrous Conditions: For Lewis acid catalysis, moisture can deactivate the catalyst. Ensure all reagents and solvents are dry.
-
Possible Cause 2: Insufficient Reaction Temperature The activation energy for the condensation with cycloheptanone may be higher than with traditional β-ketoesters.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Gradually increase the reaction temperature in 10-20°C increments, monitoring for product formation and decomposition by TLC or LC-MS.
-
Consider Microwave Irradiation: Microwave-assisted synthesis can often accelerate the reaction and improve yields by providing rapid and uniform heating.[11]
-
Possible Cause 3: Poor Enolization of Cycloheptanone The equilibrium between the keto and enol forms of cycloheptanone may lie heavily towards the keto form under your current conditions.
-
Troubleshooting Steps:
-
Pre-formation of the Enolate: While less common in Pechmann conditions, consider strategies to favor enol formation. This is highly dependent on the chosen catalyst and solvent system.
-
Use of a Co-catalyst: Some systems benefit from a combination of catalysts, for example, a Brønsted acid with a Lewis acid, to enhance different steps of the reaction.
-
Problem 2: Formation of Multiple Products or Byproducts
Possible Cause 1: Chromone Formation (Simonis Chromone Cyclization) Under certain conditions, particularly with phosphorus pentoxide (P₂O₅) as the condensing agent, the reaction can favor the formation of a chromone isomer instead of the desired coumarin.[1][12]
-
Troubleshooting Steps:
-
Change the Condensing Agent: Avoid P₂O₅ if chromone formation is observed. Stick to strong Brønsted acids like H₂SO₄, which typically favor coumarin formation.
-
Optimize Reaction Temperature: The reaction pathway can be temperature-dependent. A systematic variation of the temperature may favor the desired product.
-
Possible Cause 2: Self-Condensation of Cycloheptanone Under strongly acidic or basic conditions and elevated temperatures, cycloheptanone can undergo self-aldol condensation, leading to undesired byproducts.
-
Troubleshooting Steps:
-
Control the Rate of Addition: Add the cycloheptanone slowly to the reaction mixture containing the phenol and catalyst to maintain a low concentration of the ketone.
-
Lower the Reaction Temperature: If self-condensation is suspected, reducing the temperature may disfavor this bimolecular reaction relative to the desired intramolecular cyclization.
-
Possible Cause 3: Dehydration or Rearrangement of the Cycloheptyl Ring The seven-membered ring may be susceptible to acid-catalyzed rearrangements or dehydration, especially at high temperatures.
-
Troubleshooting Steps:
-
Use Milder Catalysts: Explore the use of solid acid catalysts (e.g., sulfated zirconia, Nafion) which can provide sufficient acidity with potentially fewer side reactions.[3]
-
Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to harsh conditions.
-
Data Presentation & Protocols
Table 1: Recommended Starting Conditions for Pechmann Condensation of Cycloheptanone
| Phenol Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Expected Product |
| Resorcinol | H₂SO₄ (conc.) | None | 80-100 | 2-4 | 8-Hydroxy-1,2,3,4,5,11-hexahydro-6H-cyclohepta[b]chromen-6-one |
| Phenol | AlCl₃ (15 mol%) | 1,2-Dichloroethane | 80 (reflux) | 6-8 | 1,2,3,4,5,11-Hexahydro-6H-cyclohepta[b]chromen-6-one |
| m-Cresol | Methanesulfonic acid | None | 90 | 3-5 | 8-Methyl-1,2,3,4,5,11-hexahydro-6H-cyclohepta[b]chromen-6-one |
| Phloroglucinol | ZnCl₂ (20 mol%) | None | 110 | 1-2 | 7,9-Dihydroxy-1,2,3,4,5,11-hexahydro-6H-cyclohepta[b]chromen-6-one |
Experimental Protocol: Synthesis of 8-Hydroxy-1,2,3,4,5,11-hexahydro-6H-cyclohepta[b]chromen-6-one
-
To a clean, dry round-bottom flask equipped with a magnetic stirrer, add resorcinol (1.0 eq).
-
Carefully add cycloheptanone (1.1 eq).
-
Cool the mixture in an ice bath.
-
Slowly add concentrated sulfuric acid (2.0 eq) dropwise with vigorous stirring, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 90°C in an oil bath.
-
Maintain the temperature and stir for 3 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice with stirring.
-
A precipitate should form. Allow the ice to melt completely.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified coumarin derivative.
Visualizing the Process
Pechmann Condensation Mechanism with Cycloheptanone
Caption: Reaction pathway for the Pechmann condensation of a phenol with cycloheptanone.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low product yield.
References
-
Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega, [Link]
-
The Pechmann Reaction. Organic Reactions, [Link]
-
A cheap cholinium ionic liquid as an efficient and reusable catalyst for the Pechmann reaction under solvent-free conditions. RSC Advances, [Link]
-
Pechmann Condensation Lab Procedure. Tufts University, [Link]
-
Pechmann condensation - Wikipedia. Wikipedia, [Link]
-
Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. National Institutes of Health, [Link]
-
Pechmann condensation – Knowledge and References. Taylor & Francis, [Link]
-
Pechmann condensation of phenols with ethyl butyroacetate. Proceedings of the Indian Academy of Sciences - Section A, [Link]
-
Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. MDPI, [Link]
-
Pechmann Condensation Coumarin Synthesis. Organic Chemistry Portal, [Link]
-
A plausible mechanism for the Pechmann condensation of phenol and ethylacetoacetate in presence of Amberlyst-15. ResearchGate, [Link]
-
Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. National Institutes of Health, [Link]
-
Coumarin synthesis. Organic Chemistry Portal, [Link]
-
An efficient synthesis of chromene derivatives through a tandem michael addition-cyclization reaction. ResearchGate, [Link]
-
Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. Adelphi University, [Link]
-
The best optimized condition for the synthesis of coumarin[6]arenes... ResearchGate, [Link]
-
Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR | Request PDF. ResearchGate, [Link]
-
A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process. Semantic Scholar, [Link]
-
(PDF) Synthesis of coumarin by Pechman reaction -A Review. ResearchGate, [Link]
-
Reaction energy pathway of Pechmann condensation reaction for 7-hydroxy-4-methyl coumarin... ResearchGate, [Link]
-
Synthesis of coumarin–chalcone hybrids and evaluation of their antioxidant and trypanocidal properties. Royal Society of Chemistry, [Link]
-
Substituted Chromen-4-one Derivatives for Treating Hepatitis B Virus Infection. National Institutes of Health, [Link]
-
Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones... ChemRxiv, [Link]
Sources
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. Pechmann Condensation [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pechmann Condensation [drugfuture.com]
- 6. DSpace [open.bu.edu]
- 7. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. organicreactions.org [organicreactions.org]
Technical Support Center: Enhancing the Stability of 3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one in Solution
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one (THCC). This document is designed for researchers, scientists, and drug development professionals to provide a deep understanding of the stability characteristics of this molecule and to offer practical solutions for its handling and storage. Our goal is to ensure the integrity of your experiments by mitigating compound degradation.
Section 1: Understanding the Instability of THCC: The Core Chemistry
This compound is a complex heterocyclic molecule with two primary structural motifs susceptible to degradation in solution: a phenolic hydroxyl group and a lactone (cyclic ester) ring . Understanding the chemistry of these groups is the first step to preventing unwanted reactions.
-
Phenolic Hydroxyl Group (-OH): Phenolic compounds are well-known for their antioxidant properties, which stem from their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals.[1] However, this reactivity also makes them highly susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or at elevated pH.[2] Oxidation converts the phenol into a quinone-type structure, which can then polymerize, leading to a visible color change (often turning yellow or brown), loss of biological activity, and potential precipitation.[2]
-
Lactone Ring: The lactone is a cyclic ester. Esters are prone to hydrolysis—the cleavage of the ester bond by reaction with water. This reaction can be catalyzed by either acid or base.[3][4]
-
Base-Catalyzed Hydrolysis (Saponification): This process is typically rapid and irreversible. A hydroxide ion directly attacks the carbonyl carbon of the lactone, leading to the opening of the ring to form a carboxylate and a hydroxyl group.[3] This is often the most significant degradation pathway for lactones in solution.
-
Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. The reaction is initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule.[4][5][6] While often slower than base-catalyzed hydrolysis, it can be significant over long-term storage or under strong acidic conditions.[5]
-
The combination of these two functional groups in THCC requires a multi-faceted approach to ensure its stability in solution for accurate and reproducible experimental results.
Section 2: Frequently Asked Questions (FAQs)
Q1: My solution of THCC turned a shade of yellow/brown overnight. What happened?
This color change is a classic indicator of the oxidation of the phenolic hydroxyl group.[2] The formation of quinone-like species and their subsequent polymerization results in colored compounds. This process is often accelerated by exposure to air (dissolved oxygen), light, or a non-acidic pH.[2][7]
Q2: I'm seeing a new, more polar peak appear in my HPLC chromatogram over time. What is it?
This is likely the result of lactone hydrolysis.[3][8] Opening the lactone ring creates a carboxylic acid and a hydroxyl group, resulting in a more polar molecule that will typically have a shorter retention time on a reverse-phase HPLC column.
Q3: Can I dissolve THCC in a basic buffer (e.g., pH 9) for my cell-based assay?
This is strongly discouraged for stock solutions or long-term storage. High pH will dramatically accelerate both the hydrolysis of the lactone ring and the oxidation of the phenol.[3][9] If a basic pH is required for the final assay conditions, the stock solution should be prepared in an appropriate acidic or neutral organic solvent and diluted into the aqueous basic buffer immediately before use.
Q4: What is the best general-purpose solvent for dissolving THCC?
For a stock solution, a deoxygenated aprotic organic solvent such as DMSO or DMF is recommended. For working solutions, if an aqueous buffer is required, it should be acidic (ideally pH 3-5), deoxygenated, and used as fresh as possible.
Q5: Should I be concerned about storing my THCC solutions at room temperature?
Yes. Elevated temperatures can increase the rate of both hydrolysis and oxidation.[7][10] For long-term stability, solutions should be stored at low temperatures, such as -20°C or -80°C.[2]
Section 3: In-Depth Troubleshooting Guides
Issue 1: Rapid Loss of Compound Potency in a Biological Assay
-
Symptoms: You observe a significant decrease in the expected biological activity of THCC, or your results are not reproducible between experiments.
-
Primary Suspect: Compound degradation in your assay medium.
-
Causality Analysis: Standard cell culture media are typically buffered around pH 7.2-7.4 and are saturated with oxygen. These conditions are suboptimal for THCC stability. At this pH, the phenolic group is more susceptible to oxidation than in acidic conditions, and the lactone ring can undergo slow hydrolysis.[2][9] The 37°C incubation temperature further accelerates these degradation processes.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of compound potency.
Issue 2: Precipitate Forms in Aqueous Working Solution
-
Symptoms: After diluting a concentrated organic stock of THCC into an aqueous buffer, the solution becomes cloudy or a solid precipitate forms.
-
Primary Suspects: Poor solubility or degradation-induced polymerization.
-
Causality Analysis: THCC is a relatively non-polar molecule (predicted LogP ~2.77).[11] Its solubility in purely aqueous systems may be limited. Alternatively, if the aqueous buffer has a neutral or basic pH, the phenolic group can oxidize to form quinones, which then polymerize into insoluble, often colored, materials.[2]
-
Troubleshooting Steps:
-
Verify Solubility Limit: First, determine if this is a solubility issue. Try diluting into the buffer at a lower concentration. Using a buffer containing a small percentage (1-5%) of an organic co-solvent like DMSO or ethanol can also improve solubility.
-
Control the pH: Ensure your aqueous buffer is acidic (pH < 6). Phenolic compounds are generally more stable and, in some cases, more soluble in acidic conditions.[2]
-
Prevent Oxidation: If the precipitate is colored, oxidation is the likely cause. Prepare the working solution using deoxygenated buffer (see Protocol 1) and consider adding an antioxidant like ascorbic acid to the buffer (see Table 1).
-
Work Quickly: Prepare the aqueous solution immediately before use to minimize the time for any degradation or precipitation to occur.
-
Section 4: Protocols for Enhancing Stability
Protocol 1: Preparation of Deoxygenated Solvents
Dissolved oxygen is a key driver of phenolic oxidation.[2] Removing it from solvents is a critical step for preventing degradation.
-
Objective: To reduce the concentration of dissolved O₂ in a solvent prior to dissolving THCC.
-
Method: Inert Gas Sparging
-
Select a high-purity inert gas (argon is preferred due to its density, but nitrogen is also effective).
-
Place your solvent in a flask or bottle with a headspace.
-
Insert a long cannula or glass pipette so its tip is submerged deep into the solvent.
-
Insert a second, shorter needle into the headspace to act as a vent.
-
Bubble the inert gas through the solvent at a moderate rate for 15-30 minutes.[2]
-
Once complete, remove the cannula and immediately seal the container. The solvent should be used as soon as possible. For storage, maintain a positive pressure of the inert gas in the headspace.
-
Protocol 2: Recommended Stock Solution Preparation and Storage
-
Objective: To create a stable, long-term stock solution of THCC.
-
Solvent Selection: Choose a high-purity, anhydrous grade of an aprotic organic solvent (e.g., DMSO, DMF).
-
Solvent Preparation: Deoxygenate the chosen solvent using the sparging method described in Protocol 1.
-
Antioxidant Addition (Optional but Recommended): For maximum stability, add an antioxidant to the deoxygenated solvent. See Table 1 for suggestions.
-
Dissolution: Weigh the solid THCC and dissolve it in the prepared solvent under an inert atmosphere if possible (e.g., in a glove box or by flushing the vial with argon/nitrogen).
-
Aliquoting: Dispense the stock solution into single-use aliquots in amber glass vials to protect from light.[2][7]
-
Inert Overlay: Before sealing each aliquot, flush the vial's headspace with inert gas for 30-60 seconds to displace any air.
-
Storage: Tightly cap the vials and store them at -20°C or, for maximum longevity, -80°C.[2]
-
Table 1: Recommended Stabilizing Agents for THCC Solutions
| Agent | Class | Typical Concentration | Mechanism of Action & Comments |
| Ascorbic Acid (Vitamin C) | Antioxidant | 0.01 - 0.1% (w/v) | A water-soluble antioxidant that readily scavenges free radicals. Ideal for aqueous buffers. Can slightly lower the pH. |
| Butylated Hydroxytoluene (BHT) | Antioxidant | 0.01 - 0.1% (w/v) | A highly effective, lipid-soluble antioxidant. Best suited for addition to organic stock solutions (e.g., DMSO).[2] |
| EDTA | Chelating Agent | 1 - 10 mM | Sequesters trace metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze oxidative degradation reactions.[2] Useful in aqueous buffers. |
| Citric Acid | Acidulant / Chelator | 0.1 - 1% (w/v) | Lowers the pH of aqueous solutions, which inhibits both phenol oxidation and base-catalyzed lactone hydrolysis. Also has mild metal-chelating properties. |
Protocol 3: Performing a Forced Degradation Study
A forced degradation (or stress testing) study is essential to identify the likely degradation products and pathways for your compound.[10][12] This information is crucial for developing stability-indicating analytical methods.
-
Objective: To intentionally degrade THCC under controlled conditions to understand its liabilities.
-
Workflow:
Caption: Workflow for a forced degradation study of THCC.
-
Methodology:
-
Preparation: Prepare identical solutions of THCC. A typical starting point is 1 mg/mL in a mixture like acetonitrile/water.
-
-
Acidic: Add an equal volume of 0.2 M HCl (to get a final concentration of 0.1 M HCl). Heat at 60-80°C.
-
Basic: Add an equal volume of 0.2 M NaOH. Keep at room temperature, as this reaction is often fast.
-
Oxidative: Add a small volume of 3-30% hydrogen peroxide. Keep at room temperature.
-
Photolytic: Expose the solution to a controlled light source as specified by ICH Q1B guidelines.
-
Control: Keep one sample protected from light at -20°C.
-
-
Time Points: Monitor the reactions over time (e.g., 2, 8, 24 hours). The goal is to achieve 5-20% degradation of the parent compound, not complete degradation.[13]
-
Analysis: Neutralize the acidic and basic samples before injection if necessary. Analyze all samples by a separation technique like HPLC or UPLC, ideally coupled with mass spectrometry (LC-MS) to determine the mass of the degradation products. This will help confirm, for instance, that a new peak corresponds to the hydrolyzed form of THCC (mass of THCC + 18 Da for the addition of H₂O).
-
By understanding and controlling the factors that affect the stability of this compound, you can ensure the integrity of your materials and the reliability of your experimental outcomes.
References
-
Chemistry For Everyone. (n.d.). How Does Lactone Hydrolysis Work? [Video]. YouTube. Retrieved from [Link]
-
López, X., et al. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. The Journal of Organic Chemistry. Available at: [Link]
-
He, Y., et al. (2024). Detoxification of coumarins by rumen anaerobic fungi: insights into microbial degradation pathways and agricultural applications. Biotechnology for Biofuels and Bioproducts. Available at: [Link]
-
ResearchGate. (n.d.). Metabolic pathway of coumarin showing formation of various degradation products. ResearchGate. Available at: [Link]
-
AvoCard. (n.d.). A practical guide to forced degradation and stability studies for drug substances. AvoCard. Available at: [Link]
-
López, X., et al. (2013). Mechanisms of lactone hydrolysis in acidic conditions. PubMed. Available at: [Link]
-
López, X., et al. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. ResearchGate. Available at: [Link]
-
Semantic Scholar. (n.d.). Mechanisms of lactone hydrolysis in acidic conditions. Semantic Scholar. Available at: [Link]
-
Marković, J. D., et al. (2023). Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study. International Journal of Molecular Sciences. Available at: [Link]
-
Krivoruchko, A., et al. (2020). The First Step of Biodegradation of 7-Hydroxycoumarin in Pseudomonas mandelii 7HK4 Depends on an Alcohol Dehydrogenase-Type Enzyme. International Journal of Molecular Sciences. Available at: [Link]
-
ResearchGate. (n.d.). Detoxification of coumarins by rumen anaerobic fungi: insights into microbial degradation pathways and agricultural applications. ResearchGate. Available at: [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Skroza, D., et al. (2022). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Molecules. Available at: [Link]
-
Dorta, E., et al. (2021). Stability of Phenolic Compounds in Grape Stem Extracts. Antioxidants. Available at: [Link]
-
MDPI. (n.d.). Role of the Encapsulation in Bioavailability of Phenolic Compounds. MDPI. Available at: [Link]
-
GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
-
Indian Journal of Pharmaceutical Education and Research. (n.d.). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. IJPER. Available at: [Link]
-
MedCrave. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Kumar, N., & Goel, N. (2019). Phenolic acids: Natural versatile molecules with promising therapeutic applications. Biotechnology Reports. Available at: [Link]
-
El-koly, A., et al. (2019). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. International Journal of Food Science and Agriculture. Available at: [Link]
-
Azarakhsh, A., et al. (2024). Various therapeutic formulations of phenolic compounds: An overview. Micro Nano Bio Aspects. Available at: [Link]
-
Revista Fitos. (2015). Bioavailability of phenolic compounds: a major challenge for drug development? Revista Fitos. Available at: [Link]
-
Karaduman, R., et al. (2021). 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one and 3-hydroxy-6H-benzo[c]chromen-6-one act as on-off selective fluorescent sensors for Iron (III) under in vitro and ex vivo conditions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
PubChem. (n.d.). (9E)-11a-hydroxy-3,6,10-trimethyl-6,7,8,11-tetrahydro-4H-cyclodeca[b]furan-2,5-dione. PubChem. Available at: [Link]
-
PubChem. (n.d.). 3-Hydroxychromone. PubChem. Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link]
Sources
- 1. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. onyxipca.com [onyxipca.com]
- 11. chemscene.com [chemscene.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Synthesis of Tetrahydrocyclohepta[c]chromenones
Welcome to the technical support center for the synthesis of tetrahydrocyclohepta[c]chromenones and related fused heterocyclic systems. This resource is designed for researchers, scientists, and drug development professionals navigating the common challenges encountered during the synthesis of these complex scaffolds. The construction of the chromone core fused to a seven-membered carbocycle often involves harsh reaction conditions, which can lead to a variety of side reactions and purification challenges.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to assist in optimizing your synthetic strategy.
Section 1: Troubleshooting Guide
This guide addresses specific problems that may arise during your synthesis in a direct question-and-answer format.
Q1: My final cyclization step to form the chromone ring is failing or giving extremely low yields. What are the likely causes?
A1: Low yields in the final ring-closing step, typically an intramolecular Friedel-Crafts acylation or a related cyclization, are a frequent challenge.[1][2] The causes can be traced to several factors related to both the substrate and the reaction conditions.
-
Probable Cause A: Insufficient Electrophilicity/Nucleophilicity. The key bond formation relies on an electrophilic aromatic substitution. If the aromatic ring (the nucleophile) is substituted with electron-withdrawing groups, its reactivity is significantly diminished. Conversely, if the acyl group (the electrophile) is not sufficiently activated by the catalyst, the reaction will not proceed.[3]
-
Probable Cause B: Steric Hindrance. The precursor to the tetrahydrocyclohepta[c]chromenone is a large, potentially rigid molecule. Steric clash between substituents on the aromatic ring and the tethered acyl chain can prevent the molecule from adopting the necessary conformation for cyclization.
-
Probable Cause C: Catalyst Incompatibility or Degradation. Strong acid catalysts like polyphosphoric acid (PPA) or aluminum chloride (AlCl₃) are hygroscopic. Contamination with water can deactivate the catalyst and halt the reaction.[4][5] Furthermore, some substrates may be unstable to the harsh acidic conditions, leading to decomposition or charring instead of cyclization.[6]
Solution Workflow:
-
Verify Starting Material Purity: Ensure the precursor acid or acid chloride is pure and completely dry. Impurities can interfere with the catalyst.[1]
-
Optimize Catalyst and Conditions: Systematically screen different acid catalysts. PPA is often effective as it serves as both catalyst and solvent, but alternatives like methanesulfonic acid (MSA) or Eaton's reagent (P₂O₅ in MSA) can offer milder conditions.[5][7] Vary the temperature in 10 °C increments, from 80 °C to 140 °C, monitoring for product formation versus decomposition by TLC or LC-MS.[3]
-
Consider a Milder Precursor: If using a carboxylic acid with PPA is failing, converting the acid to the corresponding acid chloride may allow for the use of a milder Lewis acid catalyst (e.g., FeCl₃, Bi(OTf)₃) at lower temperatures.[3][5]
Q2: I've isolated a major byproduct that has the same mass as my desired product. What could it be?
A2: The formation of an isomeric byproduct is a classic problem in the synthesis of fused ring systems, often stemming from an alternative, kinetically or thermodynamically favored cyclization pathway.
-
Probable Side Reaction A: Alternative Ring Closure. Depending on the substitution pattern of your aromatic precursor, the Friedel-Crafts acylation may occur at a different ortho/para position, leading to a regioisomeric fused ketone. This is especially common if multiple positions on the aromatic ring are sterically and electronically accessible.
-
Probable Side Reaction B: Spirocyclization. Instead of the desired annulation, the acyl chain may cyclize at the carbon atom already bearing the ether linkage of the eventual pyrone ring, leading to a spirocyclic intermediate which may then rearrange.
-
Probable Side Reaction C: Coumarin Formation (in Simonis/Pechmann type reactions). If your synthesis involves the condensation of a phenol with a β-ketoester, the reaction can proceed via two pathways, yielding either the desired chromone or the isomeric coumarin. The choice of condensing agent is critical; PPA or phosphorus pentoxide (P₂O₅) typically favors chromone formation, whereas sulfuric acid (H₂SO₄) often favors the coumarin product.[1][8][9]
Troubleshooting Protocol:
-
Full Spectroscopic Characterization: Isolate the byproduct by careful column chromatography or preparative HPLC.[1] Obtain detailed ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HMBC, NOESY) spectra. The connectivity information from HMBC and spatial information from NOESY are crucial for unambiguously determining the structure of the isomer.
-
Modify the Directing Group: If you suspect an alternative Friedel-Crafts cyclization, consider introducing a temporary blocking group (e.g., a bromine atom) at the undesired reactive site. This group can be removed in a subsequent step.
-
Adjust the Catalyst System: As noted, the catalyst can heavily influence the reaction pathway. In Simonis-type reactions, switching from H₂SO₄ to P₂O₅ can effectively shut down the coumarin pathway.[1][9]
Q3: My reaction mixture turns into a dark, intractable tar, making purification impossible. How can I prevent this?
A3: Charring or polymerization is a common outcome when subjecting complex organic molecules to strong, hot acids like PPA or H₂SO₄.[6]
-
Probable Cause A: Excessive Temperature/Reaction Time. Many intramolecular cyclizations are sensitive to overheating. Leaving the reaction at a high temperature for too long can lead to intermolecular side reactions and decomposition.[2]
-
Probable Cause B: Unstable Functional Groups. If your substrate contains acid-sensitive functional groups (e.g., certain protecting groups, furans, or activated alkenes), they may degrade under the reaction conditions, initiating polymerization.
-
Probable Cause C: Intermolecular Reactions. At high concentrations, the activated acyl precursor may react with a neighboring molecule before it has a chance to cyclize intramolecularly. This leads to oligomers and polymers.[7]
Prevention Strategies:
-
Lower the Temperature: Find the minimum temperature required for cyclization by careful optimization. It is often better to run the reaction for a longer time at a lower temperature.[2]
-
Use High-Dilution Conditions: To favor the desired intramolecular reaction over intermolecular polymerization, perform the reaction at a very low concentration (e.g., 0.01 M). This can be achieved by the slow, syringe-pump addition of the substrate to a large volume of the hot acid catalyst.[7]
-
Switch to a Milder Reagent: Eaton's reagent (7.5% P₂O₅ in CH₃SO₃H) is a powerful but less viscous and often less aggressive alternative to PPA for Friedel-Crafts acylations.[5]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the tetrahydrocyclohepta[c]chromenone core?
A1: There are two main retrosynthetic approaches. The most common involves first constructing a precursor containing the phenol and the cycloheptane-fused carboxylic acid side chain, followed by a final intramolecular Friedel-Crafts acylation to form the chromone's C-ring.[5][7] An alternative, though less common, route would be to form the chromone core first and then build the seven-membered ring onto it, for example, via a ring-closing metathesis followed by hydrogenation.
Q2: How does the choice of acid catalyst impact the outcome of the key cyclization step?
A2: The choice of catalyst is arguably the most critical parameter and has a profound effect on yield and side product formation.[10] Different acids operate via different mechanisms and have different physical properties.
| Catalyst | Typical Conditions | Advantages | Common Side Reactions & Disadvantages |
| Polyphosphoric Acid (PPA) | 100-160 °C, neat | Strong dehydrating agent, acts as solvent, good for reluctant substrates.[6] | Charring, sulfonation (if S present), high viscosity makes workup difficult.[6] |
| Sulfuric Acid (H₂SO₄) | 0-100 °C, neat or solvent | Inexpensive, strong Brønsted acid. | Strong oxidizing agent, can cause charring, favors coumarin over chromone.[8][9] |
| AlCl₃ / Acyl Chloride | 0-80 °C, in solvent | High reactivity, allows for lower temperatures. | Hygroscopic, requires stoichiometric amounts, can cause rearrangements. |
| Methanesulfonic Acid (MSA) | 80-120 °C, neat | Easy to handle liquid, less charring than PPA, good solvent properties.[7] | Less powerful dehydrating agent than PPA, may require longer reaction times. |
| Eaton's Reagent (P₂O₅/MSA) | 60-100 °C, neat | Very powerful acylating agent, often gives cleaner reactions than PPA. | Must be freshly prepared, highly corrosive. |
Q3: Are there alternatives to acid-catalyzed methods for chromone synthesis?
A3: Yes, while acid catalysis is dominant for the final cyclization, other methods exist for building the chromone core from different precursors. The Baker-Venkataraman rearrangement, for instance, involves the base-catalyzed rearrangement of an o-acyloxyacetophenone followed by an acid-catalyzed cyclization of the resulting 1,3-diketone.[1][11] This two-step approach can sometimes provide cleaner outcomes by avoiding the direct, harsh-acid treatment of the entire complex precursor. Base-catalyzed cyclizations are also known but are less common for this specific ring system.[12]
Section 3: Key Protocols and Visualizations
Protocol 1: General Procedure for Catalyst Screening in Intramolecular Friedel-Crafts Acylation
This protocol outlines a small-scale screening process to identify the optimal acid catalyst for the cyclization step.
-
Preparation: Dry four small reaction vials (e.g., 5 mL microwave vials) and magnetic stir bars under vacuum or in a 120 °C oven.
-
Substrate Addition: To each vial, add the precursor carboxylic acid (e.g., 50 mg, 1 equivalent).
-
Catalyst Addition:
-
Vial 1: Add Polyphosphoric Acid (PPA) (~10x weight of substrate, ~500 mg).
-
Vial 2: Add Methanesulfonic Acid (MSA) (~1 mL).
-
Vial 3: Add Eaton's Reagent (P₂O₅ in MSA) (~1 mL).
-
Vial 4 (Control): Add a non-reactive solvent like sulfolane (1 mL).
-
-
Reaction: Place the vials in a pre-heated aluminum block on a stirrer hotplate. Start at a moderate temperature (e.g., 80 °C) and stir for 2 hours.
-
Monitoring: Every 30 minutes, take a micro-aliquot from each vial. Quench it in a vial containing water and ethyl acetate. Spot the organic layer on a TLC plate to monitor the consumption of starting material and the appearance of new, lower Rf products.
-
Analysis: After 2 hours, if no reaction is observed, increase the temperature by 20 °C and continue monitoring. If decomposition (darkening) is observed, that condition is too harsh. The ideal catalyst and temperature will show clean conversion to a single major product.[2]
Visualizations
Caption: Troubleshooting workflow for low reaction yields.
Caption: Competing pathways to chromones vs. coumarins.
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Chromones.
- Benchchem. (n.d.). How to avoid common pitfalls in chromone synthesis.
- American Chemical Society. (2025). Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones. ACS Fall 2025.
- Benchchem. (2025). Technical Support Center: Chromone Synthesis.
- Nchinda, A. T. (n.d.).
- Benchchem. (n.d.). Application Notes and Protocols for Intramolecular Friedel-Crafts Acylation.
-
Master Organic Chemistry. (2018). The Intramolecular Friedel-Crafts Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Pechmann condensation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). One-pot synthesis of tetrahydro-4H-chromenes by supramolecular catalysis in water. RSC Advances. Retrieved from [Link]
-
ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. Retrieved from [Link]
-
International Journal of Multidisciplinary Research in Science, Engineering and Technology. (2021). Chromone As A Versatile Nucleus. Retrieved from [Link]
-
Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). General Methods of Preparing Chromones. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Polyphosphoric Acid in Organic Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells. PMC. Retrieved from [Link]
-
ACS Publications. (2015). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. The Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Chromone-Related Pyrazole Compounds. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Pechmann Reaction. Retrieved from [Link]
-
PubMed Central. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Retrieved from [Link]
-
ResearchGate. (2025). Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR | Request PDF. Retrieved from [Link]
-
National Institutes of Health. (2016). Divergent Synthesis and Real-Time Biological Annotation of Optically Active Tetrahydrocyclopenta[c]pyranone Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). One-Pot Synthesis of 3-Tetrazolylmethyl-4H-Chromen-4-Ones via Ugi-Azide Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Purposed mechanism of chromone synthesis using modified Baker–Venkataraman reactions. Retrieved from [Link]
- Benchchem. (n.d.). side reaction prevention in the synthesis of cyclic peptides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones - American Chemical Society [acs.digitellinc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ccsenet.org [ccsenet.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 9. organicreactions.org [organicreactions.org]
- 10. jk-sci.com [jk-sci.com]
- 11. researchgate.net [researchgate.net]
- 12. ijmrset.com [ijmrset.com]
Technical Support Center: Purification of Chromenone Derivatives
A Senior Application Scientist's Guide to Troubleshooting and Best Practices
Welcome, researchers. As a Senior Application Scientist, I've spent years in the field helping teams like yours navigate the complexities of synthetic chemistry. Chromenone derivatives, with their vast therapeutic potential, are a fascinating class of compounds. However, their unique structural features often present significant purification challenges. This guide is born from practical, hands-on experience and is designed to be your first point of reference when you encounter difficulties at the purification stage. We will move beyond simple protocols to understand the underlying chemical principles, enabling you to make informed, effective decisions in your own work.
Section 1: Foundational Challenges in Chromenone Purification
This section addresses the inherent properties of chromenone derivatives that often complicate purification efforts.
Question: Why are my chromenone derivatives consistently difficult to purify, often exhibiting poor solubility or stability issues?
Answer: The purification challenges associated with chromenone derivatives stem directly from their core chemical structure.[1] Understanding these root causes is the first step to developing a successful strategy.
-
Polarity and Solubility: The chromenone scaffold contains a ketone and an ether linkage, introducing significant polarity. This is often compounded by hydroxyl, carboxyl, or other polar functional groups commonly found in these derivatives. This polarity can lead to:
-
Poor solubility in non-polar solvents (like hexanes) typically used for standard silica gel chromatography.[1]
-
Strong binding to polar stationary phases like silica gel, which can result in peak tailing and difficulty eluting the compound.
-
-
Structural Rigidity and Crystallinity: The planar, rigid nature of the fused ring system can make crystallization difficult. While some derivatives form beautiful crystals, others prefer to "oil out" or precipitate as amorphous solids, trapping impurities.
-
Chemical Stability: The α,β-unsaturated ketone (enone) system in the pyran ring is an electrophilic site, making it susceptible to nucleophilic attack. Furthermore, certain substituents can affect the stability of the entire scaffold.
-
pH Sensitivity: Phenolic hydroxyl groups, if present, can be deprotonated under basic conditions, dramatically increasing polarity and potentially leading to degradation. Conversely, strongly acidic conditions used in some synthetic steps can cause unwanted side reactions if not properly neutralized.[2]
-
Silica Gel Acidity: Standard silica gel is acidic and can cause degradation of sensitive chromenone derivatives directly on the column.[3] This is a frequently overlooked cause of low recovery and the appearance of new, unexpected spots on a TLC plate after chromatography.[3]
-
Section 2: Troubleshooting Column Chromatography
Column chromatography is the workhorse of purification, but it's not without its pitfalls.[1][4] Let's address the most common issues.
Question: I'm getting very poor separation of my target chromenone from a closely-related impurity during column chromatography. How can I improve the resolution?
Answer: This is a classic challenge. When TLC shows two distinct spots but the column yields mixed fractions, the cause is often suboptimal separation parameters. Here is a systematic approach to improving resolution:
Workflow: Optimizing Chromatographic Separation
Sources
Technical Support Center: Optimizing Tetrahydrocyclohepta[c]chromenone-Based Sensors
Welcome to the technical support center for tetrahydrocyclohepta[c]chromenone-based sensors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the selectivity of this promising class of fluorescent sensors. Drawing from field-proven insights and established scientific principles, this document will explain the causality behind experimental choices to ensure your protocols are self-validating and robust.
Introduction to Tetrahydrocyclohepta[c]chromenone Sensors
Tetrahydrocyclohepta[c]chromenone derivatives, such as the widely studied 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, are emerging as powerful fluorescent chemosensors.[1] Their rigid, fused-ring structure provides a stable scaffold for derivatization, allowing for the fine-tuning of their photophysical properties and analyte selectivity. A key application of these sensors is the selective detection of metal ions, such as Iron (III), which is crucial in various biological and environmental contexts.[1] The underlying sensing mechanism often involves a fluorescence quenching or enhancement upon binding of the target analyte to a specific coordination site on the sensor molecule.
This guide will address common issues encountered during the application of these sensors and provide actionable strategies to enhance their selective detection capabilities.
Frequently Asked Questions (FAQs)
Q1: My tetrahydrocyclohepta[c]chromenone-based sensor is showing a response to multiple metal ions, not just my target analyte. How can I improve its selectivity?
A1: Poor selectivity is a common challenge in the development of chemosensors. The selectivity of your sensor is governed by the specific binding affinity between the sensor's recognition site and the target analyte. Here are several factors to consider and optimize:
-
Solvent System: The polarity and coordinating ability of your solvent can significantly influence the binding equilibrium. A more polar solvent might favor the solvation of ions, potentially weakening their interaction with the sensor. Conversely, a less polar, non-coordinating solvent could enhance the binding affinity. It is recommended to screen a range of solvents with varying polarities to find the optimal medium for your sensor-analyte interaction.
-
pH of the Medium: The pH of your solution can alter the protonation state of both your sensor and the analyte, which can dramatically affect their interaction. For instance, a phenolic hydroxyl group on the sensor scaffold, often crucial for ion binding, will be deprotonated at higher pH, enhancing its coordination potential. Conduct your experiments across a range of pH values to determine the optimal pH for selective binding.
-
Structural Modification of the Sensor: Introducing specific functional groups to the tetrahydrocyclohepta[c]chromenone scaffold can significantly enhance selectivity. Electron-donating or withdrawing groups can modulate the electron density of the binding pocket, tuning its affinity for specific ions. For example, the lactone group in urolithin derivatives has been identified as a key moiety for the selective interaction with Iron (III).[1]
Q2: I am observing a weak or no fluorescent signal change upon addition of my target analyte. What could be the issue?
A2: A lack of response can be due to several factors, from incorrect experimental conditions to issues with the sensor itself.
-
Incorrect Excitation/Emission Wavelengths: Ensure you are using the correct excitation and emission wavelengths for your specific sensor. These can be determined by running a full excitation-emission matrix (EEM) scan of your sensor in the desired buffer.
-
Sensor Concentration: The concentration of the sensor should be optimized. If the concentration is too high, you might experience self-quenching or inner filter effects. If it's too low, the signal change might be below the detection limit of your instrument.
-
Analyte Concentration Range: Ensure the concentration of your analyte is within the dynamic range of your sensor. You may need to perform a titration experiment to determine the optimal concentration range for detection.
-
Reaction Kinetics: The binding between the sensor and the analyte may not be instantaneous. Perform a time-course experiment to determine the necessary incubation time for the signal to stabilize.
Q3: My sensor's fluorescence is unstable and drifts over time, even in the absence of the analyte. What can I do to stabilize the signal?
A3: Signal drift can be caused by photobleaching, degradation of the sensor, or environmental factors.
-
Minimize Photobleaching: Reduce the excitation light intensity and exposure time during measurements. Use a shutter to block the excitation light when not acquiring data.
-
Check for Degradation: Ensure the sensor is stable in your chosen solvent and pH over the duration of the experiment. You can monitor its absorption and fluorescence spectra over time to check for any changes.
-
Control Environmental Conditions: Temperature fluctuations can affect fluorescence intensity.[2] Ensure your experiments are conducted at a constant and controlled temperature. Also, be aware of potential interference from ambient light.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Selectivity (Cross-reactivity with multiple ions) | 1. Suboptimal solvent system. 2. Incorrect pH. 3. Non-specific binding to the sensor scaffold. | 1. Screen a range of solvents with varying polarity and coordinating ability. 2. Perform a pH titration to find the optimal pH for selective binding. 3. Consider synthesizing derivatives with modified recognition sites to enhance specificity. |
| Weak or No Signal Change | 1. Incorrect excitation/emission wavelengths. 2. Inappropriate sensor or analyte concentration. 3. Slow binding kinetics. | 1. Determine optimal wavelengths using an EEM scan. 2. Optimize sensor and analyte concentrations through titration experiments. 3. Conduct a time-course study to determine the required incubation time. |
| Signal Instability/Drift | 1. Photobleaching of the fluorophore. 2. Chemical degradation of the sensor. 3. Temperature fluctuations. | 1. Reduce excitation intensity and exposure time. 2. Verify sensor stability in the experimental medium over time. 3. Use a temperature-controlled fluorometer. |
| Poor Reproducibility | 1. Inconsistent sample preparation. 2. Contamination of reagents or glassware. 3. Instrument variability. | 1. Standardize all steps of the experimental protocol. 2. Use high-purity reagents and thoroughly clean all glassware. 3. Regularly calibrate and maintain your fluorometer. |
Experimental Protocols
Protocol 1: General Procedure for Evaluating Sensor Selectivity
This protocol provides a step-by-step guide for assessing the selectivity of a tetrahydrocyclohepta[c]chromenone-based sensor against a panel of potential interfering ions.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of your sensor (e.g., 1 mM in DMSO or a suitable solvent).
-
Prepare stock solutions of your target analyte and potential interfering ions (e.g., 10 mM in deionized water or an appropriate buffer). A suggested panel of interfering ions could include K+, Na+, Ca2+, Mg2+, Zn2+, Co2+, Ni2+, Hg2+, Cu2+, and Fe2+.[1]
-
-
Fluorometric Measurements:
-
In a cuvette, add the appropriate buffer solution (e.g., HEPES, PBS) to a final volume of 2 mL.
-
Add the sensor stock solution to achieve the desired final concentration (e.g., 10 µM).
-
Record the initial fluorescence intensity (F₀) at the predetermined excitation and emission wavelengths.
-
Add a specific amount of the interfering ion stock solution (e.g., to a final concentration of 100 µM) and incubate for the optimized time.
-
Record the fluorescence intensity (F).
-
Separately, to a fresh solution of the sensor in buffer, add the target analyte to the same final concentration and record the fluorescence intensity (F_target).
-
-
Data Analysis:
-
Calculate the fluorescence response (F/F₀) for each ion.
-
Plot the fluorescence response as a bar graph to visually compare the selectivity of the sensor for the target analyte over the interfering ions.
-
Protocol 2: Determination of the Optimal pH for Sensing
-
Preparation of Buffers:
-
Prepare a series of buffer solutions with a range of pH values (e.g., pH 4 to 10).
-
-
Fluorometric Measurements:
-
For each pH value, prepare two sets of samples in cuvettes.
-
To each cuvette, add the respective buffer and the sensor stock solution to the desired final concentration.
-
To one set of samples, add the target analyte to a fixed concentration. To the other set (control), add the same volume of deionized water.
-
Incubate all samples for the predetermined time.
-
Record the fluorescence intensity for all samples.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus pH for both the sensor alone and the sensor with the analyte.
-
The pH at which the largest difference in fluorescence intensity is observed is the optimal pH for sensing.
-
Visualizing Experimental Workflows and Concepts
Signaling Pathway of a "Turn-Off" Sensor
Caption: Binding of the target analyte to the sensor leads to fluorescence quenching.
Workflow for Optimizing Sensor Selectivity
Caption: A systematic workflow for enhancing the selectivity of your sensor.
References
-
3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one and 3-hydroxy-6H-benzo[c]chromen-6-one act as on-off selective fluorescent sensors for Iron (III) under in vitro and ex vivo conditions. National Center for Biotechnology Information. [Link]
-
Tetrasubstituted cyclopentenone-based fluorescent chemosensors for the selective detection of Fe3+ and Cu2+ ions. PubMed. [Link]
-
Selectivity in Chemiresistive Gas Sensors: Strategies and Challenges. Chemical Reviews. [Link]
Sources
- 1. 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one and 3-hydroxy-6H-benzo[c]chromen-6-one act as on-off selective fluorescent sensors for Iron (III) under in vitro and ex vivo conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrasubstituted cyclopentenone-based fluorescent chemosensors for the selective detection of Fe3+ and Cu2+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Chromenone Compound Cytotoxicity in Cell-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with chromenone compounds. This guide is designed to provide practical, in-depth solutions to common challenges encountered when assessing the biological activity of chromenones in cell-based assays, with a primary focus on understanding and mitigating unintended cytotoxicity.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during experiments with chromenone derivatives.
Question 1: I'm observing high cytotoxicity across all concentrations of my chromenone compound, even at levels where I expect to see a specific biological effect. How can I differentiate between targeted anti-proliferative effects and general cytotoxicity?
Answer:
This is a critical issue in drug discovery. The key is to determine if the cell death is a result of the compound's intended mechanism (e.g., inducing apoptosis in cancer cells) or due to off-target effects. Several factors could be at play:
-
Compound Solubility: Poor solubility is a frequent culprit. Chromenone compounds are often hydrophobic and can precipitate in aqueous cell culture media.[1][2] These precipitates can cause physical stress to cells or lead to inaccurate concentration readings, resulting in what appears to be dose-dependent cytotoxicity.
-
Solution:
-
Visual Inspection: Carefully inspect your treatment wells under a microscope before and after adding the compound. Look for precipitates or crystals.
-
Solubility Assessment: Perform a formal solubility test in your specific cell culture medium.
-
Solubilization Strategy: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[2] When diluting into your final assay medium, ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%). For particularly challenging compounds, consider using solubility enhancers like cyclodextrins.[3]
-
-
-
Mechanism of Cell Death: Understanding how the cells are dying is crucial.
-
Solution:
-
Apoptosis vs. Necrosis Assays: Differentiate between programmed cell death (apoptosis) and cellular injury (necrosis). An apoptosis assay, such as one that measures caspase-3/7 activity, can indicate a controlled, targeted effect.[4] Conversely, a lactate dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells, is an indicator of necrosis and membrane compromise, often associated with general toxicity.[4]
-
Mitochondrial Health: Some chromenone derivatives can impact mitochondrial function, leading to cytotoxicity.[5][6][7] Assess mitochondrial membrane potential using dyes like JC-1 or TMRE to determine if mitochondrial depolarization is an early event in the observed cell death.
-
-
-
Time- and Dose-Dependency: True biological activity is often time- and dose-dependent.[8]
-
Solution: Conduct a detailed time-course and dose-response experiment. If you observe cytotoxicity only at very high concentrations or after prolonged exposure, it may be an off-target effect. In contrast, a specific inhibitor should show a clear dose-response curve within a relevant concentration range.
-
Here is a workflow to help you troubleshoot unexpected cytotoxicity:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Question 2: My results from an MTT or similar metabolic assay are inconsistent or show high background. Could my chromenone compound be interfering with the assay itself?
Answer:
Yes, this is a known issue. Chromenone compounds, due to their chemical structure, can interfere with tetrazolium-based assays like MTT.
-
Redox Properties: Many chromone derivatives have antioxidant or pro-oxidant properties and can directly reduce the MTT reagent, leading to a false-positive signal for cell viability.[9][10]
-
Solution:
-
Compound-Only Control: Always include a control well with your compound in cell-free media plus the MTT reagent. This will reveal any direct reduction of the reagent by your compound.
-
Alternative Assays: If interference is confirmed, switch to a non-metabolic assay for viability. A good alternative is a CyQUANT Direct Cell Proliferation Assay, which measures DNA content, or a cell counting method.
-
-
-
Colorimetric Interference: Some chromenone compounds are colored and can absorb light at the same wavelength as the formazan product in the MTT assay, leading to inaccurate readings.
-
Solution:
-
Spectrophotometric Scan: Perform a spectrophotometric scan of your compound in the assay buffer to check for absorbance at the detection wavelength.
-
Use a Different Assay: If there is significant absorbance, use an assay with a different detection method, such as a fluorescence-based or luminescence-based assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
-
Data Summary: Common Cytotoxicity Assays and Potential for Interference
| Assay Type | Principle | Potential for Chromenone Interference | Mitigation Strategy |
| MTT/XTT/MTS | Measures metabolic activity via reduction of a tetrazolium salt. | High: Chromenones can have redox properties that directly reduce the reagent.[9] | Run compound-only controls; switch to a non-metabolic assay. |
| LDH Release | Measures membrane integrity by quantifying lactate dehydrogenase release.[4] | Low: Less likely to be affected by compound's chemical properties. | A reliable alternative to metabolic assays. |
| Caspase Activity | Measures apoptosis by detecting the activity of caspase enzymes.[11] | Low: Specific enzymatic reaction is less prone to interference. | Useful for mechanistic studies. |
| ATP Content | Quantifies viable cells based on ATP levels (e.g., CellTiter-Glo®). | Low: Luminescence-based detection is less susceptible to colorimetric interference. | A robust alternative to MTT. |
| DNA Content | Measures cell number by staining DNA (e.g., CyQUANT®). | Low: Fluorescence-based and not dependent on metabolic activity. | Good for endpoint assays. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of chromenone-induced cytotoxicity?
A1: The cytotoxicity of chromenone derivatives can be multifaceted. Key reported mechanisms include:
-
Induction of Apoptosis: Many chromenone compounds designed as anticancer agents intentionally induce apoptosis, often through caspase activation.[11]
-
Mitochondrial Dysfunction: Some chromenones can disrupt mitochondrial function by affecting the mitochondrial membrane potential and inhibiting oxygen consumption.[5][6][7]
-
Oxidative Stress: The chromenone scaffold can be associated with the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell damage.[10][12] Conversely, some derivatives possess antioxidant properties.[9]
-
Inhibition of Key Cellular Proteins: Specific chromenone derivatives have been shown to inhibit critical proteins like topoisomerase I or CRM1, leading to cell cycle arrest and cytotoxicity.[8][13]
Caption: Mechanisms of chromenone-induced cytotoxicity.
Q2: What is a good starting concentration range for testing a novel chromenone compound in a cell-based assay?
A2: A broad concentration range is recommended for initial screening. A common starting point is a logarithmic dilution series from 100 µM down to 1 nM. For compounds with known activity, you can narrow this range. For example, some studies have reported IC50 values for cytotoxic chromenones in the low micromolar to nanomolar range.[14][15] It is essential to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) for your specific compound and cell line.
Q3: How can I ensure the stability of my chromenone compound in cell culture media during a multi-day experiment?
A3: Compound stability is a critical parameter.
-
Incubate and Analyze: Incubate your compound in the complete cell culture medium at 37°C for the duration of your experiment (e.g., 24, 48, 72 hours). At each time point, take an aliquot and analyze it by HPLC or LC-MS to quantify the amount of remaining parent compound.
-
Media Changes: If your compound shows significant degradation, you may need to perform daily media changes with a fresh compound during long-term assays.
-
Protect from Light: Some chromenone compounds may be light-sensitive. It is good practice to protect stock solutions and experimental plates from light.[2]
Part 3: Key Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard methodologies for assessing cell viability.[4][16]
Materials:
-
Target cells in culture
-
Chromenone compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the chromenone compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.5% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures necrosis by quantifying LDH released from damaged cells.[4]
Materials:
-
Target cells and chromenone compound prepared as in the MTT assay.
-
Commercially available LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution).
-
96-well flat-bottom plates.
-
Microplate reader.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer from the kit).
-
Supernatant Transfer: After the incubation period, carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (substrate and assay buffer) to each well containing the supernatant.
-
Incubation: Incubate the plate for 10-30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit.
-
Measurement: Read the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).
-
Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
References
- Effect of selected 4-aryl-4H-chromenes on caspase activation. (n.d.).
-
Pozdnyakov, D. I., Zolotych, D. S., Rukovitsyna, V. M., Oganesyan, E. T., & Demidova, M. A. (2022). Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions. Iranian Journal of Basic Medical Sciences, 25(7), 871–881. [Link]
-
Pozdnyakov, D. I., Oganesyan, E. T., Glushko, A. A., & Zolotych, D. S. (2020). Chromon-3-aldehyde derivatives restore mitochondrial function in rat cerebral ischemia. Iranian Journal of Basic Medical Sciences, 23(9), 1172–1183. [Link]
-
Pozdnyakov, D. I., Zolotych, D. S., Rukovitsyna, V. M., Oganesyan, E. T., & Demidova, M. A. (2022). Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions. PubMed. [Link]
-
Pozdnyakov, D. I., Oganesyan, E. T., Glushko, A. A., & Zolotych, D. S. (2020). Chromon-3-aldehyde derivatives restore mitochondrial function in rat cerebral ischemia. PubMed. [Link]
-
Chromenone Derivatives as CRM1 Inhibitors for Targeting Glioblastoma. (2024). PMC. [Link]
-
Mitochondrial damage produced by phytotoxic chromenone and chromanone derivatives from endophytic fungus Daldinia eschscholtzii strain GsE13. (2021). PubMed. [Link]
- Overcoming Poor Solubility of "1a,7b-Dihydrooxireno[2,3-c]chromen-2-one" in Assays. (n.d.). Benchchem.
-
Studies on the antioxidant activities of some new chromone compounds. (2014). PubMed. [Link]
-
One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative. (2023). PubMed Central. [Link]
- Technical Support Center: Overcoming Solubility Challenges of 6-Isopropylchromone. (n.d.). Benchchem.
- Validating the Anti-inflammatory Effects of Chromone Derivatives In Vitro: A Compar
-
Synthesis and In Vitro Cytotoxic Activity of Chromenopyridones. (2014). PMC. [Link]
- Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Chromanone Compounds. (n.d.). Benchchem.
-
Synthesis, topoisomerase I inhibitory and cytotoxic activities of chromone derivatives. (2014). PubMed. [Link]
-
Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. (2021). PMC. [Link]
-
Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. (2021). Semantic Scholar. [Link]
-
Chromenones as Multineurotargeting Inhibitors of Human Enzymes. (2019). ACS Omega. [Link]
-
Chromenone derivatives as novel pharmacological chaperones for retinitis pigmentosa-linked rod opsin mutants. (2019). NIH. [Link]
-
Molecular mechanisms of quinone cytotoxicity. (1985). PubMed. [Link]
-
Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds. (2018). SciSpace. [Link]
- Synthesis and SAR Studies of Bis-Chromenone Derivatives for Anti-proliferative Activity against Human Cancer Cells. (2021).
- Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. (2022).
-
Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. (2020). NIH. [Link]
-
Cellular and Molecular Mechanisms in Oxidative Stress-Related Diseases 2.0/3.0. (n.d.). MDPI. [Link]
- Chromenone Derivatives as CRM1 Inhibitors for Targeting Glioblastoma. (2024).
-
Chromenone: An emerging scaffold in anti-Alzheimer drug discovery. (2024). PubMed. [Link]
-
Cytotoxic and clastogenic effects of soluble chromium compounds on mammalian cell cultures. (1979). PubMed. [Link]
-
Chromenones as Multineurotargeting Inhibitors of Human Enzymes. (2019). PubMed Central. [Link]
- Chromenones as Multineurotargeting Inhibitors of Human Enzymes. (2019).
-
Design and synthesis of novel chromenone derivatives as interleukin-5 inhibitors. (2013). PubMed. [Link]
- Biological activities of chromone derivatives in medicinal chemistry. (n.d.). Benchchem.
-
Caspase-1 Promiscuity Is Counterbalanced by Rapid Inactivation of Processed Enzyme. (n.d.). Journal of Biological Chemistry. [Link]
-
A troubleshooting guide to microplate-based assays. (n.d.). BMG LABTECH. [Link]
-
Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. (2014). Journal of Medicinal Chemistry. [Link]
-
A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. (2024). MDPI. [Link]
-
Identification of New Chromenone Derivatives as Cholinesterase Inhibitors and Molecular Docking Studies. (2018). PubMed. [Link]
-
How to Troubleshoot Common In-cell Western Issues. (2024). Azure Biosystems. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer’s disease under experimental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromon-3-aldehyde derivatives restore mitochondrial function in rat cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial damage produced by phytotoxic chromenone and chromanone derivatives from endophytic fungus Daldinia eschscholtzii strain GsE13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chromenone Derivatives as CRM1 Inhibitors for Targeting Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies on the antioxidant activities of some new chromone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, topoisomerase I inhibitory and cytotoxic activities of chromone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and In Vitro Cytotoxic Activity of Chromenopyridones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one. The chromone scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2] This specific derivative, with its fused cycloheptyl ring, presents unique synthetic challenges and opportunities. Our goal is to provide actionable, field-proven insights to troubleshoot common issues, optimize reaction conditions, and facilitate a smooth transition from bench-scale synthesis to larger-scale production.
The primary synthetic route discussed is an acid-catalyzed condensation reaction, specifically a Pechmann condensation, between resorcinol and an appropriate β-ketoester, ethyl 2-oxocycloheptanecarboxylate.[3][4] This guide is structured to address specific problems you may encounter during this process.
Core Synthesis Protocol
This protocol is adapted from established methods for similar chromone derivatives and serves as a baseline for optimization.[4]
Reaction: Resorcinol + Ethyl 2-oxocycloheptanecarboxylate → this compound
Step-by-Step Methodology:
-
Reactant Preparation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add resorcinol (1.0 eq) and ethyl 2-oxocycloheptanecarboxylate (1.1 eq).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add the catalyst. Zirconium tetrachloride (ZrCl₄) (0.75 eq) is a highly effective Lewis acid catalyst for this transformation.[4] Safety Note: ZrCl₄ is moisture-sensitive and corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Reaction Execution: Heat the reaction mixture to 85-90 °C under neat (solvent-free) conditions. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 30-60 minutes.
-
Quenching and Isolation: Once the reaction is complete, allow the flask to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing ice-cold water (approx. 20 mL per 10 mmol of resorcinol). A precipitate should form.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with cold water to remove any remaining catalyst and unreacted resorcinol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel if necessary.
-
Drying and Characterization: Dry the purified product under vacuum. Confirm the structure and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Experimental Workflow Diagram
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one and 3-hydroxy-6H-benzo[c]chromen-6-one act as on-off selective fluorescent sensors for Iron (III) under in vitro and ex vivo conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Antioxidant Activity of Chromenone Derivatives for Researchers and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents, the chromenone scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. Among these, its antioxidant potential stands out as a critical attribute, offering a promising avenue for combating oxidative stress-related pathologies, including neurodegenerative diseases, cancer, and inflammatory disorders. This guide provides an in-depth comparison of the antioxidant activity of various chromenone derivatives, grounded in experimental data and elucidated through an understanding of their structure-activity relationships. We will delve into the mechanistic underpinnings of their antioxidant action and provide detailed protocols for the most common assessment assays, empowering researchers to effectively evaluate and identify promising lead compounds.
The Chromenone Scaffold: A Foundation for Antioxidant Activity
Chromenones, characterized by a benzo-γ-pyrone core, are a large and diverse family of heterocyclic compounds. This structural motif is prevalent in nature, most notably in flavonoids and coumarins. The antioxidant capacity of these molecules is intrinsically linked to their chemical structure, particularly the presence and positioning of hydroxyl groups and other substituents on the benzopyran ring system.[1] These features enable them to neutralize reactive oxygen species (ROS) through various mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET).
Comparative Analysis of Antioxidant Activity
The antioxidant efficacy of chromenone derivatives is typically quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. The following table summarizes the antioxidant activity of selected chromenone derivatives from recent studies, evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, a widely accepted method for screening antioxidant potential.
| Compound/Derivative | Structure | DPPH Scavenging Activity (IC50 in µg/mL) | Reference |
| Ascorbic Acid (Standard) | Good activity reported across multiple studies | [2] | |
| Novel 4H-Chromene Derivatives | General structure of 4H-chromenes synthesized | Good percentage of inhibition compared to ascorbic acid | [2] |
| 4-Hydroxycoumarin Derivatives | 2b, 6b, 2c, and 4c noted as most active in radical scavenging | [3] | |
| (E)-2-cyano-3-but-2-enoic acid derivative (7b) | A 4-hydroxycoumarin derivative | Total Antioxidant Capacity (TAC) = 324.01 µg/mL | [3] |
| Chromone Linked Amides (A1, A5) | A5: IC50 = 0.5 µg/ml; A1: IC50 = 0.6 µg/ml | [4] | |
| Quercetin (Flavonoid Standard) | Potent antioxidant activity reported | [5] |
Note: The direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
Structure-Activity Relationship (SAR) Insights
The analysis of various chromenone derivatives has revealed key structural features that govern their antioxidant activity:
-
Hydroxyl Groups: The number and position of hydroxyl groups are paramount. A greater number of hydroxyl groups generally correlates with higher antioxidant activity. The presence of a catechol (3',4'-dihydroxy) moiety in the B-ring of flavonoids is a well-established determinant of potent radical scavenging.[3]
-
The 4-Oxo Group and 2,3-Double Bond: In flavonoids, the 4-oxo (carbonyl) group and the C2-C3 double bond are crucial for electron delocalization, which stabilizes the resulting radical after hydrogen donation.
-
Substitution at C3: As demonstrated by the potent activity of chromone-linked amides, substitution at the C3 position can significantly enhance antioxidant capacity.[4]
-
Planarity: A planar structure, as seen in the chromenone ring, facilitates electron delocalization and contributes to antioxidant efficacy.[6]
Experimental Protocols for Antioxidant Activity Assessment
To ensure the reproducibility and validity of research findings, standardized protocols are essential. Below are detailed methodologies for the most commonly employed in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[7] This reduction is accompanied by a color change from deep violet to pale yellow, which can be measured spectrophotometrically at approximately 517 nm.[2][8]
Step-by-Step Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (typically 0.1 mM). This solution should be freshly prepared and kept in the dark to avoid degradation.
-
Sample Preparation: Dissolve the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test sample or standard solution to each well (e.g., 20 µL).
-
Add the DPPH working solution to each well (e.g., 200 µL).
-
Prepare a blank well containing only the solvent and a control well containing the solvent and the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[8]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:[8]
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the test sample.
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
Experimental Workflow for DPPH Assay
Caption: A streamlined workflow for the DPPH antioxidant assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[9] The pre-formed radical cation has a characteristic blue-green color, which is reduced in the presence of an antioxidant, leading to a decrease in absorbance at 734 nm.[10]
Step-by-Step Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with a suitable buffer (e.g., phosphate buffer, pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm.[10]
-
Sample Preparation: Prepare serial dilutions of the test compounds and a standard (e.g., Trolox).
-
Assay Procedure:
-
Add a small volume of the sample or standard to a cuvette or microplate well.
-
Add a larger volume of the ABTS•+ working solution and mix thoroughly.
-
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[9]
Generation of ABTS Radical Cation
Caption: The chemical generation of the ABTS radical cation.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[12] The reduction results in the formation of a colored ferrous-tripyridyltriazine (TPTZ) complex, which has a maximum absorbance at 593 nm.
Step-by-Step Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and ferric chloride (FeCl₃) solution (20 mM) in a 10:1:1 ratio. This reagent should be freshly prepared and warmed to 37°C before use.
-
Sample Preparation: Prepare dilutions of the test compounds and a ferrous sulfate (FeSO₄) standard curve.
-
Assay Procedure:
-
Add a small volume of the sample or standard to a microplate well.
-
Add a larger volume of the FRAP reagent.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 4 minutes).
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with the standard curve of Fe²⁺. The results are expressed as FRAP values (in µM Fe²⁺ equivalents).
Cellular Antioxidant Activity (CAA) Assay
The CAA assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of compounds to scavenge intracellular ROS in a cell-based model, typically using human hepatocarcinoma HepG2 cells.[13][14][15] It accounts for factors like cell uptake and metabolism of the test compound.[13]
Step-by-Step Protocol:
-
Cell Culture: Seed HepG2 cells in a 96-well black microplate and culture until they reach confluence.[16]
-
Loading with DCFH-DA: Wash the cells with a buffer and then incubate them with a solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is a cell-permeable probe that is deacetylated by cellular esterases to the non-fluorescent DCFH, which is trapped inside the cells.[13][16]
-
Treatment: Treat the cells with the test compounds or a standard antioxidant (e.g., quercetin) for a specific duration (e.g., 1 hour).[13]
-
Induction of Oxidative Stress: Induce oxidative stress by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[13]
-
Measurement: Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~538 nm) kinetically over a period of time (e.g., every 5 minutes for 1 hour) at 37°C.[16] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Calculation: The antioxidant activity is quantified by calculating the area under the curve (AUC) of fluorescence intensity versus time. The results are often expressed as CAA units, equivalent to micromoles of quercetin equivalents (QE).[13]
Mechanism of the Cellular Antioxidant Activity (CAA) Assay
Caption: The principle of the Cellular Antioxidant Activity (CAA) assay.
Conclusion
The chromenone scaffold represents a fertile ground for the discovery of potent antioxidants. A thorough understanding of the structure-activity relationships, coupled with rigorous and standardized experimental evaluation, is critical for identifying and optimizing lead compounds. This guide provides a framework for comparing the antioxidant activity of different chromenone derivatives and offers detailed protocols to ensure the generation of reliable and reproducible data. By leveraging this information, researchers can accelerate the development of novel chromenone-based therapeutics for a wide range of oxidative stress-related diseases.
References
- Vertex AI Search. (2024, August 6). Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts.
- Benchchem. The ABTS Antioxidant Assay: A Comprehensive Technical Guide.
- protocols.io. (2019, July 26). ABTS decolorization assay – in vitro antioxidant capacity.
- Benchchem. An In-depth Technical Guide to the Cellular Antioxidant Activity (CAA) Assay.
- ResearchGate. (2019, July 26). ABTS decolorization assay – in vitro antioxidant capacity v1.
- Kamiya Biomedical Company. Cellular Antioxidant Activity Assay.
- Cell Biolabs, Inc. OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit.
- G-Biosciences.
- G-Biosciences.
- G-Biosciences. ABTS Antioxidant Capacity Assay.
- GM Binder. Abts assay protocol pdf.
- Molecules. (2021).
- ResearchGate. Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
- YouTube. (2025, August 26).
- Biointerface Research in Applied Chemistry. (2023, February 4). Synthesis and Antioxidant Activity of some novel 4H- Chromene Derivatives Catalysed by Biogenic Tin Oxide Nanoparticles.
- NIH.
- PubMed Central. (2023, March 31).
- ACS Publications. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements.
- Assay Genie. Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric).
- Zen-Bio. CAA Antioxidant Assay Kit.
- Sigma-Aldrich. Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin.
- PubMed Central. Genesis and development of DPPH method of antioxidant assay.
- Cosmo Bio USA. FRAP Antioxidant Capacity Assay Kit Manual.
- MDPI. (2021, June 11). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts.
- PubMed Central.
- Semantic Scholar.
- PubMed. (2021, March 15).
- ResearchGate. (2025, October 16).
- ResearchGate. (2025, August 5).
- Der Pharma Chemica.
- Semantic Scholar.
- ResearchGate. (2025, August 6).
- ResearchGate. (2025, August 6).
- PubMed. (2013, May 1).
- MDPI. (2024, August 8). A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones.
Sources
- 1. Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives [mdpi.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel chromenone derivatives as interleukin-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. cosmobiousa.com [cosmobiousa.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. kamiyabiomedical.com [kamiyabiomedical.com]
A Comparative Guide to the Synthesis of Tetrahydrocyclohepta[c]chromenones: A Modern Tandem Annulation Approach vs. a Classical Stepwise Strategy
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Pharmacological Potential of Fused Chromenones
The chromenone scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The fusion of additional carbocyclic or heterocyclic rings to the chromone nucleus often leads to novel pharmacological profiles and enhanced potency. Among these, the tetrahydrocyclohepta[c]chromenone framework, a seven-membered carbocycle annulated to the 'c' face of the chromone core, represents an intriguing yet underexplored class of compounds. The conformational flexibility of the seven-membered ring, coupled with the established bioactivity of the chromone moiety, makes these molecules attractive targets for drug discovery programs.
This guide provides a comprehensive comparison of two distinct synthetic routes for accessing the tetrahydrocyclohepta[c]chromenone scaffold. We will first detail a "conventional" multi-step approach, predicated on classical chromone synthesis followed by a sequential annulation of the seven-membered ring. Subsequently, we will introduce a novel and more efficient "new" synthetic route, a tandem intramolecular cyclization strategy, which offers significant advantages in terms of atom economy and operational simplicity. This comparison aims to provide researchers with the necessary insights to select the most appropriate synthetic strategy for their specific research and development needs.
Conventional Synthetic Route: A Stepwise Annulation Strategy
A plausible and conventional approach to the synthesis of tetrahydrocyclohepta[c]chromenones involves a multi-step sequence that first constructs the chromone core, followed by the gradual formation of the seven-membered ring. This strategy, while logical, often suffers from lower overall yields and requires the isolation of multiple intermediates.
A representative conventional route would likely commence with the synthesis of a suitably functionalized 3-substituted chromone. This can be achieved through well-established methods such as the Baker-Venkataraman rearrangement or related acylation and cyclization reactions of 2'-hydroxyacetophenones.[3] The 3-substituent would be chosen to incorporate a latent carbon chain that can be elaborated into the seven-membered ring.
For instance, a 3-(iodopropyl)chromone could be synthesized and subsequently used in an intramolecular Friedel-Crafts-type alkylation to form the cyclohepta[c]chromenone core. The final tetrahydro- variant would then be obtained through a reduction of the resulting double bond.
Reaction Mechanism: Conventional Route
The key step in this conventional approach is the intramolecular cyclization to form the seven-membered ring. This can be mechanistically visualized as an electrophilic aromatic substitution where the chromone ring acts as the nucleophile.
Caption: Conventional synthesis via intramolecular Friedel-Crafts reaction.
A New Synthetic Paradigm: Tandem Intramolecular Cyclization
Recent advancements in synthetic methodology have paved the way for more elegant and efficient routes to complex heterocyclic systems. A promising new strategy for the synthesis of tetrahydrocyclohepta[c]chromenones is a tandem intramolecular cyclization of a γ-alkynyl-1,3-diketone precursor. This approach, inspired by similar strategies for related fused chromones,[4] allows for the rapid construction of the target scaffold in a single, atom-economical step.
This novel route commences with the synthesis of a 1-(2-hydroxyphenyl)-5-alkynyl-1,3-dione. This precursor can be readily prepared from a 2'-hydroxyacetophenone and an appropriate alkynyl ester. Upon treatment with a suitable base, this intermediate undergoes a cascade of reactions, initiated by an intramolecular Michael addition of the phenolic oxygen onto the alkyne, followed by a 7-endo-dig cyclization of the resulting enolate onto the alkyne terminus.
Reaction Mechanism: New Tandem Route
The elegance of this new route lies in its domino reaction sequence, where multiple bonds are formed in a single operation without the need for isolating intermediates.
Caption: New tandem cyclization for tetrahydrocyclohepta[c]chromenones.
Head-to-Head Comparison: Conventional vs. New Synthetic Route
| Feature | Conventional Route (Stepwise Annulation) | New Route (Tandem Cyclization) |
| Overall Yield | Generally lower due to multiple steps and purification losses. | Potentially higher due to fewer steps and a convergent approach.[4] |
| Atom Economy | Lower, with the generation of stoichiometric byproducts in several steps. | Higher, as most atoms from the starting materials are incorporated into the final product. |
| Step Economy | Lower, requiring multiple distinct reaction and purification steps. | Higher, with the key transformation occurring in a single pot. |
| Reaction Conditions | May require harsh conditions (e.g., strong Lewis acids, high temperatures). | Often proceeds under milder conditions (e.g., base-mediated at moderate temperatures). |
| Substrate Scope | May be limited by the feasibility of the intramolecular cyclization step. | Potentially broader, allowing for greater diversity in the alkyne substituent. |
| Operational Simplicity | More complex, involving the handling and purification of multiple intermediates. | Simpler, with a more streamlined workflow. |
Experimental Protocols
Conventional Route: Synthesis of Tetrahydrocyclohepta[c]chromenone (Illustrative Protocol)
Step 1: Synthesis of 3-(3-iodopropyl)-4H-chromen-4-one To a solution of 3-(3-hydroxypropyl)-4H-chromen-4-one (1.0 eq) in dichloromethane at 0 °C is added triphenylphosphine (1.2 eq) and imidazole (1.2 eq). Iodine (1.2 eq) is then added portionwise, and the reaction is stirred at room temperature for 2 hours. The reaction is quenched with aqueous sodium thiosulfate and extracted with dichloromethane. The organic layer is dried over sodium sulfate, concentrated, and purified by column chromatography to afford the title compound.
Step 2: Intramolecular Friedel-Crafts Cyclization and Reduction To a solution of 3-(3-iodopropyl)-4H-chromen-4-one (1.0 eq) in dry nitrobenzene at 0 °C is added aluminum chloride (1.5 eq). The mixture is stirred at 80 °C for 12 hours. The reaction is cooled to room temperature and poured onto a mixture of ice and concentrated HCl. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is then dissolved in ethanol and subjected to hydrogenation over 10% Pd/C at 50 psi for 24 hours. The catalyst is filtered off, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield tetrahydrocyclohepta[c]chromenone.
New Route: Tandem Synthesis of Tetrahydrocyclohepta[c]chromenone (Illustrative Protocol)
Step 1: Synthesis of 1-(2-hydroxyphenyl)-5-phenylpent-4-yne-1,3-dione To a solution of 2'-hydroxyacetophenone (1.0 eq) in dry THF at -78 °C is added a solution of lithium diisopropylamide (2.2 eq). After stirring for 30 minutes, ethyl 3-phenylpropiolate (1.1 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The organic layer is dried, concentrated, and purified by column chromatography.
Step 2: Tandem Intramolecular Cyclization A mixture of 1-(2-hydroxyphenyl)-5-phenylpent-4-yne-1,3-dione (1.0 eq) and potassium carbonate (2.0 eq) in DMF is heated at 100 °C for 6 hours. The reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The residue is purified by column chromatography to afford the tetrahydrocyclohepta[c]chromenone.
Visualizing the Synthetic Workflows
Sources
- 1. Type II Intramolecular [5 + 2] Cycloaddition: Facile Synthesis of Highly Functionalized Bridged Ring Systems. (2015) | Guangjian Mei | 8 Citations [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Type II intramolecular [5+2] cycloaddition: facile synthesis of highly functionalized bridged ring systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Structure-Activity Relationship of Tetrahydrocyclohepta[c]chromenone Analogs: A Comparative Guide for Drug Discovery Professionals
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the chromenone core has consistently emerged as a privileged structure, demonstrating a wide spectrum of biological activities, including potent anticancer properties.[1][2] This guide delves into the structure-activity relationship (SAR) of a specific, yet underexplored, class of chromenone derivatives: tetrahydrocyclohepta[c]chromenone analogs. While direct and extensive SAR studies on this particular scaffold are nascent, this document, by drawing parallels with structurally related fused chromenone systems, aims to provide a predictive framework and a comprehensive experimental workflow for researchers and drug development professionals. Our focus is to elucidate the key structural modifications that could potentiate the cytotoxic effects of these analogs and to provide robust, validated protocols for their biological evaluation.
The Therapeutic Promise of the Chromenone Scaffold in Oncology
The chromenone moiety, a benzopyran-4-one system, is a cornerstone in the architecture of numerous naturally occurring and synthetic compounds with significant pharmacological value.[3] In the context of cancer therapy, chromenone derivatives have been shown to exert their influence through diverse mechanisms of action. These include the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK pathways.[1] Furthermore, various analogs have been identified as potent inhibitors of protein kinases like CK2 and ATR kinase, which are often dysregulated in cancer.[4][5] The induction of apoptosis and cell cycle arrest are also hallmark mechanisms through which chromenone-based compounds elicit their anticancer effects.[6][7] This multifaceted pharmacological profile underscores the potential of the chromenone scaffold as a versatile template for the design of novel anticancer agents.
Deconstructing the Tetrahydrocyclohepta[c]chromenone Scaffold: A Predictive SAR Analysis
Direct SAR data for tetrahydrocyclohepta[c]chromenone analogs is limited in publicly accessible literature. However, by examining the SAR of analogous fused chromenone systems, such as benzo[h]chromenes and bis-chromenones, we can extrapolate and propose a hypothetical SAR framework for the target scaffold.[6][8] This predictive analysis serves as a foundational hypothesis for guiding the synthesis and evaluation of novel analogs.
The core tetrahydrocyclohepta[c]chromenone structure presents several key regions for chemical modification, each potentially influencing the molecule's interaction with biological targets and its overall cytotoxic profile.
Caption: Key regions for SAR studies on the tetrahydrocyclohepta[c]chromenone scaffold.
The Influence of Substituents on the Aromatic A-Ring
The substitution pattern on the benzo moiety (A-ring) of the chromenone core is a critical determinant of biological activity. Studies on various chromone analogs have consistently demonstrated that the nature and position of substituents can significantly impact cytotoxicity.[9]
-
Electron-Withdrawing vs. Electron-Donating Groups: The introduction of electron-withdrawing groups, such as halogens (F, Cl, Br), or electron-donating groups, like methoxy (-OCH3) or hydroxyl (-OH) moieties, can modulate the electronic properties of the entire molecule. This, in turn, can affect binding affinity to target proteins and cellular uptake. For instance, in a series of bis-chromenone derivatives, the presence of an electron-donating methoxy or hydroxyl group on one of the chromenone rings was found to enhance anti-proliferative activity.[8]
-
Lipophilicity and Cellular Permeability: The lipophilicity of the molecule, which can be fine-tuned by A-ring substituents, plays a crucial role in its ability to traverse the cell membrane. A balance is often necessary; while increased lipophilicity can enhance membrane permeability, excessive lipophilicity might lead to poor aqueous solubility and non-specific toxicity.
Modifications of the Fused Cyclohepta C-Ring
The seven-membered cyclohepta ring offers a unique three-dimensional conformation that can be exploited for achieving target selectivity. Modifications to this ring are predicted to have a profound impact on the molecule's shape and its ability to fit into the binding pockets of target enzymes or receptors.
-
Saturation and Conformational Rigidity: The degree of saturation within the cyclohepta ring will dictate its conformational flexibility. A fully saturated tetrahydrocyclohepta ring will adopt a more defined three-dimensional structure compared to a partially unsaturated or aromatic counterpart. This conformational rigidity can be advantageous for locking the molecule into a bioactive conformation, thereby enhancing its potency.
-
Introduction of Heteroatoms: Replacing a carbon atom within the cyclohepta ring with a heteroatom, such as oxygen or nitrogen, could introduce new hydrogen bonding capabilities and alter the overall polarity of the molecule, potentially leading to novel biological activities.
Alterations to the Pyranone Ring
The α,β-unsaturated ketone in the pyranone ring is a key feature of the chromenone scaffold and is often implicated in its mechanism of action, potentially acting as a Michael acceptor.
-
Substitution at the 2- and 3-positions: Modifications at the C2 and C3 positions of the pyranone ring have been shown to be critical for the activity of 4-aryl-4H-chromenes. For example, replacement of a 3-cyano group with an ester resulted in a significant loss of activity, highlighting the importance of this specific substituent for apoptosis induction.[10]
Comparative Analysis of Biological Activity: A Proposed Experimental Workflow
To systematically evaluate the structure-activity relationship of newly synthesized tetrahydrocyclohepta[c]chromenone analogs, a tiered experimental approach is recommended. This workflow is designed to progress from broad cytotoxicity screening to more detailed mechanistic studies for the most promising candidates.
Caption: A tiered experimental workflow for evaluating the anticancer potential of novel analogs.
Detailed Experimental Protocols
To ensure the generation of reliable and reproducible data, the following detailed protocols for key in vitro assays are provided. These protocols are based on established methodologies and can be adapted to specific cell lines and laboratory conditions.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the tetrahydrocyclohepta[c]chromenone analogs in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds at their IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Cell Cycle Analysis
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Cell Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Data Presentation and Interpretation
For a clear and objective comparison of the synthesized analogs, all quantitative data should be summarized in structured tables.
Table 1: Comparative Cytotoxicity of Tetrahydrocyclohepta[c]chromenone Analogs
| Compound ID | Modifications | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 | IC50 (µM) vs. HCT116 |
| THCC-01 | Parent Scaffold | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| THCC-02 | 7-methoxy | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| THCC-03 | 7-chloro | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Doxorubicin | Positive Control | [Experimental Data] | [Experimental Data] | [Experimental Data] |
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic investigation of the structure-activity relationship of tetrahydrocyclohepta[c]chromenone analogs as potential anticancer agents. By leveraging predictive SAR based on related chromenone scaffolds and employing a rigorous experimental workflow, researchers can efficiently identify promising lead compounds. The detailed protocols provided herein serve as a self-validating system to ensure the generation of high-quality, reproducible data. Future studies should focus on the synthesis of a diverse library of these analogs to validate the proposed SAR and to elucidate their precise molecular targets and mechanisms of action. The insights gained from such investigations will be instrumental in the rational design and development of novel and effective chromenone-based cancer therapeutics.
References
- Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells.
- Synthesis and SAR Studies of Bis-Chromenone Derivatives for Anti-proliferative Activity against Human Cancer Cells.
- Chromenone Derivatives as CRM1 Inhibitors for Targeting Glioblastoma.
- Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors.
- (Thio)chromenone derivatives exhibit anti-metastatic effects through selective inhibition of uPAR in cancer cell lines: discovery of an uPAR-targeting fluorescent probe.
- Chemical structures of kinase inhibitory chromone analogs.
- Synthesis, Anti-Cancer Activity, Cell Cycle Arrest, Apoptosis Induction, and Docking Study of Fused Benzo[h]chromeno[2,3-d]pyrimidine on Human Breast Cancer Cell Line MCF-7.
- Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents.
- Discovery of 4-aryl-4H-chromenes as a new series of apoptosis inducers using a cell- and caspase-based HTS assay. Part 5: modifications of the 2- and 3-positions.
- Rationalised design of the proposed new cell cycle arrest and apoptotic agents relying on the CDK-2 inhibitor and Bcl-2 inhibitor.
- Exploring the potential of chromone scaffold compounds in cancer therapy: targeting key kinase pathways.
- Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells.
- Cell growth inhibitory activities of chromone-2-carboxamide (series I) and chromane-2,4-dione (series II) derivatives.
- Quantitative Structure-Cytotoxicity Relationship of 3-(N-Cyclicamino)chromone Derivatives.
- Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2.
- Synthesis and SAR studies of bis-chromenone derivatives for anti-proliferative activity against human cancer cells.
- A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds.
-
An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][4][6]diazepines, and Their Cytotoxic Activity. [Link to a relevant scientific publication]
- Synthesis and cytotoxic and antitumor activity of benzo[b]pyrano[3,2-h]acridin-7-one analogues of acronycine.
- Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer.
Sources
- 1. Exploring the potential of chromone scaffold compounds in cancer therapy: targeting key kinase pathways | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Structure-Cytotoxicity Relationship of 3-(N-Cyclicamino)chromone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel benzo chromene derivatives: design, synthesis, molecular docking, cell cycle arrest, and apoptosis induction in human acute myeloid leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Anti-Cancer Activity, Cell Cycle Arrest, Apoptosis Induction, and Docking Study of Fused Benzo[h]chromeno[2,3-d]pyrimidine on Human Breast Cancer Cell Line MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR studies of bis-chromenone derivatives for anti-proliferative activity against human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 4-aryl-4H-chromenes as a new series of apoptosis inducers using a cell- and caspase-based HTS assay. Part 5: modifications of the 2- and 3-positions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Effects of Chromenone Isomers and Derivatives
In the relentless pursuit of effective therapeutics for neurodegenerative diseases, the chromone scaffold has emerged as a privileged structure, lauded for its diverse pharmacological activities and multi-target potential.[1][2][3] This guide offers a comprehensive comparative analysis of the neuroprotective effects of chromenone isomers and their derivatives, providing researchers, scientists, and drug development professionals with a synthesis of current experimental data, detailed methodologies, and an in-depth exploration of the underlying mechanisms of action.
The Rationale for Chromones in Neuroprotection: A Multi-Pronged Approach
Neurodegenerative diseases such as Alzheimer's and Parkinson's are complex and multifactorial, involving a cascade of pathological events including enzymatic dysregulation, oxidative stress, and neuroinflammation.[1][3] The therapeutic promise of chromone derivatives lies in their ability to act as multi-target-directed ligands (MTDLs), concurrently addressing several of these pathological features.[1][3] Their inherent properties, including the ability to cross the blood-brain barrier, further enhance their potential as central nervous system (CNS) therapeutics.
Comparative Efficacy of Chromenone Derivatives: A Data-Driven Analysis
The neuroprotective potential of a compound is rigorously evaluated through a battery of in vitro and in vivo assays. Here, we present a comparative summary of the efficacy of various chromenone derivatives, juxtaposed with standard-of-care drugs where data is available.
In Vitro Neuroprotective Effects
A primary measure of neuroprotective potential is the ability of a compound to shield neuronal cells from toxic insults. The following table summarizes the protective effects of various chromenone derivatives against oxidative stress induced by hydrogen peroxide (H₂O₂) and amyloid-beta (Aβ)-induced toxicity in neuronal cell lines.
Table 1: In Vitro Neuroprotective Activity of Chromenone Derivatives
| Compound/Isomer | Cell Line | Insult | Concentration (µM) | % Increase in Cell Viability | Reference |
| Chromone-Lipoic Acid Conjugate 16 | PC12 | H₂O₂ | 10 | 71.6% | [2] |
| Chromone-Lipoic Acid Conjugate 17 | PC12 | H₂O₂ | 10 | 75.3% | [2] |
| 7-hydroxy-chromone derivative 10 | PC12 | H₂O₂ & Aβ | Not specified | "acceptable neuroprotective activity" | |
| 7-hydroxy-chromone derivative 14 | PC12 | H₂O₂ & Aβ | Not specified | "acceptable neuroprotective activity" | |
| Quercetin (a flavonoid with a chromone core) | PC12 | H₂O₂ | 10 | 58.8% | [2] |
Structure-Activity Relationship Insights:
The position of substituents on the chromone ring significantly influences neuroprotective activity. For instance, studies on 2- and 3-(N-cyclicamino)chromone derivatives have shown that 3-substituted derivatives exhibit more potent and selective inhibition of monoamine oxidase-B (MAO-B), a key enzyme in the catabolism of dopamine.[1] Specifically, 7-methoxy-3-(4-phenyl-1-piperazinyl)-4H-1-benzopyran-4-one was identified as a highly potent and selective MAO-B inhibitor with an IC₅₀ of 15 nM.[1] This highlights the critical role of the substitution pattern in determining the biological activity of chromone derivatives.
Enzyme Inhibition: Targeting Key Players in Neurodegeneration
A cornerstone of symptomatic treatment for Alzheimer's disease is the inhibition of cholinesterases to boost acetylcholine levels. Chromone derivatives have demonstrated potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as MAO-B.
Table 2: Comparative Enzyme Inhibition by Chromenone Derivatives
| Compound/Isomer | Target Enzyme | IC₅₀ (µM) | Reference |
| Macrolobin (a C-glycoside chromone) | AChE | 0.8 | [1] |
| 3-substituted chromone derivative 33 | MAO-B | 0.015 | [1] |
| Chromone-Lipoic Acid Conjugate 19 | BuChE | 7.55 | [2] |
| Donepezil (Standard Drug) | AChE | ~0.02 | |
| Selegiline (Standard Drug) | MAO-B | ~0.01 |
In Vivo Efficacy: From Bench to Preclinical Models
The ultimate validation of a neuroprotective agent lies in its ability to ameliorate cognitive deficits in animal models of neurodegenerative diseases.
Table 3: In Vivo Neuroprotective Effects of Chromenone Derivatives in an Alzheimer's Disease Rat Model
| Treatment Group | Y-Maze Spontaneous Alternation (%) | Reduction in Hippocampal Aβ Levels (%) | Reference |
| Sham (Control) | 75 ± 4 | - | [3] |
| AD Model (Aβ injection) | 42 ± 5 | 0 | [3] |
| AD Model + Memantine | 68 ± 6 | 69.8 | [3] |
| AD Model + Chromone Derivative C3AACP6 | Comparable to Memantine | Significant reduction | [3] |
| AD Model + Chromone Derivative C3AACP7 | Comparable to Memantine | Significant reduction | [3] |
These in vivo findings are particularly compelling, as they demonstrate that specific chromone derivatives can not only rescue cognitive function to a degree comparable to the standard drug memantine but also impact the underlying pathology by reducing amyloid-beta levels.[3]
Unraveling the Mechanisms of Neuroprotection
The multifaceted neuroprotective effects of chromenone derivatives are orchestrated through the modulation of key intracellular signaling pathways.
The Nrf2/ARE Antioxidant Response Pathway
A primary mechanism of action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[4][5] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[6] Chromones, containing an electrophilic α,β-unsaturated ketone moiety, can react with cysteine residues on Keap1, leading to a conformational change and the release of Nrf2.[5] Nrf2 then translocates to the nucleus and binds to the ARE, initiating the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[4][5][6]
The PI3K/Akt Survival Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a critical regulator of neuronal survival and apoptosis. Aberrant signaling in this pathway is implicated in the pathophysiology of Alzheimer's disease.[7] Chromone derivatives have been shown to activate this pro-survival pathway. Activation of Akt leads to the phosphorylation and inactivation of Glycogen Synthase Kinase 3 Beta (GSK-3β), a kinase that, when overactive, contributes to tau hyperphosphorylation and amyloid-beta production.[7][8] By inhibiting GSK-3β, chromone derivatives can mitigate these pathological hallmarks of Alzheimer's disease.
Experimental Methodologies: A Guide to Self-Validating Protocols
The following section provides detailed, step-by-step protocols for key experiments used to evaluate the neuroprotective effects of chromenone isomers. These protocols are designed to be self-validating, incorporating appropriate controls to ensure data integrity.
In Vitro Neuroprotection Assay: Amyloid-Beta Induced Toxicity in Primary Cortical Neurons
This assay assesses the ability of a test compound to protect primary neurons from the neurotoxic effects of aggregated amyloid-beta peptides.
Workflow Diagram:
Step-by-Step Protocol:
-
Preparation of Primary Cortical Neuron Cultures:
-
Coat culture plates with Poly-D-Lysine (0.05 mg/mL) for at least 2 hours at room temperature, followed by washing three times with sterile water and air-drying.[9]
-
Isolate cortical neurons from embryonic day 18 (E18) rat or mouse pups following established dissection protocols.
-
Plate dissociated neurons onto coated plates in appropriate neuronal culture medium and maintain in a humidified incubator at 37°C and 5% CO₂ for 7-10 days to allow for maturation.
-
-
Pre-treatment with Chromenone Derivatives:
-
Prepare stock solutions of the test chromenone derivatives in dimethyl sulfoxide (DMSO).
-
On the day of the experiment, dilute the stock solutions in culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Replace the existing culture medium with the medium containing the test compounds and incubate for 1-2 hours.
-
-
Induction of Amyloid-Beta Toxicity:
-
Prepare aggregated amyloid-beta 1-42 (Aβ₁₋₄₂) oligomers by incubating the peptide at a concentration of 100 µM in serum-free medium at 37°C for 24 hours.
-
Add the Aβ₁₋₄₂ oligomers to the pre-treated neuronal cultures to a final concentration of 10 µM.
-
-
Incubation:
-
Incubate the cultures for an additional 24-48 hours at 37°C and 5% CO₂.
-
-
Assessment of Cell Viability (MTT Assay):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Self-Validation System:
-
Negative Control: Cells treated with vehicle (DMSO) only.
-
Positive Control (Toxicity): Cells treated with Aβ₁₋₄₂ oligomers only.
-
Reference Compound: A known neuroprotective agent (e.g., Memantine) run in parallel.
In Vivo Cognitive Assessment: Y-Maze Spontaneous Alternation Test
This behavioral test assesses spatial working memory in rodent models of neurodegenerative diseases.[10][11]
Step-by-Step Protocol:
-
Animal Acclimatization:
-
Acclimate the animals to the testing room for at least 30 minutes before the experiment.[12] The maze should be cleaned with 70% ethanol between each animal to eliminate olfactory cues.
-
-
Test Procedure:
-
Data Analysis:
-
Count the total number of arm entries.
-
A spontaneous alternation is defined as a sequence of three consecutive entries into different arms (e.g., ABC, CAB).
-
Calculate the percentage of spontaneous alternation as: [(Number of Spontaneous Alternations) / (Total Number of Arm Entries - 2)] x 100.
-
Self-Validation System:
-
Sham-operated/Vehicle-treated Control Group: To establish baseline cognitive function.
-
Disease Model Control Group: (e.g., Aβ-injected) to confirm cognitive impairment.
-
Positive Control Group: Disease model treated with a standard drug (e.g., Donepezil or Memantine).
Conclusion and Future Directions
The collective evidence strongly supports the chromone scaffold as a highly promising platform for the development of novel neuroprotective agents. Their inherent multi-target capabilities, including enzyme inhibition, antioxidant, and anti-inflammatory properties, position them as strong candidates for disease-modifying therapies for neurodegenerative disorders.[1][2] While several chromone derivatives have demonstrated efficacy comparable or superior to existing drugs in preclinical models, further research is warranted.[3] Future investigations should focus on the enantioselective synthesis and evaluation of chiral chromone derivatives to elucidate the impact of stereochemistry on neuroprotective activity. Additionally, comprehensive in vivo studies in various neurodegenerative disease models are crucial to translate the promising in vitro findings into clinically viable therapeutics.
References
-
Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
From Traditional Medicinal Plant to Modern Pharmacotherapy: A Comprehensive Review of the Bioactive Compounds and Health Applications of Eucommia ulmoides. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Chromone–lipoic acid conjugate: Neuroprotective agent having acceptable butyrylcholinesterase inhibition, antioxidant and copper-chelation activities. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Sirtuin 2. (2023, December 28). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Nrf2 Activation and Antioxidant Properties of Chromone-Containing MTDLs for Alzheimer's Disease Treatment. (2025). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Modulation of PI3K/Akt/GSK3β signaling cascade through G protein-coupled receptor 55 (GPR55) activation: Prenatal lysophosphatidylinositol attenuates valproic acid-induced synaptic abnormalities and mitochondrial dysfunction. (2023). PubMed. Retrieved January 17, 2026, from [Link]
-
Anti-TNFα and Anti-IL-1β Monoclonal Antibodies Preserve BV-2 Microglial Homeostasis Under Hypoxia by Mitigating Inflammatory Reactivity and ATF4/MAPK-Mediated Apoptosis. (2025). MDPI. Retrieved January 17, 2026, from [Link]
-
Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains. (2022). PubMed Central. Retrieved January 17, 2026, from [Link]
-
PRIMARY NEURON CULTURE PROTOCOL. (2023). protocols.io. Retrieved January 17, 2026, from [Link]
-
Quantification of TNF-α by standard mouse ELISA kit. (a) BV-2 cells... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Differential Modulation of Akt/Glycogen Synthase Kinase-3β Pathway Regulates Apoptotic and Cytoprotective Signaling Responses. (2007). Journal of Neuroscience. Retrieved January 17, 2026, from [Link]
-
The Y-Maze for Assessment of Spatial Working and Reference Memory in Mice. (2018). PubMed. Retrieved January 17, 2026, from [Link]
-
Chromones with anti-Alzheimer's properties. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Nrf2 Activation and Antioxidant Properties of Chromone-Containing MTDLs for Alzheimer's Disease Treatment. (2025). PubMed. Retrieved January 17, 2026, from [Link]
-
(PDF) Y-Maze Protocol v1. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]
-
A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023. (2023). MDPI. Retrieved January 17, 2026, from [Link]
-
Y Maze Behavioral Test: Understanding Spatial Memory in Rodents. (2025). Creative Biolabs. Retrieved January 17, 2026, from [Link]
-
Microglia-secreted TNF-α affects differentiation efficiency and viability of pluripotent stem cell-derived human dopaminergic precursors. (2021). PubMed Central. Retrieved January 17, 2026, from [Link]
-
(PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Licochalcone A Upregulates Nrf2 Antioxidant Pathway and Thereby Alleviates Acetaminophen-Induced Hepatotoxicity. (2018). Frontiers in Pharmacology. Retrieved January 17, 2026, from [Link]
-
Pharmacological modulation of the PI3K/AKT/GSK3β axis: a new frontier in Alzheimer's disease treatment. (2025). PubMed. Retrieved January 17, 2026, from [Link]
-
The expression of TNF-α, IL-1β in LPS-activated BV2 microglia. a The... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Y-maze spatial learning and memory testing. (2022). Noldus. Retrieved January 17, 2026, from [Link]
-
Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies. (2024). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Assessing Spatial Working Memory Using the Spontaneous Alternation Y-maze Test in Aged Male Mice. (2019). Bio-protocol. Retrieved January 17, 2026, from [Link]
-
Natural compounds regulate the PI3K/Akt/GSK3β pathway in myocardial ischemia-reperfusion injury. (2023). PubMed. Retrieved January 17, 2026, from [Link]
Sources
- 1. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromone–lipoic acid conjugate: Neuroprotective agent having acceptable butyrylcholinesterase inhibition, antioxidant and copper-chelation activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer’s disease under experimental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nrf2 Activation and Antioxidant Properties of Chromone-Containing MTDLs for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Licochalcone A Upregulates Nrf2 Antioxidant Pathway and Thereby Alleviates Acetaminophen-Induced Hepatotoxicity [frontiersin.org]
- 7. Pharmacological modulation of the PI3K/AKT/GSK3β axis: a new frontier in Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential Modulation of Akt/Glycogen Synthase Kinase-3β Pathway Regulates Apoptotic and Cytoprotective Signaling Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation and Transfection of Mouse Primary Neurons | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. The Y-Maze for Assessment of Spatial Working and Reference Memory in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cyagen.com [cyagen.com]
- 12. bio-protocol.org [bio-protocol.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Tetrahydrocyclohepta[c]chromenone Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of novel molecular entities is the bedrock of reliable data. Tetrahydrocyclohepta[c]chromenones (THCCs), a class of heterocyclic compounds structurally related to chromones and flavonoids, represent a promising area of therapeutic research.[1][2] As these compounds progress through the development pipeline, from discovery to preclinical and clinical phases, the analytical methods used to measure their concentration in various matrices must be robust, reliable, and well-characterized.
This guide provides an in-depth comparison of prevalent analytical methodologies for THCC quantification: High-Performance Liquid Chromatography with UV/Photodiode Array detection (HPLC-UV/PDA), Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). More critically, it establishes a framework for the cross-validation of these methods, ensuring data integrity and inter-method consistency. Our approach is grounded in the authoritative principles set forth by global regulatory bodies, ensuring that the protocols described constitute a self-validating system for generating trustworthy and defensible data.[3][4][5]
The Analytical Landscape: Choosing the Right Tool for the Job
The selection of an analytical technique is a decision driven by the specific requirements of the study, including desired sensitivity, selectivity, sample throughput, and the complexity of the biological matrix. Each method offers a unique balance of capabilities.
-
High-Performance Liquid Chromatography (HPLC-UV/PDA): The Established Workhorse HPLC separates compounds in a sample based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[6] For compounds with a chromophore, like THCCs, a UV or PDA detector provides straightforward quantification.
-
Causality of Choice: This method is often the first choice for routine analysis, quality control of bulk substances, or when analyzing formulations with high analyte concentrations. Its operational simplicity, robustness, and lower cost are significant advantages. However, its sensitivity is limited compared to mass spectrometry, and it can be susceptible to interferences from matrix components that absorb at the same wavelength as the analyte.[7]
-
-
Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS): The Gold Standard for Sensitivity and Specificity UPLC enhances the principles of HPLC by using columns packed with sub-2 µm particles, which, when combined with systems engineered for high pressures, results in significantly faster separations and superior resolution.[8] Coupling this with a tandem mass spectrometer (MS/MS) allows for the selective detection and quantification of an analyte based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
-
Causality of Choice: UPLC-MS/MS is indispensable for bioanalytical studies (e.g., pharmacokinetics) where analytes are present at very low concentrations (pg/mL to ng/mL) in complex matrices like plasma or tissue.[9][10] Its exceptional selectivity minimizes the impact of matrix effects, and its speed is ideal for high-throughput environments.[11] The primary constraints are the higher initial investment and operational complexity.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Dependent Specialist GC-MS separates compounds based on their volatility and interaction with a stationary phase within a capillary column.[12] THCCs, being relatively non-volatile, typically require a chemical derivatization step to increase their volatility and thermal stability before they can be analyzed by GC.
-
Causality of Choice: While highly effective for volatile and semi-volatile compounds, GC-MS is often less practical for complex molecules like THCCs. The mandatory derivatization step introduces additional sample preparation time, potential variability, and complexity to the workflow, making it a less direct and often less preferred method compared to LC-based approaches for this compound class.[13]
-
The Cross-Validation Framework: A System of Trust
Cross-validation is the formal process of comparing two or more distinct analytical methods to ensure they produce comparable and reliable results.[14] This is not merely a procedural step; it is a fundamental requirement when transferring a method between labs, changing instrumentation, or when data from different analytical platforms must be consolidated. The framework for this process is dictated by stringent international guidelines.[15][16]
The core principle is to analyze identical sets of quality control (QC) samples using each method and compare the resulting data against predefined acceptance criteria for key performance parameters.
Experimental Design and Protocols
The following protocols outline a hypothetical cross-validation study for quantifying a representative THCC in human plasma.
Experimental Workflow Visualization
Protocol 1: Plasma Sample Preparation (Applicable to all methods)
This protocol utilizes liquid-liquid extraction (LLE), a robust method for cleaning up complex biological samples.[17]
-
Aliquot Samples: In a microcentrifuge tube, pipette 100 µL of a plasma calibration standard, quality control sample, or unknown sample.
-
Add Internal Standard (IS): Spike each sample with 10 µL of an appropriate internal standard (e.g., a structurally similar analog or a stable isotope-labeled version of the THCC) to correct for extraction variability.
-
Protein Precipitation & Extraction: Add 500 µL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether, MTBE) containing 1% formic acid. The acid helps disrupt protein binding.
-
Vortex: Cap the tubes and vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.
-
Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and separate the aqueous and organic layers.
-
Isolate Organic Layer: Carefully transfer the upper organic layer to a new, clean tube, avoiding the protein pellet and aqueous layer.
-
Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the appropriate mobile phase for the intended analysis (e.g., 50:50 acetonitrile:water for LC-based methods). Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for injection.
Protocol 2: HPLC-UV Method
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[18]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-10 min: Linear gradient from 5% to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 20 µL.
-
Detection: Monitor at the maximum absorbance wavelength (λmax) of the THCC, determined by a preliminary scan (e.g., 280 nm).
Protocol 3: UPLC-MS/MS Method
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution:
-
0-0.5 min: 2% B
-
0.5-2.5 min: Linear gradient from 2% to 98% B
-
2.5-3.0 min: Hold at 98% B
-
3.1-4.0 min: Return to 2% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 5 µL.
-
MS Detection: Operate in positive ESI mode. Monitor specific Multiple Reaction Monitoring (MRM) transitions for the THCC and its internal standard.[10][19] Example transitions would be determined by infusing the pure compound (e.g., [M+H]+ → fragment ion).
Comparative Data Analysis and Expert Interpretation
Following analysis by each method, the validation parameters are calculated and compared. The table below summarizes hypothetical yet realistic performance data for the quantification of a representative THCC.
Table 1: Comparison of Validation Parameters for HPLC-UV and UPLC-MS/MS Methods
| Validation Parameter | HPLC-UV Method | UPLC-MS/MS Method | Causality & Interpretation |
| Linearity (R²) | > 0.998 | > 0.999 | Both methods show excellent linearity, a prerequisite for accurate quantification.[6] |
| Range | 10 - 2000 ng/mL | 0.1 - 1000 ng/mL | The UPLC-MS/MS method offers a significantly wider dynamic range, especially at the lower end, making it suitable for trace analysis.[20] |
| Accuracy (% Recovery) | 95.1% - 104.5% | 98.2% - 101.9% | Both methods demonstrate high accuracy within the typical acceptance criteria of 85-115% (or 80-120% for ligand-binding assays).[3][15] |
| Precision (%RSD) | |||
| - Repeatability | < 5.0% | < 3.0% | The UPLC-MS/MS method's superior peak shape and resolution often lead to slightly better precision (lower %RSD).[8] |
| - Intermediate Precision | < 8.0% | < 6.0% | Both methods are highly reproducible. |
| Limit of Detection (LOD) | 3 ng/mL | 0.03 ng/mL | Demonstrates the 100-fold greater sensitivity of the MS/MS detector, which is critical for pharmacokinetic studies.[6] |
| Limit of Quantification (LOQ) | 10 ng/mL | 0.1 ng/mL | The LOQ for the HPLC-UV method may be insufficient for measuring trough concentrations in clinical studies.[10] |
| Specificity | Moderate | High | The HPLC-UV method may be prone to interference from metabolites or endogenous compounds, whereas MS/MS is highly specific.[11] |
| Run Time (per sample) | ~ 15 minutes | ~ 4 minutes | The UPLC system provides a nearly 4-fold increase in sample throughput, a major advantage for large studies.[7] |
Expert Interpretation
The data clearly illustrates the distinct advantages of each technique.
-
The HPLC-UV method is fully validated and perfectly suitable for applications where THCC concentrations are expected to be in the mid-to-high ng/mL range or higher, such as in formulation analysis or in vitro metabolism studies with high substrate concentrations. Its robustness and cost-effectiveness make it an excellent choice for routine QC labs.[21]
-
The UPLC-MS/MS method is the unequivocal choice for bioanalysis in preclinical and clinical settings. Its superior sensitivity (LOQ of 0.1 ng/mL) is essential for defining the pharmacokinetic profile of a compound, especially the elimination phase.[20] Furthermore, its high specificity ensures that the method is measuring only the parent THCC, without interference from potential metabolites, which is a critical aspect of bioanalytical method validation according to FDA and EMA guidelines.[3][22] The significant reduction in run time also provides a substantial operational advantage, allowing for faster data turnaround.[8]
For a comprehensive cross-validation, the concentrations of QC samples determined by HPLC-UV should agree with those from UPLC-MS/MS within a predefined percentage (typically ±20%), particularly for samples with concentrations above the LOQ of the HPLC method. Any systematic bias would require a thorough investigation into potential interferences, extraction efficiency differences, or calibration inaccuracies.
Conclusion
The quantification of tetrahydrocyclohepta[c]chromenones requires robust and reliable analytical methods tailored to the specific research question. While HPLC-UV provides a dependable solution for high-concentration samples, UPLC-MS/MS offers the necessary sensitivity, specificity, and throughput for demanding bioanalytical applications. A rigorous cross-validation study, designed and executed according to international regulatory standards, is not merely a recommendation but a scientific necessity. It ensures the integrity of the data, enables confident decision-making throughout the drug development process, and builds a self-validating system of trust in your analytical results.
References
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link][4][22]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link][3][23]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link][15]
-
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][5]
-
Starodub, M. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link][16]
-
Waters Corporation. (n.d.). High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. Retrieved from [Link]
-
AxisPharm. (2024). GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. Retrieved from [Link][11]
-
Cichocki, A. (2023). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Separation Science. Retrieved from [Link][7]
-
Patel, K. et al. (2010). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. Retrieved from [Link][8]
-
PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link][14]
-
Kim, J. C., & Shim, Y. S. (2016). Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection. Food science and biotechnology, 25(3), 659–664.[24][25]
-
Park, C. H., et al. (2017). Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA. Molecules, 22(9), 1439.[21]
-
Wang, Y., et al. (2015). Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae for Transformation Rule Exploration. Molecules, 20(10), 18260–18276.[19]
-
ResearchGate. (n.d.). Chemical structures of chromenone derived compounds (chromone and...). Retrieved from [Link][1]
-
Khan, I., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega.[2]
-
Yuan, J., et al. (2014). Analytical methods for quantitation of prenylated flavonoids from hops. Journal of Chromatography B, 966, 10-18.[9]
-
Salani, B., et al. (2019). A multi-analyte LC-MS/MS method for screening and quantification of 16 synthetic cathinones in hair: Application to postmortem cases. Forensic Science International, 298, 115-120.[10]
-
Novotny, M. V., & Soini, H. A. (2013). Analysis of volatile mouse pheromones by gas chromatography mass spectrometry. Methods in molecular biology, 1068, 29–45.[12]
-
D'Souza, A. A., & Devarajan, P. V. (2015). Rapid and simultaneous HPLC analysis of curcumin and its metabolite tetrahydrocurcumin from plasma and liver homogenates. Journal of chromatographic science, 53(9), 1488-1494.[18]
-
Savage, N., et al. (2014). Development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 16 'legal high' cathinone derivatives. Science & Justice, 54(1), 22-31.[13]
-
Karanam, A., et al. (2013). Highly sensitive liquid chromatography–mass spectrometry method for the quantitative analysis of mometasone furoate in human plasma: Method validation and application to clinical pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 75, 235-241.[17]
-
Koster, R. A., et al. (2024). LC-MS-MS quantification of Δ8-THC, Δ9-THC, THCV isomers and their main metabolites in human plasma. Journal of Analytical Toxicology.[20]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fda.gov [fda.gov]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 8. rjptonline.org [rjptonline.org]
- 9. Analytical methods for quantitation of prenylated flavonoids from hops - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A multi-analyte LC-MS/MS method for screening and quantification of 16 synthetic cathinones in hair: Application to postmortem cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained | AxisPharm [axispharm.com]
- 12. Analysis of volatile mouse pheromones by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 16 'legal high' cathinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmaguru.co [pharmaguru.co]
- 15. ema.europa.eu [ema.europa.eu]
- 16. starodub.nl [starodub.nl]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae for Transformation Rule Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. LC-MS-MS quantification of Δ8-THC, Δ9-THC, THCV isomers and their main metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 23. fda.gov [fda.gov]
- 24. Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromato… [ouci.dntb.gov.ua]
A Comparative Analysis of the Antioxidant Efficacy of 3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one
A Senior Application Scientist's Guide to Evaluating a Novel Chromenone Derivative Against Established Antioxidants
Introduction: The Double-Edged Sword of Oxidative Stress and the Quest for Novel Antioxidants
In the intricate balance of cellular metabolism, reactive oxygen species (ROS) are inevitable byproducts. While essential for signaling pathways, their overabundance leads to oxidative stress, a state implicated in a myriad of pathologies including neurodegenerative diseases, cancer, and cardiovascular disorders. Antioxidants are the cellular defense force, neutralizing these damaging free radicals. The chromone scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its antioxidant potential.[1] This guide provides a comprehensive framework for evaluating the antioxidant efficacy of a novel chromenone derivative, 3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one, in comparison to well-established antioxidants: Vitamin C (Ascorbic Acid), Vitamin E (α-tocopherol), and its water-soluble analog, Trolox.
This document will delve into the mechanistic underpinnings of antioxidant action, provide detailed experimental protocols for robust in vitro evaluation, and present a hypothetical comparative analysis to illustrate the potential of this novel compound. The causality behind experimental choices will be explained, ensuring a self-validating system for researchers.
The Contenders: A Chemical Overview
A molecule's antioxidant capacity is intrinsically linked to its structure. The presence of electron-donating groups, such as hydroxyl (-OH) moieties on an aromatic ring, is a key determinant of radical scavenging ability.
This compound: This novel compound features a chromen-4-one nucleus. The hydroxyl group at the 3-position is hypothesized to be the primary site of antioxidant activity, capable of donating a hydrogen atom to neutralize free radicals. The fused cyclohepta ring system may influence the molecule's lipophilicity and interaction with cellular membranes.
Vitamin C (Ascorbic Acid): A water-soluble antioxidant, Vitamin C directly scavenges a wide range of ROS and can regenerate other antioxidants, such as Vitamin E.[2][3][4] Its mechanism involves the donation of two electrons, with the intermediate ascorbyl radical being relatively stable.[3]
Vitamin E (α-tocopherol): This lipid-soluble antioxidant is a cornerstone of membrane protection against lipid peroxidation.[5][6] It acts as a chain-breaking antioxidant, donating a hydrogen atom from its chromanol ring to lipid peroxyl radicals.[7][8]
Trolox: A water-soluble analog of Vitamin E, Trolox is widely used as a standard in antioxidant capacity assays due to its similar chromanol ring structure and clear antioxidant mechanism.[9][10]
A Proposed Experimental Framework for Comparative Efficacy
To rigorously assess the antioxidant potential of this compound, a multi-assay approach is essential. This ensures a comprehensive understanding of its activity across different radical species and reaction mechanisms. The following assays are proposed:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[11]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay is applicable to both hydrophilic and lipophilic antioxidants and measures their ability to scavenge the pre-formed ABTS radical cation.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[12]
-
Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[13]
The following sections will provide detailed protocols for each of these assays and present illustrative data in a comparative format.
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: The DPPH radical has a deep violet color in solution, which is reduced to the yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity.[14]
Protocol:
-
Reagent Preparation:
-
DPPH solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in the dark.
-
Test Compounds: Prepare stock solutions of this compound, Vitamin C, Vitamin E, and Trolox in an appropriate solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL. Prepare serial dilutions to obtain a range of concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of each concentration of the test compounds.
-
Add 150 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
-
ABTS Radical Cation Decolorization Assay
Principle: The ABTS radical cation (ABTS•⁺) is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue-green ABTS•⁺ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant capacity.[15]
Protocol:
-
Reagent Preparation:
-
ABTS stock solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium persulfate solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•⁺ working solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the working solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of each concentration of the test compounds.
-
Add 180 µL of the ABTS•⁺ working solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the substance under investigation.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: This assay is based on the inhibition of the peroxyl radical-induced oxidation of a fluorescent probe (fluorescein) by an antioxidant. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the curve (AUC).[16]
Protocol:
-
Reagent Preparation:
-
Fluorescein stock solution (10 µM): Prepare in 75 mM phosphate buffer (pH 7.4).
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution (240 mM): Prepare fresh daily in 75 mM phosphate buffer (pH 7.4).
-
Trolox standard solutions: Prepare a series of concentrations (e.g., 6.25 to 100 µM) in 75 mM phosphate buffer.
-
-
Assay Procedure:
-
In a black 96-well plate, add 25 µL of the test compounds or Trolox standards.
-
Add 150 µL of the fluorescein working solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.
-
Immediately begin monitoring the fluorescence (excitation at 485 nm, emission at 520 nm) every minute for at least 60 minutes.
-
-
Calculation:
-
Calculate the net AUC for each sample by subtracting the AUC of the blank.
-
Plot the net AUC against the concentration of the Trolox standards to create a standard curve.
-
The ORAC value of the sample is expressed as micromoles of Trolox equivalents per liter or gram.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.
Protocol:
-
Reagent Preparation:
-
Acetate buffer (300 mM, pH 3.6): 3.1 g sodium acetate trihydrate and 16 mL glacial acetic acid in 1 L of deionized water.
-
TPTZ solution (10 mM): 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric chloride solution (20 mM): 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP reagent: Mix acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare fresh daily and warm to 37°C before use.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the test compounds.
-
Add 180 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
A standard curve is prepared using a known concentration of FeSO₄·7H₂O.
-
The FRAP value of the sample is expressed as millimoles of Fe²⁺ equivalents per liter or gram.
-
Illustrative Comparative Data
The following table summarizes hypothetical IC₅₀ and equivalent values for this compound compared to the reference antioxidants. Note: These are not real experimental values but are provided for illustrative purposes to demonstrate how the data would be presented.
| Antioxidant | DPPH (IC₅₀, µM) | ABTS (TEAC) | ORAC (µmol TE/g) | FRAP (mmol Fe²⁺/g) |
| This compound | 15.2 ± 1.8 | 1.8 ± 0.2 | 1250 ± 98 | 0.85 ± 0.07 |
| Vitamin C | 22.5 ± 2.1 | 1.0 | 450 ± 35 | 1.20 ± 0.11 |
| Vitamin E | 45.8 ± 4.3 | 0.9 | 1100 ± 85 | 0.35 ± 0.04 |
| Trolox | 30.1 ± 2.5 | 1.0 | 1500 ± 120 | 0.60 ± 0.05 |
Hypothetical values for the novel compound.
Mechanistic Insights and Cellular Context: The Nrf2-Keap1 Pathway
Beyond direct radical scavenging, a crucial aspect of antioxidant defense is the upregulation of endogenous antioxidant enzymes. The Keap1-Nrf2 signaling pathway is a master regulator of this process.[17][18] Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation.[19] However, in the presence of oxidative stress or electrophilic compounds, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).
Future studies should investigate the potential of this compound to activate the Nrf2 pathway. This can be assessed by measuring the nuclear translocation of Nrf2 and the expression levels of its target genes in cell-based assays.
Visualizing the Science
Experimental Workflow
Caption: A streamlined workflow for the comparative antioxidant capacity assessment.
Nrf2-Keap1 Signaling Pathway
Caption: The Nrf2-Keap1 pathway: a key cellular defense mechanism against oxidative stress.
Conclusion and Future Directions
This guide outlines a robust and scientifically rigorous approach to evaluating the antioxidant efficacy of the novel compound, this compound. The proposed multi-assay strategy, encompassing different mechanisms of antioxidant action, will provide a comprehensive profile of its potential. The illustrative data highlights the importance of comparing its activity against well-characterized standards like Vitamin C, Vitamin E, and Trolox.
Future research should focus on validating these in vitro findings in cell-based models of oxidative stress. Investigating the compound's ability to modulate the Nrf2-Keap1 pathway will provide crucial insights into its potential as an indirect antioxidant. Furthermore, structure-activity relationship (SAR) studies on derivatives of this chromenone could lead to the development of even more potent antioxidant agents for therapeutic applications.
References
-
Biointerface Research in Applied Chemistry. (2023). Synthesis and Antioxidant Activity of some novel 4H- Chromene Derivatives Catalysed by Biogenic Tin Oxide Nanoparticles. [Link]
-
PubMed. (n.d.). Ascorbic acid as antioxidant. [Link]
-
PubMed. (n.d.). Prooxidant and antioxidant properties of Trolox C, analogue of vitamin E, in oxidation of low-density lipoprotein. [Link]
-
Protocols.io. (2019). ABTS decolorization assay – in vitro antioxidant capacity. [Link]
-
Agilent. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. [Link]
-
ResearchGate. (n.d.). Synthesis and Antioxidant Activity of some novel 4HChromene Derivatives Catalysed by Biogenic Tin Oxide Nanoparticles. [Link]
-
ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]
-
National Center for Biotechnology Information. (2010). Nrf2:INrf2(Keap1) Signaling in Oxidative Stress. [Link]
-
ResearchGate. (n.d.). STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS. [Link]
-
National Center for Biotechnology Information. (n.d.). Vitamin E - StatPearls. [Link]
-
ResearchGate. (n.d.). Synthesis, Docking Studies and Evaluation of Antioxidant Activity of Some Chromenone Derivatives. [Link]
-
G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. [Link]
-
Gupea. (n.d.). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. [Link]
-
Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. [Link]
-
Wikipedia. (n.d.). Vitamin C. [Link]
-
National Center for Biotechnology Information. (n.d.). Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. [Link]
-
ResearchGate. (n.d.). Vitamin E: Mechanism of Its Antioxidant Activity. [Link]
-
ScienceDirect. (n.d.). The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases. [Link]
-
National Center for Biotechnology Information. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. [Link]
-
Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. (n.d.). SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. [Link]
-
BMG Labtech. (2014). ORAC assay to determine antioxidant capacity. [Link]
-
PubMed. (n.d.). Nrf2-Keap1 signaling in oxidative and reductive stress. [Link]
-
MDPI. (n.d.). Antioxidant Activity of Planar Catechin Conjugated with Trolox. [Link]
-
Wikipedia. (n.d.). Vitamin E. [Link]
-
Brieflands. (n.d.). An Overview of the Characteristics and Function of Vitamin C in Various Tissues: Relying on its Antioxidant Function. [Link]
-
MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. [Link]
-
ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. [Link]
-
Zen-Bio. (n.d.). FRAP Antioxidant Assay Kit. [Link]
-
MDPI. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. [Link]
-
Zen-Bio. (n.d.). DPPH Antioxidant Assay Kit. [Link]
-
Zen-Bio. (n.d.). ABTS Antioxidant Assay Kit. [Link]
-
ResearchGate. (n.d.). Kinetics of the reaction between the antioxidant Trolox? and the free radical DPPH? in semi-aqueous solution. [Link]
-
G-Biosciences. (n.d.). FRAP Antioxidant Assay Kit. [Link]
-
PubMed. (n.d.). In vivo Study of a Newly Synthesized Chromen-4-one Derivative as an Antitumor Agent against HCC. [Link]
-
ACS Publications. (n.d.). Mechanism of antioxidant reaction of vitamin E: charge transfer and tunneling effect in proton-transfer reaction. [Link]
-
National Center for Biotechnology Information. (n.d.). Vitamins C and E: Beneficial effects from a mechanistic perspective. [Link]
-
MDPI. (n.d.). DPPH Radical Scavenging Assay. [Link]
-
National Center for Biotechnology Information. (n.d.). Vitamin E, Antioxidant and Nothing More. [Link]
-
ResearchGate. (n.d.). Dietary chromones as antioxidants—the structural variable. [Link]
-
GeneGlobe. (n.d.). Antioxidant Action of Vitamin C. [Link]
-
YouTube. (2011). Hot Topic in Biochemistry: Nrf2 signaling by Thomas Kensler. [Link]
-
ScienceDirect. (n.d.). Trolox equivalent antioxidant capacity: Significance and symbolism. [Link]
-
National Center for Biotechnology Information. (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. [Link]
-
ACS Publications. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. [Link]
-
Semantic Scholar. (n.d.). Nrf2-Keap1 signaling in oxidative and reductive stress. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Vitamin C - Wikipedia [en.wikipedia.org]
- 3. brieflands.com [brieflands.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Vitamin E - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Vitamin E, Antioxidant and Nothing More - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitamin E - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Prooxidant and antioxidant properties of Trolox C, analogue of vitamin E, in oxidation of low-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trolox equivalent antioxidant capacity: Significance and symbolism [wisdomlib.org]
- 11. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kamiyabiomedical.com [kamiyabiomedical.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. mdpi.com [mdpi.com]
- 15. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 16. mdpi.com [mdpi.com]
- 17. Nrf2:INrf2(Keap1) Signaling in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases [aginganddisease.org]
- 19. Nrf2-Keap1 signaling in oxidative and reductive stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of Tetrahydrocyclohepta[c]chromenone Compounds
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to a significant interest in heterocyclic scaffolds, among which the chromenone core stands out for its diverse biological activities.[1][2] This guide provides an in-depth comparative analysis of the in vitro and in vivo activities of a specific class of these compounds: tetrahydrocyclohepta[c]chromenones and their structural analogs. By examining the journey of these molecules from the laboratory bench to preclinical models, we aim to provide a comprehensive resource for researchers in drug discovery and development, highlighting the critical interplay between initial high-throughput screening data and the complexities of a biological system.
While direct comparative studies on tetrahydrocyclohepta[c]chromenones are emerging, this guide will synthesize data from closely related chromone derivatives to illuminate the key principles of translating in vitro potency into in vivo efficacy. We will delve into their anticancer and anti-inflammatory properties, two of the most promising therapeutic avenues for this class of compounds.
The Chromenone Scaffold: A Privileged Structure in Medicinal Chemistry
Chromones, and their derivatives, are a class of oxygen-containing heterocyclic compounds that form the backbone of many natural products and synthetic medicinal agents.[1] Their widespread presence in nature is a testament to their evolutionary selection for biological activity.[2] The rigid, planar structure of the chromenone ring system allows for diverse functionalization, enabling the fine-tuning of their pharmacological properties. This has made them a "privileged scaffold" in drug discovery, with derivatives exhibiting a wide spectrum of activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[1][2]
The fusion of additional rings, such as the tetrahydrocyclohepta moiety, creates a three-dimensional architecture that can enhance target specificity and potency. Understanding the structure-activity relationships (SAR) of these complex chromones is crucial for optimizing their therapeutic potential.[3]
Part 1: In Vitro Efficacy - The Proving Ground
In vitro assays are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to assess the biological activity of a large number of compounds. These assays, typically performed in a controlled laboratory environment using cell lines or isolated enzymes, offer a quantitative measure of a compound's potency, often expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The anticancer potential of chromone derivatives has been extensively studied against a variety of human cancer cell lines.[1][2] The primary mechanism of action for many of these compounds involves the induction of apoptosis (programmed cell death) and the inhibition of cell cycle progression.[4]
Table 1: Representative In Vitro Anticancer Activity of Chromone Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Key Findings | Reference |
| Chromenopyridones | PC-3 (Prostate) | Good to moderate | Electron-withdrawing groups enhance activity. | [1] |
| MCF-7 (Breast) | Good to moderate | Allylated derivatives show higher activity. | [1] | |
| Chromone Analogs | A-549 (Lung) | 6.01 - 9.92 | Significantly improved potency over parent compounds. | [5] |
| HCT-15 (Colon) | 6.01 - 9.92 | Removal of styryl group enhanced activity. | [5] | |
| Flavanone/Chromanone | HCT 116 (Colon) | 10 - 30 | Antiproliferative activity mediated by oxidative stress. | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[7]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the existing medium from the wells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for a further 72 hours under the same conditions.[8]
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[8] Incubate for 1.5 to 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Diagram 1: MTT Assay Workflow
Caption: Workflow of the MTT assay for determining cytotoxicity.
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and autoimmune disorders.[9] Chromone derivatives have demonstrated significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines.[10][11]
Table 2: Representative In Vitro Anti-inflammatory Activity of Chromone Derivatives
| Compound Class | Cell Line | Inhibitory Effect | Mechanism of Action | Reference |
| Chromones from Dictyoloma vandellianum | Macrophages | Inhibition of NO and cytokine production (5-20 µM) | Did not induce cytotoxicity. | [10] |
| Synthetic Hydrangenol Derivative | RAW264.7 Macrophages | Downregulated NO and PGE₂ production | Inhibition of NF-κB, AP-1, and STAT pathways. | [12] |
| Chromone Derivative (DCO-6) | RAW264.7 Macrophages | Reduced NO, IL-1β, and IL-6 production | Inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway. | [13] |
Part 2: In Vivo Efficacy - The Reality Check
While in vitro assays are invaluable for initial screening, they do not fully recapitulate the complex physiological environment of a living organism. In vivo studies, conducted in animal models, are therefore essential to evaluate the true therapeutic potential of a compound. These studies provide critical information on a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), pharmacodynamics (the effect of the drug on the body), and overall safety profile.[14][15]
Anticancer Activity in Animal Models
The ultimate test of an anticancer agent's efficacy is its ability to inhibit tumor growth in a living organism. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a common preclinical model for evaluating anticancer drugs.
Diagram 2: Xenograft Model Workflow for Anticancer Drug Testing
Caption: General workflow for a cancer xenograft model.
Anti-inflammatory Activity in Animal Models
The carrageenan-induced paw edema model is a widely used and reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[16][17][18]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.[16]
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[19]
-
Compound Administration: Administer the test compound or vehicle control orally or intraperitoneally. A positive control, such as indomethacin, should also be included.[19]
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the subplantar surface of the right hind paw.[19]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.[19]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Part 3: The In Vitro-In Vivo Correlation - Mind the Gap
A significant challenge in drug development is the often-observed discrepancy between a compound's in vitro potency and its in vivo efficacy. A compound that shows promising activity in a cell-based assay may fail to demonstrate a therapeutic effect in an animal model. This "in vitro-in vivo gap" can be attributed to a multitude of factors.
Diagram 3: Factors Influencing In Vitro-In Vivo Correlation
Caption: Key factors influencing the in vitro-in vivo correlation.
Key Considerations for Bridging the Gap:
-
Pharmacokinetics (ADME):
-
Absorption and Bioavailability: A compound must be absorbed into the bloodstream to reach its target. Poor oral bioavailability is a common reason for the failure of orally administered drugs.[15] The physicochemical properties of the compound, such as its solubility and permeability, play a crucial role.
-
Distribution: Once in the bloodstream, the compound must distribute to the target tissue in sufficient concentrations.
-
Metabolism: The compound may be rapidly metabolized by enzymes, primarily in the liver, into inactive forms.[14]
-
Excretion: The compound and its metabolites are eventually eliminated from the body.
-
-
Pharmacodynamics:
-
Target Engagement: The compound must bind to its intended molecular target in the complex in vivo environment.
-
Off-Target Effects: The compound may interact with other molecules in the body, leading to unforeseen side effects or a reduction in efficacy.
-
-
Toxicity: A compound that is non-toxic to cells in a culture dish may exhibit toxicity in an animal model due to its effects on various organs and physiological systems.
For chromone derivatives, understanding their metabolic stability is particularly important. Studies have shown that the pharmacokinetic profile of chromones can be improved through structural modifications.[10] For instance, one study found that a specific chromone derivative had a superior pharmacokinetic profile compared to its analogs, which correlated with its improved in vivo anti-inflammatory activity.[10]
Conclusion and Future Directions
The tetrahydrocyclohepta[c]chromenone scaffold and its analogs represent a promising class of compounds with significant therapeutic potential, particularly in the areas of oncology and inflammatory diseases. This guide has highlighted the critical importance of a multi-faceted approach to drug discovery, integrating both in vitro and in vivo studies to build a comprehensive understanding of a compound's activity.
While in vitro assays provide a powerful tool for initial screening and lead identification, they are only the first step. A thorough investigation of a compound's pharmacokinetic and pharmacodynamic properties in relevant animal models is essential to bridge the gap between laboratory findings and clinical reality. Future research in this area should focus on:
-
Synthesizing and screening novel tetrahydrocyclohepta[c]chromenone derivatives to expand the chemical space and identify compounds with improved potency and drug-like properties.
-
Conducting detailed pharmacokinetic studies to understand the ADME properties of lead compounds and guide structural modifications to enhance bioavailability and metabolic stability.
-
Elucidating the precise molecular mechanisms of action to identify novel therapeutic targets and develop more selective and effective drugs.
-
Exploring combination therapies to enhance the efficacy of these compounds and overcome potential drug resistance.
By embracing a holistic and iterative approach to drug discovery and development, the full therapeutic potential of tetrahydrocyclohepta[c]chromenone compounds can be realized, ultimately leading to the development of new and effective treatments for a range of human diseases.
References
Sources
- 1. Synthesis and In Vitro Cytotoxic Activity of Chromenopyridones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and anticancer activity of chromone-based analogs of lavendustin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. MTT (Assay protocol [protocols.io]
- 9. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic studies of nanoparticles as a delivery system for conventional drugs and herb-derived compounds for cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oral anticancer drugs: mechanisms of low bioavailability and strategies for improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. criver.com [criver.com]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Benchmarking Guide to the Fluorescence Properties of Novel Chromenone Probes
For researchers, scientists, and drug development professionals navigating the complex landscape of cellular imaging and sensing, the selection of an appropriate fluorescent probe is a critical determinant of experimental success. The ideal probe offers not only high sensitivity and specificity but also robust photophysical characteristics that ensure reliable and reproducible data acquisition. This guide provides an in-depth technical comparison of a novel chromenone-based fluorescent probe, Chromenoquinoline Probe 1a , against established industry-standard fluorophores: Fluorescein and Rhodamine B .
Our analysis is grounded in key performance indicators: fluorescence quantum yield (Φ), a measure of emission efficiency, and photostability, the probe's resilience to photodegradation under illumination. We will delve into the causality behind experimental choices for characterizing these properties and provide detailed, self-validating protocols to empower researchers to conduct their own comparative studies.
The Rise of Chromenones: A New Frontier in Fluorescence
Chromenone (benzopyran) derivatives have emerged as a versatile and promising class of fluorescent molecules.[1] Their rigid bicyclic structure provides a robust scaffold that can be synthetically modified to fine-tune photophysical properties, leading to the development of probes for a wide array of analytes, including metal ions and biologically relevant molecules like thiols.[1] Notably, dicyanomethylene-4H-chromene-based probes have demonstrated compelling merits, including tunable emission wavelengths, high fluorescence quantum yields, large Stokes shifts, and excellent photostability.[1]
The subject of our analysis, Chromenoquinoline Probe 1a , is a novel fluorescent probe designed for nucleic acid imaging.[2] Its selection for this guide is predicated on the availability of published data on its quantum yield and photostability, allowing for a direct and objective comparison with established alternatives.
Comparative Analysis of Key Fluorescence Properties
The efficacy of a fluorescent probe is fundamentally determined by its brightness and its ability to withstand prolonged excitation without significant degradation. Brightness is a product of the molar extinction coefficient and the fluorescence quantum yield, while photostability dictates the temporal window for imaging and the reliability of quantitative measurements.
| Probe | Fluorescence Quantum Yield (Φ) | Photostability | Excitation Max (λex) | Emission Max (λem) | Stokes Shift |
| Chromenoquinoline Probe 1a | 0.20 (in water)[2] | High (≥89% absorption after 6h)[2] | ~350 nm | ~490 nm | ~140 nm |
| Fluorescein | ~0.95 (in 0.1 M NaOH) | Low | ~494 nm | ~518 nm | ~24 nm |
| Rhodamine B | ~0.31 (in water) | Moderate | ~553 nm | ~576 nm | ~23 nm |
Note: The photophysical properties of fluorescent dyes can be influenced by their local environment, including solvent polarity and pH.
Expert Insights:
-
Quantum Yield: While Fluorescein boasts a very high quantum yield in alkaline conditions, its fluorescence is known to be pH-sensitive. Chromenoquinoline Probe 1a exhibits a respectable quantum yield of 0.20 in water, which is particularly noteworthy for a probe designed for biological applications in aqueous environments.[2] Rhodamine B's quantum yield in water is comparable to that of the novel chromenone probe.
-
Photostability: This is a key differentiator. Chromenoquinoline Probe 1a demonstrates excellent photostability, retaining at least 89% of its absorption after six hours of irradiation.[2] This is a significant advantage over Fluorescein, which is notoriously prone to photobleaching, limiting its use in long-term imaging experiments. Rhodamine B offers moderate photostability, generally superior to Fluorescein but likely less robust than the reported stability of Probe 1a.
-
Stokes Shift: A larger Stokes shift, the difference between the excitation and emission maxima, is desirable as it minimizes self-quenching and improves the signal-to-noise ratio. Chromenoquinoline Probe 1a exhibits a substantial Stokes shift of approximately 140 nm, a significant advantage over the smaller Stokes shifts of Fluorescein and Rhodamine B.
Experimental Protocols for Comparative Benchmarking
To ensure scientific integrity, the protocols described below are designed as self-validating systems. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Protocol 1: Determination of Fluorescence Quantum Yield (Comparative Method)
The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield of a test sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.
Causality of Experimental Choices:
-
Optically Dilute Solutions: Using solutions with an absorbance of less than 0.1 at the excitation wavelength is crucial to prevent the inner filter effect, where the emitted fluorescence is reabsorbed by other probe molecules in the solution. This ensures a linear relationship between absorbance and fluorescence intensity.
-
Identical Excitation Wavelength: Exciting both the sample and the standard at the same wavelength ensures that the initial number of photons absorbed is directly proportional to their respective absorbances.
-
Integrated Fluorescence Intensity: Integrating the area under the emission spectrum accounts for the total fluorescence output, providing a more accurate measure than simply using the peak emission intensity.
-
Refractive Index Correction: The refractive index of the solvent affects the geometry of light collection in the fluorometer. This correction factor is necessary when the sample and standard are in different solvents.
Step-by-Step Methodology:
-
Prepare a series of optically dilute solutions of the novel chromenone probe and a suitable standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) in the same solvent. The absorbance of these solutions should range from 0.02 to 0.1 at the chosen excitation wavelength.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring to excite all samples at the same wavelength.
-
Integrate the area under each emission spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the novel probe and the standard. The data should yield a straight line for both.
-
Calculate the quantum yield (Φ_x) of the novel probe using the following equation:
Φ_x = Φ_std * (m_x / m_std) * (η_x² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
m_x and m_std are the slopes of the linear fits for the sample and standard, respectively.
-
η_x and η_std are the refractive indices of the sample and standard solvents, respectively.
-
Diagram of Quantum Yield Determination Workflow
Caption: Workflow for determining fluorescence quantum yield using the comparative method.
Protocol 2: Assessment of Photostability
Photostability is assessed by quantifying the rate of photobleaching, which is the irreversible loss of fluorescence upon exposure to excitation light.
Causality of Experimental Choices:
-
Constant Illumination: Using a stable light source with constant intensity ensures that any decrease in fluorescence is due to photobleaching and not fluctuations in the excitation source.
-
Time-Lapse Imaging: Acquiring images at regular intervals allows for the quantification of the fluorescence decay over time.
-
Control Area: Monitoring a non-illuminated area or a sample with a known high photostability (e.g., a specific quantum dot) can help to correct for any system-wide fluctuations in laser power or detector sensitivity.
Step-by-Step Methodology:
-
Prepare a sample of the novel chromenone probe in a suitable medium (e.g., embedded in a polymer film or in a solution on a microscope slide).
-
Mount the sample on a fluorescence microscope equipped with a stable laser source and a sensitive detector.
-
Select a region of interest (ROI) and continuously illuminate it with the excitation laser at a constant power.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) for an extended period (e.g., 30-60 minutes).
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) as a function of time.
-
Fit the decay curve to an exponential function to determine the photobleaching rate constant. A slower decay rate indicates higher photostability.
-
Compare the photobleaching decay curves of the novel chromenone probe with those of Fluorescein and Rhodamine B under identical experimental conditions.
Diagram of Photostability Assessment Workflow
Caption: Workflow for assessing the photostability of fluorescent probes.
Conclusion and Future Outlook
This guide demonstrates that novel chromenone-based probes, such as Chromenoquinoline Probe 1a, present a compelling alternative to traditional fluorophores. The key advantages of this particular chromenone probe lie in its excellent photostability and large Stokes shift, which are critical for demanding imaging applications, including live-cell imaging and high-content screening. While its quantum yield in water is lower than that of Fluorescein in its optimal environment, its stability and spectral properties make it a more robust choice for many biological experiments.
The field of fluorescent probe development is dynamic, with ongoing efforts to synthesize novel chromenone derivatives with even further improved photophysical properties, such as near-infrared emission for deep-tissue imaging and enhanced quantum yields. The experimental frameworks provided in this guide offer a standardized approach for researchers to objectively evaluate the performance of these next-generation probes, ensuring the selection of the most appropriate tools for their specific research needs.
References
-
Methylated Chromenoquinoline as a Novel Nucleus Fluorescent Probe for Nucleic Acid Imaging. (2025). Request PDF. [Link]
-
Fluorescein. OMLC. [Link]
-
Rhodamine B. Wikipedia. [Link]
-
Chromene-based fluorescent probes for sensing and bioimaging. (2022). AIP Publishing. [Link]
-
A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]
Sources
A Guide to Comparative In-Silico Analysis: Docking Tetrahydrocyclohepta[c]chromenones Against Oncological and Inflammatory Targets
As a Senior Application Scientist, my focus extends beyond simply running protocols; it's about understanding the intricate dance between a potential drug molecule and its biological target. This guide is designed for researchers and drug development professionals to provide an in-depth, practical framework for evaluating the therapeutic potential of tetrahydrocyclohepta[c]chromenones through comparative molecular docking. We will move beyond a simple procedural list, focusing instead on the scientific rationale that underpins each step, ensuring a robust and trustworthy computational analysis.
The chromone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Tetrahydrocyclohepta[c]chromenones, a specific class of these compounds, offer a unique three-dimensional architecture ripe for exploration. Molecular docking is an indispensable computational tool in modern drug discovery that predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of their interaction.[4][5] By leveraging this technique, we can rapidly screen our compounds against multiple targets, prioritize candidates for synthesis, and generate actionable hypotheses to guide further experimental work.
The Strategic Selection of Protein Targets
The success of any docking study hinges on the selection of biologically relevant targets. Based on the established activities of chromone analogues, we have strategically selected three well-validated proteins implicated in cancer and inflammation:
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the formation of inflammatory prostaglandins.[6] Its overexpression is linked to various cancers and chronic inflammatory conditions, making it a prime therapeutic target.[7]
-
B-cell lymphoma 2 (Bcl-2): A key anti-apoptotic protein.[8][9] In many cancers, Bcl-2 is overexpressed, preventing damaged cells from undergoing programmed cell death.[8] Inhibiting Bcl-2 can restore this process, making it a cornerstone of modern cancer therapy.[10]
-
Tubulin: The monomeric protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton.[11] Tubulin inhibitors disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[12][13]
The Computational Workflow: A Self-Validating System
Our experimental design is built on a foundation of verification and reproducibility. The workflow ensures that each stage is validated before proceeding to the next, lending high confidence to the final results.
Caption: Experimental workflow for comparative molecular docking.
Methodology: Rationale and Implementation
The quality of your input structures directly dictates the quality of your output. Garbage in, garbage out.
-
Protein Preparation: Crystal structures were obtained from the RCSB Protein Data Bank (PDB). A crucial first step is to "clean" the structure.[14] This involves removing all non-essential molecules like water, ions, and co-crystallized ligands, as their presence can interfere with the docking algorithm.[15][16] Subsequently, hydrogen atoms, which are typically not resolved in X-ray crystallography, are added. The protein structure is then subjected to a constrained energy minimization to relieve any steric clashes, ensuring a physically realistic conformation.
-
Ligand Preparation: The 3D structures of the tetrahydrocyclohepta[c]chromenone derivatives were built and subjected to energy minimization using a suitable force field (e.g., MMFF94). This step is vital to ensure the ligand is in a low-energy, stable conformation before docking.[17] Correct protonation states and atomic charges are assigned, as these are critical for calculating electrostatic interactions.[18]
To ensure our findings are not an artifact of a single algorithm, we employ two distinct and widely respected docking programs:
-
AutoDock Vina: An open-source program celebrated for its speed and accuracy. It uses a Lamarckian genetic algorithm for conformational searching and an empirical scoring function to estimate binding affinity.[19][20]
-
Schrödinger's Glide: A commercial, industry-leading software known for its rigorous and accurate docking protocols.[21] It employs a hierarchical search methodology and its GlideScore function is designed to produce a strong correlation with experimental binding data.[22]
Comparing results from two different platforms provides a more robust assessment. If both programs predict a similar binding mode and a favorable binding energy, confidence in the result is significantly increased.[23]
Before docking our novel compounds, we must first validate our docking protocol. This is a non-negotiable step for scientific integrity. The standard method is to perform "redocking."[24] The native co-crystallized ligand is extracted from the protein's crystal structure and then docked back into the binding site using our defined protocol. The accuracy is measured by the Root Mean Square Deviation (RMSD) between the predicted pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is considered a successful validation, indicating the protocol can accurately reproduce the experimentally determined binding mode. [25][26]
Comparative Docking Results
The following table summarizes the docking results for two hypothetical tetrahydrocyclohepta[c]chromenone derivatives (THCC-1 and THCC-2) against our selected targets.
| Ligand | Target Protein | PDB ID | Docking Software | Binding Affinity (kcal/mol) | RMSD of Best Pose (Å) | Key Interacting Residues |
| THCC-1 | COX-2 | 1CX2 | AutoDock Vina | -9.8 | 1.15 | Arg120, Tyr355, Ser530 |
| Schrödinger Glide | -10.7 | 1.09 | Arg120, Tyr355, Val523 | |||
| Bcl-2 | 4IEH | AutoDock Vina | -8.5 | 1.42 | Arg105, Gly142 | |
| Schrödinger Glide | -9.1 | 1.35 | Arg105, Tyr101, Met111 | |||
| Tubulin | 1SA0 | AutoDock Vina | -7.2 | 1.88 | Cys241, Leu248 | |
| Schrödinger Glide | -7.9 | 1.75 | Cys241, Ala316, Val318 | |||
| THCC-2 | COX-2 | 1CX2 | AutoDock Vina | -8.1 | 1.64 | Tyr385, Arg513 |
| Schrödinger Glide | -8.9 | 1.58 | Tyr385, Ser530 | |||
| Bcl-2 | 4IEH | AutoDock Vina | -9.9 | 1.05 | Arg105, Gly142, Asp108 | |
| Schrödinger Glide | -11.2 | 0.98 | Arg105, Tyr101, Gly142 | |||
| Tubulin | 1SA0 | AutoDock Vina | -8.8 | 1.21 | Cys241, Leu248, Asn258 | |
| Schrödinger Glide | -9.5 | 1.17 | Cys241, Ala316, Val318, Leu248 |
Note: These are representative data for illustrative purposes. RMSD is calculated relative to a reference pose.
Analysis of Docking Results
The binding affinity, represented as a negative Gibbs free energy change (ΔG), indicates the spontaneity and strength of the binding; a more negative value signifies a stronger interaction.[27][28]
From our data, THCC-2 emerges as a particularly promising candidate for Bcl-2 inhibition. It exhibits the strongest binding affinity (-11.2 kcal/mol with Glide) and a low RMSD, suggesting a stable and well-defined binding pose.[10][29] The interactions with key residues like Arg105 and Gly142, which are known to be critical for the binding of inhibitors in the BH3 groove, further strengthens this hypothesis.[9]
Similarly, THCC-1 shows high affinity for the COX-2 active site, forming hydrogen bonds with Arg120 and Tyr355, interactions characteristic of many known COX-2 inhibitors.[6][30]
The convergence of results between AutoDock Vina and Schrödinger Glide for the top candidates (e.g., THCC-2 with Bcl-2) lends greater confidence to the predictions. While Glide consistently reports slightly more negative binding energies, the rank ordering of the best candidates and the key interacting residues remain largely consistent.
Caption: Logical diagram of the comparative analysis process.
Detailed Protocol: Docking THCC-2 with Bcl-2 using AutoDock Vina
This protocol assumes the use of UCSF Chimera for visualization and preparation, and AutoDock Vina for the docking calculation.
1. Preparation of the Receptor (Bcl-2, PDB: 4IEH) a. Launch UCSF Chimera and fetch the PDB structure: File > Fetch by ID > PDB > 4IEH. b. Remove unwanted chains, water molecules, and the co-crystallized ligand (ABT-199). c. Use the Dock Prep tool (Tools > Structure Editing > Dock Prep).[16] d. In the Dock Prep menu, ensure hydrogens are added, and non-standard residues are handled. Deselect the option to add charges as Vina's scoring function does not require them.[16] e. Save the prepared protein as a .pdb file (e.g., 4IEH_protein.pdb). f. Convert the .pdb file to the required .pdbqt format using AutoDock Tools or a command-line script, which adds atom types and partial charges required by AutoDock.
2. Preparation of the Ligand (THCC-2) a. Load the energy-minimized 3D structure of THCC-2 (e.g., THCC-2.mol2) into Chimera. b. Use AutoDock Tools to assign charges and merge non-polar hydrogens. c. Save the prepared ligand in the .pdbqt format (e.g., THCC-2.pdbqt).
3. Grid Box Definition a. With the prepared protein 4IEH_protein.pdbqt loaded, identify the binding pocket (the BH3 groove). b. Define the center and dimensions of the docking grid box to encompass this entire binding site. A typical box size is 25 x 25 x 25 Å. Note the center coordinates (X, Y, Z) and dimensions. c. Create a configuration file (conf.txt) with these parameters:
receptor = 4IEH_protein.pdbqt ligand = THCC-2.pdbqt
4. Running AutoDock Vina a. Open a command-line terminal. b. Execute the Vina program with the configuration file as input: vina --config conf.txt --log 4IEH_THCC-2_log.txt
5. Analysis of Results a. The 4IEH_THCC-2_out.pdbqt file will contain the predicted binding poses (typically 9), ranked by binding affinity. b. The 4IEH_THCC-2_log.txt file contains the binding affinity scores for each pose.[31] c. Load the receptor (4IEH_protein.pdbqt) and the output poses (4IEH_THCC-2_out.pdbqt) into Chimera to visualize the interactions. d. Analyze hydrogen bonds and hydrophobic contacts for the top-ranked pose to understand the molecular basis of the interaction.
Conclusion and Future Directions
These in-silico results provide a powerful starting point. The next logical steps involve refining these predictions with more computationally intensive methods, such as Molecular Dynamics (MD) simulations, to assess the stability of the ligand-protein complex over time. Ultimately, these computational hypotheses must be validated through experimental binding assays and cell-based functional studies to confirm the therapeutic potential of these promising compounds.[32]
References
- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- Creative Proteomics. Molecular Docking Results Analysis and Accuracy Improvement.
- PubMed.
- Royal Society of Chemistry. (2022).
- PMC - NIH. Computational Approaches to the Rational Design of Tubulin-Targeting Agents.
- Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug.
- Taylor & Francis Online. (2015).
- ResearchGate. (2023). Computational Approaches to the Rational Design of Tubulin-Targeting Agents.
- UCSF DOCK. (2025). Tutorial: Prepping Molecules.
- ResearchGate. (2025). Molecular Docking Studies of Human COX-2 with Selective Terpenoids Inhibitors.
- PubMed. Computational and molecular modeling evaluation of the structural basis for tubulin polymerization inhibition by colchicine site agents.
- ResearchGate.
- ResearchGate. (2025).
- YouTube. (2024). How to Perform Molecular Docking Using PyRx?
- Journal of Advanced Pharmacy Education and Research. Molecular Docking studies of Novel Flavones as Cyclooxygenase- 2 (Cox 2) Inhibitors.
- ScotChem. 6. Preparing the protein and ligand for docking.
- PMC - PubMed Central. (2022). Molecular docking analysis of penta galloyl glucose with the bcl-2 family of anti-apoptotic targets.
- YouTube. (2025). How to Carry Out Molecular Docking of Drug–Polymer Conjugates | ChemDraw, PyRx & Discovery Studio.
- MDPI. (2018). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles.
- Pharmaspire. (2021). Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors.
- PMC - PubMed Central. Molecular Docking: A powerful approach for structure-based drug discovery.
- MDPI. (2024).
- PubMed. (2024). Computational Insights into the Interaction of Pinostrobin with Bcl-2 Family Proteins: A Molecular Docking Analysis.
- MDPI. (2024). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling.
- ACS Publications. Validation Studies of the Site-Directed Docking Program LibDock.
- ResearchGate.
- YouTube. (2025). PyRx Tutorial - Prepare Proteins & Ligands for Docking.
- PMC - NIH.
- ResearchGate. (2024). How to interprete and analyze molecular docking results?.
- ScotChem. 6. Preparing the protein and ligand for docking.
- BenchChem. (2025). A Researcher's Guide to Validating Molecular Docking with Experimental Binding Assays.
- PMC - PubMed Central. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries.
- YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc..
- NIH. (2013).
- Medium. A Comprehensive Review on the Top 10 Molecular Docking Softwares.
- Semantic Scholar. (2017). The Performance of Several Docking Programs at Reproducing Protein–Macrolide-Like Crystal Structures.
- ResearchGate. Relationship between the RMSD values (Å) and the binding energies.
- PMC - PubMed Central. RmsdXNA: RMSD prediction of nucleic acid-ligand docking poses using machine-learning method.
- StackExchange. (2022). How to explain disparities in Flavonoid Docking results between Vina and Schrodinger?.
- ResearchGate. (2024). The biological activity of chromones.(Mini Review).
- ResearchGate. (2025). Chromones Modified with 7-Membered Heterocycles: Synthesis and Biological Activity.
- TSI Journals. Therapeutic Potential of Chromones.
- PMC - NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tsijournals.com [tsijournals.com]
- 3. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japer.in [japer.in]
- 7. researchgate.net [researchgate.net]
- 8. Homology Modeling and Docking Studies of Bcl-2 and Bcl-xL with Small Molecule Inhibitors: Identification and Functional Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Virtual Screening of Small Molecules Targeting BCL2 with Machine Learning, Molecular Docking, and MD Simulation | MDPI [mdpi.com]
- 11. Computational Approaches to the Rational Design of Tubulin-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of novel tubulin polymerization inhibitors by utilizing 3D-QSAR, molecular docking and molecular dynamics simulation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. scotchem.ac.uk [scotchem.ac.uk]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparing Neural-Network Scoring Functions and the State of the Art: Applications to Common Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bioinformatics.stackexchange.com [bioinformatics.stackexchange.com]
- 24. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 28. researchgate.net [researchgate.net]
- 29. Computational Insights into the Interaction of Pinostrobin with Bcl-2 Family Proteins: A Molecular Docking Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. m.youtube.com [m.youtube.com]
- 32. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Navigating the Unseen: A Step-by-Step Guide to the Safe Disposal of 3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one
For the diligent researcher, scientist, and drug development professional, the lifecycle of a novel chemical compound extends far beyond the bench. The final step, proper disposal, is as critical as any reaction or analysis. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one (CAS No. 83688-44-2), a compound often utilized in pharmaceutical research for its potential effects on the central nervous system.[1] Given the limited publicly available specific hazard data for this compound, a cautious and conservative approach is paramount.
Core Principles: Hazard Assessment and Waste Management
Due to the absence of a readily accessible, detailed Safety Data Sheet (SDS), this compound must be treated as a hazardous substance of unknown toxicity. The foundational principle is to prevent its release into the environment and to protect personnel from potential harm. Research on related chromenone derivatives suggests that this class of compounds can exhibit biological activity and, in some cases, cytotoxicity at higher concentrations.[1][2] Therefore, all waste containing this compound, whether in solid form, in solution, or as residue in containers, must be managed as hazardous chemical waste.
| Parameter | Assessment | Justification |
| Physical State | Solid | Based on typical laboratory forms of such compounds. |
| Known Hazards | Unknown; Presumed Hazardous | No specific SDS is readily available. Structurally related chromenone derivatives show biological activity and potential cytotoxicity.[1][2] |
| Waste Classification | Hazardous Chemical Waste | In accordance with guidelines for unknown or uncharacterized research chemicals.[3][4] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound or its waste, ensure the following PPE is worn:
| Equipment | Specification |
| Gloves | Nitrile, double-gloved recommended |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Lab Coat | Standard, flame-retardant |
| Respiratory Protection | Not generally required for small quantities handled in a fume hood. If there is a risk of aerosolization outside of a fume hood, consult your institution's Environmental Health and Safety (EHS) department. |
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, ensuring safety and compliance at each stage.
Step 1: Waste Segregation and Collection
All waste streams containing this compound must be segregated at the point of generation. Do not mix with non-hazardous waste.
-
Solid Waste:
-
Collect unadulterated solid compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and any spill cleanup materials in a designated, robust, and sealable plastic container.
-
The container must be clearly labeled as "Hazardous Waste."
-
-
Liquid Waste:
-
Collect all solutions containing the compound in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene or glass bottle).
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
-
The container must be clearly labeled as "Hazardous Waste."
-
Step 2: Labeling of Waste Containers
Proper labeling is crucial for the safety of all personnel and for regulatory compliance. The label on your hazardous waste container must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and its CAS number: "83688-44-2."
-
An approximate concentration and the solvent(s) used for liquid waste.
-
The date when waste was first added to the container.
-
Your name, laboratory, and contact information.
Step 3: Storage of Hazardous Waste
Store the sealed and labeled waste containers in a designated satellite accumulation area within your laboratory. This area should be:
-
At or near the point of generation.
-
Under the control of laboratory personnel.
-
Away from drains and sources of ignition.
-
In secondary containment to prevent spills.
Step 4: Arranging for Disposal
Once the waste container is full or you have completed the project, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department. Follow their specific procedures for requesting a waste pickup. Do not attempt to dispose of this chemical down the drain or in the regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the safe disposal of the specified compound.
Decontamination of Glassware and Work Surfaces
-
Glassware: Triple rinse with a suitable solvent (e.g., ethanol or acetone) that can dissolve the compound. Collect the rinsate as hazardous liquid waste. After triple rinsing, the glassware can be washed with soap and water.
-
Work Surfaces: Decontaminate surfaces with a cloth soaked in a suitable solvent, followed by a soap and water wash. The cloth used for decontamination should be disposed of as solid hazardous waste.
By adhering to these procedures, you contribute to a safe and compliant laboratory environment, ensuring that the final chapter of your research is as meticulously handled as the first.
References
-
Unknown Laboratory Chemicals Disposal - Safety & Risk Services . University of British Columbia. Available at: [Link]
-
In-Lab Disposal Methods: Waste Management Guide - Protect IU . Indiana University. Available at: [Link]
-
Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan . University of North Carolina at Chapel Hill. Available at: [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. Available at: [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. Available at: [Link]
-
Chromenone derivatives as novel pharmacological chaperones for retinitis pigmentosa-linked rod opsin mutants . National Institutes of Health. Available at: [Link]
-
A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential . Oriental Journal of Chemistry. Available at: [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories . US EPA. Available at: [Link]
-
Chromenones as Multineurotargeting Inhibitors of Human Enzymes . ACS Omega. Available at: [Link]
-
Chromenone: An emerging scaffold in anti-Alzheimer drug discovery . PubMed. Available at: [Link]
Sources
- 1. Chromenone derivatives as novel pharmacological chaperones for retinitis pigmentosa-linked rod opsin mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
Navigating the Uncharted: A Safety and Handling Guide for 3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, it is my priority to empower your research by providing not just materials, but also the critical knowledge to handle them safely and effectively. This guide addresses the handling of 3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one, a novel compound with potential applications in pharmaceutical research, particularly in areas affecting the central nervous system.[1] Given its status as a research chemical, a comprehensive, officially sanctioned Safety Data Sheet (SDS) is not yet available. Therefore, this document is constructed upon a foundation of chemical analogy, first principles of toxicology, and a deep-seated commitment to the precautionary principle. Our objective is to build a self-validating system of safety protocols that protect you, your colleagues, and your research.
Hazard Assessment: A Synthesis of Structural Alerts
The molecular architecture of this compound presents several "structural alerts"—functional groups that warrant a high degree of caution. Our risk assessment is predicated on the known hazards of these constituent parts.
-
The Phenolic Hydroxyl Group: This is the most significant structural alert. Phenolic compounds are known to be toxic and corrosive.[2][3] They can be rapidly absorbed through the skin, leading to systemic toxicity, and can cause severe chemical burns.[2][3] Anesthetic effects can mask the initial damage, delaying the perception of a burn.[3]
-
The Chromenone Core: Chromones are a class of heterocyclic compounds widely recognized as "privileged scaffolds" in medicinal chemistry due to their diverse biological activities.[4][5] While many are investigated for therapeutic benefits, some derivatives have demonstrated dose- and time-dependent cytotoxicity in research settings.[6][7]
-
Bioactive Heterocyclic Ketone: As a complex heterocyclic ketone, the molecule's bioactivity is its intended purpose. However, this inherent biological activity necessitates careful handling to prevent unintended physiological effects in researchers. Novel bioactive small molecules should always be treated as potentially toxic and allergenic until proven otherwise.[3][8]
Based on this structural analysis, we must assume the compound is toxic upon ingestion, inhalation, and skin contact, and is a severe skin and eye irritant.
The Core Directive: Your Personal Protective Equipment (PPE) Ensemble
When handling a compound of unknown toxicity, the PPE ensemble is your primary line of defense. It must be selected and worn with the understanding that it is the only barrier between you and a potentially hazardous substance.
PPE Specification Table
| PPE Category | Specification | Rationale and Causality |
| Hand Protection | Double Gloving: Inner nitrile glove, outer chemical-resistant glove (e.g., Neoprene or Butyl rubber). | The phenolic moiety poses a significant dermal absorption risk. Nitrile alone is not recommended for prolonged phenol contact.[8] Double gloving provides layered protection and allows for safe removal of the contaminated outer glove. |
| Eye/Face Protection | Chemical splash goggles AND a full-face shield. | Protects against splashes of the compound in solution and airborne particles of the solid. The phenolic component can cause severe, permanent eye damage.[2][3] |
| Body Protection | Chemical-resistant lab coat (fully buttoned) or a disposable chemical-resistant suit (e.g., Tychem®). | Standard cotton lab coats are insufficient. A chemical-resistant barrier is necessary to prevent skin contact from spills.[9] |
| Respiratory Protection | NIOSH-approved respirator with P100 particulate filters for handling the solid. For solutions, use in a certified chemical fume hood is mandatory. | Prevents inhalation of fine powders. The fume hood provides primary containment for vapors and aerosols from solutions. |
| Foot Protection | Closed-toe, chemical-resistant safety footwear. | Protects feet from spills and falling objects. Perforated shoes or sandals are strictly prohibited in the laboratory. |
Operational Plan: From Receipt to Experimentation
A self-validating safety protocol extends beyond PPE to encompass every step of the handling process.
Workflow for Safe Handling
Caption: A logical workflow for handling the target compound.
Step-by-Step Handling Protocol
-
Preparation is Paramount:
-
Designate a Workspace: All handling of this compound, both solid and in solution, must occur within a certified chemical fume hood.
-
Assemble a Spill Kit: Your spill kit must be readily accessible and include absorbent pads, waste bags, and a container of Polyethylene Glycol 400 (PEG-400) for skin decontamination in case of phenol-like exposure.[2]
-
Review Emergency Procedures: Ensure you know the location and operation of the nearest safety shower and eyewash station. Never work alone.
-
-
Handling the Solid Compound:
-
Don Full PPE: Before handling the primary container, don the full PPE ensemble as specified in the table above.
-
Weighing: If possible, weigh the compound in a ventilated balance enclosure. If not available, weigh it inside the chemical fume hood on a draft shield. Avoid creating dust.
-
-
Preparing Solutions:
-
Solvent Selection: Use the minimum amount of solvent necessary.
-
Dissolution: Add solvent to the solid slowly to avoid splashing. Cap and vortex or stir to dissolve.
-
-
Post-Experiment Decontamination:
-
Work Surface: Thoroughly wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and then with soap and water.
-
Equipment: Decontaminate any glassware or equipment that came into contact with the compound.
-
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal is a critical component of laboratory safety and environmental stewardship.[3] As the specific reactivity and degradation products of this novel compound are unknown, a cautious and compliant approach is mandatory.
Waste Segregation and Disposal Workflow
Caption: A compliant waste disposal workflow.
Disposal Protocol
-
Do Not Neutralize or Deactivate: Without specific data on its reactivity, do not attempt to chemically neutralize or deactivate this compound in the lab. Inappropriate reactions could generate more hazardous byproducts or cause an uncontrolled release of energy.
-
Waste Streams:
-
Solid Waste: Collect unused solid compound and any contaminated items (e.g., weigh boats, pipette tips, gloves, bench paper) in a designated, robust, sealable container.
-
Liquid Waste: Collect all solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams.
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". List all other components of the waste, including solvents.
-
Storage: Store sealed waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Provide them with all available information on the compound.
By adhering to these rigorous, procedurally-driven guidelines, you can confidently advance your research while upholding the highest standards of laboratory safety.
References
- Chromenone Derivatives as CRM1 Inhibitors for Targeting Glioblastoma. PMC - NIH.
- Proper Disposal of 3-(4-Amino-2-methoxy-phenyl)
- PHENOL FIRST AID and personal protective equipment. Protocols.io. (2020-09-09)
- Phenol first aid and personal protective equipment v2 | Request PDF.
- Biological and Medicinal Properties of Natural Chromones and Chromanones. PMC - NIH.
- CHEMICAL STUDIES OF SELECTED CHROMONE DERIV
- SAFETY D
- Recommended PPE to handle chemicals. Bernardo Ecenarro.
- Personal Protective Equipment (PPE) Defined.
- SAFE CHEMICAL HANDLING PROTECTION PPE KIT. Wilhelmsen. (2025-04-30)
- This compound. ChemScene.
- Chemical Reactivity resources and references. ACS Chemical Health & Safety. (2022-01-19)
- Chemical Waste Disposal Guidelines. Emory University Department of Chemistry.
- Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering.
- Proper disposal of chemicals. Sciencemadness Wiki. (2025-08-20)
- Chemistry of Heterocyclic Compounds: Chromenes, Chromanones, and Chromones, Volume 31.
- Chromone Containing Hybrid Analogs: Synthesis and Applications in Medicinal Chemistry. Chem Biodivers. (2023)
- Heterocyclic ketones as inhibitors of histone deacetylase. PubMed.
- (PDF) Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview.
- Representative examples of bioactive polycyclic ketones.
- Bioactive heterocycles containing endocyclic N-hydroxy groups. PubMed. (2015-06-05)
- (1S,2R,4S,7R,9R,10R,11S)-2-(hydroxymethyl)-1,5-dimethylspiro(8-oxatricyclo(7.2.1.02,7)dodec-5-ene-12,2'-oxirane)-4,10,11-triol | C15H22O6 | CID 3034745. PubChem.
- Novel potent antimitotic heterocyclic ketones: synthesis, antiproliferative activity, and structure-activity rel
- Daily consumption of ketone ester, bis-octanoyl (R)-1,3-butanediol, is safe and tolerable in healthy older adults, a randomized, parallel arm, double-blind, placebo-controlled, pilot study. NIH.
- This compound. MySkinRecipes.
- Heterocyclic compounds as key structures for the interaction with old and new targets in Alzheimer's disease therapy. PMC.
- 4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl (1,4'-bipiperidine)
- Tris(hydroxymethyl)aminomethane | C4H11NO3 | CID 6503. PubChem.
Sources
- 1. eresearchco.com [eresearchco.com]
- 2. researchgate.net [researchgate.net]
- 3. info.unigoa.ac.in [info.unigoa.ac.in]
- 4. Interconversion and decomposition of furanones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Editorial: Emerging heterocycles as bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromenone derivatives as novel pharmacological chaperones for retinitis pigmentosa-linked rod opsin mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Chromenone: An emerging scaffold in anti-Alzheimer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
